Tetramisole Hydrochloride

Catalog No.
S545048
CAS No.
5086-74-8
M.F
C11H13ClN2S
M. Wt
240.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramisole Hydrochloride

CAS Number

5086-74-8

Product Name

Tetramisole Hydrochloride

IUPAC Name

6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride

Molecular Formula

C11H13ClN2S

Molecular Weight

240.75 g/mol

InChI

InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H

InChI Key

LAZPBGZRMVRFKY-UHFFFAOYSA-N

SMILES

Array

solubility

>36.1 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Tetramisole Hydrochloride

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=CC=C3.Cl

The exact mass of the compound Tetramisole hydrochloride is 240.0488 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759175. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

tetramisole hydrochloride mode of action

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence & Protocols

Key historical experiments detail the paralyzing action of tetramisole. The following table summarizes a foundational experimental protocol and its findings.

Experimental Parameter Details from Literature
Preparation Live Ascaris lumbricoides and isolated somatic muscle preparations [1].
Drug Application Tetramisole applied at concentrations of 10 μg/mL and 100 μg/mL [1].

| Physiological Measurements | • Muscle tension measured for contraction. • Membrane resting potential recorded using intracellular microelectrodes [1]. | | Key Pharmacological Tests | • Receptor blockade: Contraction tested in the presence of curare and piperazine (no blockade observed). • Depolarization-independent action: Contraction tested in muscles depolarized with high K+ solutions [1]. |

The neuromuscular paralysis pathway can be visualized as follows:

G Tetramisole Tetramisole nAChR Nicotinic Acetylcholine Receptor (nAChR) Tetramisole->nAChR Binds as Agonist Depolarization Membrane Depolarization nAChR->Depolarization Contraction Sustained Muscle Contraction Depolarization->Contraction Paralysis Spastic Paralysis Contraction->Paralysis

Additional Mechanisms and Applications

Beyond its primary anthelmintic action, tetramisole hydrochloride has other clinically relevant activities.

  • Immunostimulatory Effects: It can modify and enhance the host's immune response, which is the basis for its use in treating rheumatoid arthritis and as an adjunct therapy in colorectal, head, and neck cancers [2] [3]. The precise mechanism for this effect is not fully known.
  • Alkaline Phosphatase Inhibition: The drug inhibits alkaline phosphatases from mammalian tissues, such as kidney, liver, and bone [4]. This property makes it a useful tool in biochemical research for selectively inhibiting this enzyme.

Key Information for Researchers

  • The Active Enantiomer: Tetramisole is a racemic compound. Its anthelmintic and immunostimulatory activity is almost entirely attributed to the L-(-)-enantiomer, known as Levamisole [2] [5].
  • Research Chemical Tool: Tetramisole and levamisole are used in laboratory settings for their alkaline phosphatase inhibitory properties [4]. Recent analytical research has also developed a novel spectrofluorimetric method for detecting l-tetramisole using the biological dye Felumin [2].

References

Biochemical Profile and Inhibition of Tetramisole Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Tetramisole hydrochloride acts as a potent inhibitor of various mammalian alkaline phosphatases, including those from the liver, kidney, placenta, bone, and tumors. A key characteristic is its specificity; it strongly inhibits these non-intestinal isoenzymes while only minimally affecting the intestinal alkaline phosphatase isoenzyme [1].

Its primary mechanism is competitive inhibition [2], where its structure allows it to bind specifically to the enzyme's active site, competing with the substrate and reducing the enzyme's catalytic efficiency [2]. The molecular structure, particularly the thiazole ring system, is critical for its maximum inhibitory activity [3].

Quantitative Inhibitor Profiling

The table below summarizes key quantitative data for this compound and related analogues, which is crucial for selecting and comparing inhibitors in experimental settings.

Inhibitor Name CAS Number Purity IC₅₀ / Potency Primary Mechanism Solubility (Water)
This compound 5086-74-8 ≥99% (TLC) [1] 0.045 mM (for 50% inhibition) [3] Competitive inhibitor [2] ~50 mg/mL (~415 mM) [1] [4]
L-p-Bromotetramisole Oxalate 62284-79-1 Information missing from search results Enhanced potency over tetramisole [5] Selective interaction with the active site [2] Information missing from search results
Levamisole Hydrochloride 16595-80-5 Information missing from search results Information missing from search results Competitive inhibition [2] Information missing from search results

> Note on Stereochemistry: this compound is the racemic form of this inhibitor. Its levo-isomer, Levamisole hydrochloride, is a more specific inhibitor and is also commercially available [2] [1].

Experimental Application and Protocols

For reliable results in alkaline phosphatase inhibition studies, proper preparation of the inhibitor and execution of the assay are critical.

Inhibitor Preparation
  • Stock Solution Preparation: Dissolve this compound in distilled water to create a concentrated stock solution (e.g., 100 mg/mL, which is approximately 415 mM), which can be stored at -20°C for long-term use [4].
  • Working Solution Preparation: Dilute the stock solution in your assay buffer to the desired final concentration. Common final concentrations used in cell-based assays are in the micromolar to millimolar range [4].
Standard Alkaline Phosphatase Activity Assay

A typical protocol for evaluating inhibition uses p-Nitrophenyl phosphate (pNPP) as a substrate.

  • Prepare Reaction Mixture: Combine the alkaline phosphatase enzyme (purified or from a cell lysate) with an appropriate buffer (e.g., Tris-HCl or Diethanolamine buffer, pH ~9.5-10.5).
  • Add Inhibitor: Pre-incubate the enzyme with this compound at various concentrations for 5-15 minutes before initiating the reaction.
  • Initiate Reaction: Add pNPP substrate to the mixture. The dephosphorylation of pNPP by active ALP produces a yellow p-nitrophenolate product.
  • Measure Kinetics: Monitor the increase in absorbance at 405 nm over time (e.g., for 30 minutes) using a microplate reader or spectrophotometer.
  • Calculate Inhibition: The rate of absorbance change is proportional to enzyme activity. Plot activity against inhibitor concentration to determine the IC₅₀ value.

Mechanism and Experimental Workflow

The following diagram illustrates the core mechanism of alkaline phosphatase inhibition by this compound and a generalized experimental workflow for studying it.

G cluster_mechanism Inhibition Mechanism cluster_workflow Experimental Workflow ALP Alkaline Phosphatase (ALP) Active Site ALP_Sub ALP_Sub ALP->ALP_Sub Binds Substrate Natural Substrate (e.g., pNPP) Substrate->ALP_Sub  Competes for Binding Tet Tetramisole HCl ALP_Tet ALP-Inhibitor Complex (No Reaction) Tet->ALP_Tet Binds Prod Dephosphorylated Product ALP_Tet->ALP Reversible Dissociation ALP_Sub->Prod Dephosphorylation W1 1. Prepare Inhibitor Stock Solution W2 2. Pre-incubate ALP with Inhibitor W1->W2 W3 3. Add Substrate (pNPP) W2->W3 W4 4. Measure Absorbance at 405 nm W3->W4 W5 5. Analyze Kinetic Data & Calculate IC₅₀ W4->W5

The diagram above outlines the competitive inhibition process and a standard colorimetric assay workflow [2] [4].

Key Research Implications and Considerations

  • Overcoming Drug Resistance: Early studies demonstrated that Tetramisole analogues could reverse the resistance of certain neoplastic cells (like Sarcoma 180/TG) to 6-thiopurine drugs by inhibiting ALP [5] [3].
  • Structural-Activity Relationship (SAR): Research indicates that the thiazole ring and the 2,3-position in the thiazolidine ring are essential for maximum inhibitory potency. Modifications like dehydrogenation or replacing the phenyl ring with a naphthyl system can significantly enhance activity [5] [3].
  • Handling and Safety: this compound is a combustible solid with associated hazards. Appropriate personal protective equipment (PPE) including gloves, eyeshields, and a dust mask is recommended during handling [1].

References

tetramisole hydrochloride pharmacological studies

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Basic Pharmacology

Tetramisole hydrochloride is a broad-spectrum anthelmintic agent with additional immunomodulatory and ion channel activities. The table below summarizes its core properties.

Property Description
CAS RN 5086-74-8 [1] [2]
Molecular Formula C₁₁H₁₃ClN₂S [1] [2]
Molecular Weight 240.75 g/mol [1] [2]
Chemical Name 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole; hydrochloride [2]
Solubility Readily soluble in water (200 g/L at 20 °C) [1].
Mode of Action (Anthelmintic) Agonist of nicotinic acetylcholine receptors in parasites, leading to sustained depolarization, paralysis, and expulsion [3] [2].
Primary Veterinary Uses Treatment of important helminth infections (e.g., hookworm, ascariasis) in pigs, cattle, sheep, and goats [2].
Isomerism Exists as a racemic mixture. The L-isomer (Levamisole) is the pharmacologically active component; the D-isomer is largely inactive [2].

Molecular Targets and Experimental Data

Beyond its anthelmintic properties, this compound is a subject of interest in cardiac and cancer research.

Target/Activity Experimental Findings Research Application
Kir2.1 Channel Agonist [3] EC₅₀ of ~30 μM; enhances inward rectifier potassium current (IK1) in rat ventricular myocytes [3]. Cardiac electrophysiology, anti-arrhythmic research [3].
Alkaline Phosphatase Inhibitor [1] Inhibits various alkaline phosphatases (liver, kidney, placenta); intestinal form is only slightly inhibited. Effective inhibition range: 0.4 - 2 mM [1]. Enzyme and protein phosphorylation studies [1].
Anti-cancer / Immunomodulator [1] [2] Described as a "biological response modifier"; exact anti-cancer mode of action is unknown [1] [2]. Oncology and immunology research [1].

The following diagram illustrates the cardioprotective signaling pathway mediated by this compound, as identified in recent studies.

G Tetramisole Tetramisole Kir21 Kir2.1 Channel Tetramisole->Kir21 Agonist EC₅₀ ~30 μM IK1 Inward K+ Current (I_K1) Kir21->IK1 Promotes Forward Transport RP Resting Potential (Hyperpolarization) IK1->RP Increases APD Action Potential Duration (Shortening) IK1->APD Shortens CaOverload Intracellular Ca2+ Overload RP->CaOverload Inhibits APD->CaOverload Inhibits PKA PKA Signaling Pathway CaOverload->PKA Inhibits Effects Anti-arrhythmic & Anti-remodeling PKA->Effects

Tetramisole activates Kir2.1, leading to cardioprotective effects.

Key Experimental Protocols

Here are detailed methodologies for key experiments cited in the research, which you can adapt for your studies.

Whole-Cell Patch Clamp for IK1 in Ventricular Myocytes

This protocol is used to measure the effect of this compound on the inward rectifier potassium current [3].

  • Cell Preparation: Isolate adult rat ventricular myocytes (ARVMs) from Sprague-Dawley rats via Langendorff perfusion with collagenase.
  • Solutions: Use standard external Tyrode's solution. The pipette (internal) solution should contain (in mM): KCl 140, MgCl₂ 2, EGTA 11, HEPES 10, CaCl₂ 1, Mg-ATP 5 (pH 7.3 with KOH).
  • Electrophysiology:
    • Maintain cells at room temperature.
    • Use borosilicate glass pipettes with resistances of 2-4 MΩ when filled.
    • Hold the cell at -40 mV to inactivate sodium channels. Apply 500-ms voltage steps from -120 mV to +50 mV in 10-mV increments to record IK1.
  • Drug Application: After obtaining stable control recordings, perfuse with this compound at increasing concentrations (1, 10, 30, 100 μM) to establish a dose-response curve. A typical enhancement of IK1 is observed at ~30 μM [3].
In Vivo Anti-arrhythmic Efficacy in a Rat MI Model

This protocol assesses the protective effect of the compound against ventricular arrhythmias post-myocardial infarction [3].

  • Animal Model: Use male Sprague-Dawley rats (e.g., 2 months old). Induce myocardial infarction via surgical permanent ligation of the left anterior descending coronary artery under anesthesia.
  • Dosing & Groups:
    • Treatment Group: Administer this compound intravenously (e.g., 0.54 mg/kg) 3 minutes before coronary occlusion [3].
    • Control Group: Administer vehicle only.
    • Antagonist Group: Co-administer the IK1 channel blocker chloroquine (7.5 μg/kg) to confirm mechanism dependence [3].
  • ECG Monitoring: Continuously record electrocardiograms for at least 30 minutes post-ligation.
  • Endpoint Analysis: Quantify the number and duration of premature ventricular contractions (PVCs), ventricular tachycardia (VT), and the incidence of ventricular fibrillation (VF). Effective treatment significantly reduces these parameters [3].

Research Applications and Considerations

This compound, particularly its active isomer levamisole, serves as a versatile tool compound in research.

  • Cardiac Research: It is used to study the role of IK1 in stabilizing the resting membrane potential and action potential duration. Research focuses on its potential therapeutic application in conditions like myocardial ischemia, heart failure, and arrhythmias [3].
  • Biochemical Research: As a potent and selective inhibitor of alkaline phosphatases (except the intestinal isoenzyme), it is used to identify and characterize these enzymes in various tissues and in enzyme-linked immunoassays [1].
  • Important Note on Isomers: Much of the specific biological activity, including the anthelmintic and immunomodulatory effects, is attributed to the L-isomer, levamisole. When designing experiments, consider whether the racemic mixture (tetramisole) or the pure enantiomer is more appropriate for your research objectives [2].

References

imidazothiazole anthelmintic agents overview

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacodynamics

Imidazothiazoles, with levamisole as the primary representative, function as nicotinic acetylcholine receptor (nAChR) agonists at the neuromuscular junction of nematodes [1] [2].

The binding of levamisole to the L-subtype nAChR causes prolonged activation of these ligand-gated cation channels [1]. This leads to an influx of cations, resulting in a persistent depolarization of the body wall muscle cell membrane. The consequence is spastic (tetanic) paralysis of the worm, which detaches from its feeding site and is expelled from the host's gastrointestinal tract through normal peristalsis [3] [2] [4].

The following diagram illustrates this mechanism of action and the key structural features of the imidazothiazole core that contribute to its activity.

G Levamisole Levamisole nAChR Nicotinic Acetylcholine Receptor (L-subtype) Levamisole->nAChR Binds as Agonist Depolarization Depolarization nAChR->Depolarization Cation Influx Paralysis Spastic Paralysis Depolarization->Paralysis Expulsion Expulsion Paralysis->Expulsion Expulsion via Peristalsis

Figure 1: Pharmacodynamic pathway of levamisole-induced spastic paralysis in nematodes. Imidazothiazoles like levamisole bind to L-subtype nicotinic acetylcholine receptors (nAChRs) on nematode body wall muscle [1] [2]. This binding causes channel opening and cation influx, leading to sustained depolarization, spastic paralysis, and eventual worm expulsion [3] [4].

Comparative Analysis of Anthelmintic Classes

The table below summarizes imidazothiazoles alongside other major anthelmintic classes, highlighting their distinct targets and effects.

Drug Class Representative Agents Primary Molecular Target Paralytic Effect on Worm Key Spectra & Notes
Imidazothiazoles Levamisole [1] [4] L-subtype nAChR [1] Spastic paralysis [2] Broad-spectrum vs. nematodes; no efficacy vs. flukes/cestodes [4]
Tetrahydropyrimidines Pyrantel, Morantel, Oxantel [3] [1] nAChR (L & N subtypes) [1] Spastic paralysis [2]
Benzimidazoles Albendazole, Mebendazole [3] [1] β-tubulin [3] [1] Metabolic disruption & death [3] Binds parasite β-tubulin, inhibits microtubule polymerization [3] [2]
Macrocyclic Lactones Ivermectin, Moxidectin [3] [1] Glutamate-gated Chloride Channels (GluCls) [3] [1] Flaccid paralysis [2] Also inhibits pharyngeal pumping [2]
Amino-acetonitriles (AADs) Monepantel [3] [1] DEG-3 subfamily nAChRs (e.g., ACR-23) [1] Paralysis [1] Target is nematode-specific [5]
Spiroindoles Derquantel [3] [1] B-subtype nAChR (Antagonist) [1] [2] Flaccid paralysis [2]
Cyclooctadepsipeptides Emodepside [3] [2] Latrophilin receptor / SLO-1 K+ channel [2] Inhibition of pharyngeal pumping & paralysis [2] Novel mode of action effective against resistant nematodes [2]

Anthelmintic Resistance

Resistance to levamisole and other anthelmintic classes is a growing and serious concern globally, largely driven by prolonged and indiscriminate drug use [6].

  • Documented Resistance: Levamisole resistance has been reported in major parasitic nematodes, including Haemonchus contortus, Ostertagia ostertagi, and Trichostrongylus species [6] [4]. A 2025 study on South African communal sheep farms found H. contortus exhibited resistance to all anthelmintic classes assessed, including levamisole [6].
  • Contributing Factors: Common practices that promote resistance include underdosing (e.g., from failure to weigh animals), use of inappropriate application equipment, and excessive treatment frequency without rotation [6].
  • Molecular Mechanism: Resistance to levamisole is associated with changes in the parasite's nAChR subunit composition, such as the loss of the specific L-subtype receptor from the muscle membrane [1].

Safety and Toxicity Profile

The safety profiles of anthelmintics vary significantly between classes. Understanding these is critical for their safe application.

Drug Class Safety Margin Key Toxicities & Concerns Contraindications & Special Notes
Imidazothiazoles Narrow (Safety Index = 4–6) [5] Extension of pharmacodynamics: cholinergic effects (salivation, muscle tremors, urination, defecation); in fatal cases, death by asphyxia due to respiratory failure [5]. Caution in weak, pregnant, or dehydrated animals [4]. Atropine can alleviate cholinergic signs [5].
Benzimidazoles Wide [5] Teratogenicity/embryotoxicity (e.g., albendazole in early pregnancy); based on antimitotic activity [5]. Contraindicated in early pregnancy in sheep [5].
Tetrahydropyrimidines High (low absorption from gut) [5] Generally safe; rare vomiting in dogs and cats [5]. Toxicity increases if co-administered with other cholinergic drugs [5].
Macrocyclic Lactones Wide (typically) [5] CNS toxicity in certain breeds (Collies) with P-glycoprotein deficiency: depression, ataxia, blindness, coma [5]. Contraindicated in young calves/foals; avoid in P-glycoprotein deficient breeds [5]. Selamectin and milbemycin oxime are safe in sensitive Collies [5].
Amino-acetonitriles (AADs) Very favorable [5] Target is nematode-specific; no significant adverse effects at up to 30x recommended dose in lambs [5]. Safe in reproductive cycles [5].

For levamisole specifically, a pharmacovigilance study analyzing human data found that the vast majority of serious adverse drug reactions (such as encephalopathy, vasculitis, and agranulocytosis) were associated with its long-term, high-dose use for immunomodulatory indications (e.g., cancer, rheumatoid arthritis) or from its use as an adulterant in cocaine [7]. In contrast, single-dose treatments for the anthelmintic indication demonstrated a good safety profile [7].

Experimental and Research Perspectives

In-Vitro and Ex-Vivo Screening Protocols

A common biological screening method for novel anthelmintic candidates involves testing against the adult Indian earthworm (Pheretima posthuma) [3]. This model is utilized due to the high anatomical and physiological similarities of this species to intestinal roundworms of humans and animals. The standard experimental workflow involves isolating the worms, exposing them to different concentrations of the test compound, and measuring the time taken for paralysis or death at room temperature [3].

Emerging Research on Imidazothiazole Derivatives

While levamisole is the established imidazothiazole anthelmintic, research into new derivatives is exploring their potential against other diseases. The imidazothiazole scaffold is being investigated for antitumor, anti-inflammatory, antioxidant, and antimicrobial activities [8] [9]. For instance, novel derivatives have been designed and synthesized as potential Epidermal Growth Factor Receptor (EGFR) kinase inhibitors for cancer therapy, with some compounds showing promising activity in vitro [9]. This highlights the continued pharmacological relevance of the imidazothiazole core in drug discovery.

Conclusion

Imidazothiazoles remain a critical class of anthelmintics with a well-defined nicotinic mechanism. The major challenge moving forward is the management of anthelmintic resistance, which necessitates a holistic approach combining diagnostic testing, prudent drug use, and parasite management strategies. Future research may focus on developing new chemical entities within this class or using them in novel combinations to overcome resistance and maintain efficacy in controlling parasitic nematode infections.

References

how does tetramisole hydrochloride paralyze parasites

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Paralysis: A Molecular Perspective

Tetramisole hydrochloride exerts its anthelmintic effect by targeting the nervous and muscular systems of nematodes. The key actions are summarized below, with detailed experimental evidence provided in the subsequent sections.

Physiological Parameter Observed Effect of Tetramisole Experimental Context
Resting Membrane Potential Reduced from 34±4 mV to 10±1 mV [1] [2] Isolated somatic muscle of Ascaris
Muscle Contraction Sustained contraction (spastic paralysis) [1] [2] Isolated somatic muscle of Ascaris
Paralysis of Live Worms Paralysis within 3 minutes [1] [2] Live Ascaris specimens
Contracture Independence Contraction even in depolarized muscle [1] [2] Ascaris muscle depolarized with high K+ solutions

The following diagram illustrates the sequence of events leading to parasite paralysis based on the established mechanism:

G Tetramisole Tetramisole AChE_Inhibition Inhibition of Acetylcholinesterase (AChE) Tetramisole->AChE_Inhibition ACh_Buildup Accumulation of Acetylcholine (ACh) AChE_Inhibition->ACh_Buildup Receptor_Stimulation Persistent Stimulation of Nicotinic Receptors ACh_Buildup->Receptor_Stimulation Depolarization Muscle Membrane Depolarization Receptor_Stimulation->Depolarization Sustained_Contraction Sustained Muscle Contraction Depolarization->Sustained_Contraction Paralysis Spastic Paralysis of Parasite Sustained_Contraction->Paralysis

Proposed neuromuscular mechanism of tetramisole-induced paralysis in nematodes.

The exact molecular target has been a subject of research. While early literature suggested tetramisole acts as an acetylcholinesterase inhibitor, leading to an accumulation of acetylcholine and overstimulation of nicotinic receptors [3], key experimental evidence suggests a more complex mechanism. The sustained contraction induced by tetramisole was not blocked by classical neuromuscular blockers like curare [1] [2]. Furthermore, tetramisole was able to cause contraction even in muscle preparations that had been artificially depolarized with high-potassium solutions [1] [2]. This indicates that tetramisole can induce a contracture independent of membrane depolarization, possibly by directly affecting the contractile apparatus or its regulation within the muscle cell.

Experimental Evidence and Protocols

The quantitative data on tetramisole's efficacy and effects are largely derived from controlled in vitro and in vivo studies. The following table summarizes key findings on its anthelmintic activity across different parasite species.

Parasite Species Host Effective Dose (mg/kg) Reported Efficacy Reference
Dictyocaulus viviparus (lungworm) Cattle, Sheep 5-20 (oral) Effective against mature/immature forms [4] Thienpont et al., 1966
Dictyocaulus filaria (lungworm) Sheep, Goats 10 (oral) 82-94% elimination [4]
Various GI nematodes (e.g., Toxocara) Dogs 20 (oral) Highly active [4]
Ascaridia galli, Heterakis Chicks 40 (oral/injection) Removal of immature/mature worms [4]
Detailed In Vitro Protocol for Muscle Function Studies

The core mechanistic understanding of tetramisole's action comes from studies on isolated parasite muscle. Below is a detailed methodology based on the seminal work.

  • 1. Muscle Preparation: The somatic muscle layer is carefully dissected from large nematodes like Ascaris suum or A. lumbricoides. The muscle strip is then mounted in a specialized tissue bath containing a physiological saline solution suitable for the parasite, maintained at a constant temperature (e.g., 37°C) and aerated [1] [2].
  • 2. Force Transduction and Recording: The prepared muscle is connected to a force-displacement transducer, which converts mechanical contractions into electrical signals. These signals are amplified and recorded in real-time using a chart recorder or data acquisition system, providing a trace of muscle activity [1].
  • 3. Electrophysiological Measurements (Optional): Intracellular microelectrodes, filled with a conductive solution like potassium chloride, are impaled into a muscle cell to measure the transmembrane electrical potential. This allows for direct recording of the resting membrane potential and any changes induced by drug application [1] [2].
  • 4. Drug Application and Experimental Design:
    • A baseline recording of normal muscle activity is established.
    • A stock solution of this compound is prepared and added to the tissue bath to achieve the desired final concentration (e.g., 10 μg/mL).
    • The muscle's contractile response and any changes in membrane potential are recorded.
    • To test mechanism specificity, the experiment can be repeated by pre-treating the muscle with other agents like curare or piperazine before adding tetramisole [1] [2].
    • To demonstrate depolarization-independent action, the muscle can be first depolarized by replacing the saline with a high-potassium solution, after which tetramisole is applied [1] [2].

Research Implications and Future Directions

The discovery that tetramisole's contractile effect is independent of membrane depolarization was pivotal. It suggested that the drug acts not merely as a cholinesterase inhibitor but has a more direct effect on the muscle, possibly by sensitizing the contractile machinery to calcium or by promoting calcium release from internal stores [1] [2]. This distinct mechanism explains its broad-spectrum efficacy and also provides a valuable tool for probing the basic pharmacology of nematode neuromuscular junctions.

It is crucial for researchers to note that the anthelmintic activity of tetramisole is largely attributed to its levo-isomer, levamisole [4] [5]. Tetramisole is the racemic mixture, and the (S)-enantiomer (levamisole) is the active component, being significantly more potent than the (R)-enantiomer [5] [6]. Many modern studies therefore focus specifically on levamisole, which is known to act as an agonist at specific nematode nicotinic acetylcholine receptor subtypes.

References

tetramisole hydrochloride in vitro studies protocol

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols & Quantitative Data

A 2024 study provides relevant in vitro methodologies for evaluating anthelmintic resistance, specifically against the nematode Haemonchus contortus [1].

Protocol: Larval Motility Test for Tetramisole Hydrochloride

This test assesses the ability of different drug concentrations to paralyze or kill infective larvae (L3). The following workflow outlines the key steps, adapted from general anthelmintic resistance evaluation methods [1] [2].

LarvalMotilityAssay Tetramisole HCl Larval Motility Assay start Start Assay step1 Recover L3 larvae from fecal culture start->step1 step2 Prepare drug solutions: Tetramisole HCl serial dilution step1->step2 step3 Incubate L3 larvae in drug solutions step2->step3 step5 Assess larval motility (microscopic examination) step3->step5 step4 Incubate control group in buffer/PBS step4->step5 step6 Score larvae as motile/non-motile step5->step6 step7 Calculate % inhibition of larval motility step6->step7 end Determine IC50 value step7->end

Key Procedural Notes:

  • Larval Source: Infective third-stage larvae (L3) of Haemonchus contortus are typically recovered from fecal cultures [1] [2].
  • Experimental Groups: The test includes a serial dilution of this compound and a control group (e.g., PBS or culture medium) to account for natural larval mortality [1].
  • Assessment: After a designated incubation period, larval motility is assessed under a microscope. Larvae are scored as motile or non-motile (paralyzed or dead) [1] [2].
  • Data Analysis: The percentage inhibition of larval motility is calculated for each concentration, and the half-maximal inhibitory concentration (IC₅₀) is determined [1].
Summary of Quantitative Findings

The table below summarizes the efficacy data for this compound and other anthelmintics from the 2024 study [1].

Anthelmintic Drug Test Type Target Parasite Stage Reported IC₅₀ (μg/μL) Key Finding
This compound Larval Motility Assay Larvae (H. contortus) 0.00068 High potency; significant inhibition of larval motility [1]
Albendazole Egg Hatch Assay Eggs (H. contortus) 0.0096 Significant dose-dependent inhibition of egg hatching [1]
Ivermectin Larval Motility Assay Larvae (H. contortus) 0.257 Higher IC₅₀ suggests potential risk of resistance [1]

Key Research Context and Applications

Beyond the veterinary anthelmintic studies, this compound has specific applications in laboratory research.

  • Biochemical Research: In studies of the immune system, (-)-tetramisole hydrochloride (Levamisole) is used as an inhibitor of alkaline phosphatase (ALP) in staining protocols to ensure specific detection of the target enzyme. For example, it is used in laser microdissection of germinal centers to block endogenous ALP activity and reduce background staining [3].
  • Chemical Properties: Recent research (2024) has also focused on the fundamental physicochemical properties of this compound, such as its solubility in various binary solvent systems, which is critical for formulating drug solutions and designing purification processes [4].

References

tetramisole hydrochloride in vivo efficacy studies

Author: Smolecule Technical Support Team. Date: February 2026

In Vivo Field Efficacy in Livestock

Recent field studies demonstrate Tetramisole's effectiveness against gastrointestinal nematodes, particularly in regions where resistance to other anthelmintics is emerging.

Table 1: Field Efficacy of Anthelmintics in Sheep (Nejo, Ethiopia, 2024) This study evaluated the efficacy of three common anthelmintics using the Faecal Egg Count Reduction Test (FECRT). A reduction of less than 95% is often indicative of anthelmintic resistance [1].

Anthelmintic Drug Efficacy (FECR%) 95% Lower Confidence Limit Efficacy Status
Tetramisole 96.8% 93.4% Effective
Ivermectin 92% 83.6% Low Efficacy / Resistance
Albendazole 90% 82.1% Low Efficacy / Resistance

The study identified six genera of gastrointestinal nematodes. The table below shows the prevalence of each, highlighting which parasites were present in the tested animals [1].

Table 2: Prevalence of Gastrointestinal Nematode Genera in the Study

Nematode Genus Prevalence
Haemonchus 25.4%
Trichostrongylus 24.8%
Mixed Infections 21.8%
Oesophagostomum/Chabertia 10.4%
Trichuris 7.8%
Teladosargia (Ostertagia) 5.7%
Nematodirus 4.1%

A 2025 study in South Africa confirmed the widespread issue of anthelmintic resistance, finding that Haemonchus contortus exhibited resistance to all major drug classes, including levamisole (the active isomer of tetramisole) [2].

In Vitro Efficacy and Pharmacological Data

In vitro assays provide precise measurements of a drug's effect on parasite eggs and larvae, helping to quantify potency and detect resistance.

Table 3: In Vitro Efficacy against Haemonchus contortus (Goats, 2025) This study used in vitro assays to determine the concentration of drug required to inhibit 50% of egg hatching or larval motility (IC50). A lower IC50 value indicates higher potency [3].

Anthelmintic Drug Assay Type Target Stage Inhibitory Concentration (IC50)
Tetramisole Hydrochloride Larval Motility Assay Larvae 0.00068 μg/μL
Ivermectin Larval Motility Assay Larvae 0.257 μg/μL
Albendazole Egg Hatch Assay Eggs 0.0096 μg/μL

A meta-analysis of levamisole pharmacokinetics across diverse species showed that it is rapidly absorbed and has a consistent oral bioavailability of 50-80% across most species, with goats being an exception [4].

Experimental Protocols Overview

For your experimental design, here are the core methodologies from the cited studies:

  • In Vivo Field Efficacy (FECRT): The World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines are the standard.

    • Animal Selection: Select animals (e.g., sheep) with a faecal egg count (FEC) ≥ 150 eggs per gram (EPG) that have not been treated with anthelmintics for a minimum washout period (e.g., 12 weeks) [1] [2].
    • Treatment & Sampling: Randomly allocate animals to treatment or control groups. Treat the group with the recommended dose of Tetramisole (e.g., 15 mg/kg). Collect faecal samples directly from the rectum at day 0 (pre-treatment) and day 10-14 (post-treatment) [1].
    • Lab Processing: Perform faecal egg counts (e.g., using McMaster technique) on all samples. For larval identification, conduct coproculture on pooled samples from each group and identify L3 larvae morphologically [1] [2].
    • Calculation: Calculate the Faecal Egg Count Reduction (FECR%) using the formula: FECR% = (1 - (mean FEC post-treatment group / mean FEC post-treatment control group)) × 100. Efficacy is confirmed if FECR% is ≥95% and the 95% lower confidence limit is ≥90% [1].
  • In Vitro Larval Motility Assay:

    • Larval Collection: Harvest L1 or L3 larvae of the target nematode (e.g., H. contortus) from faecal cultures [3].
    • Drug Exposure: Incubate the larvae in different concentrations of Tetramisole HCl in multi-well plates. Include a control group with no drug.
    • Motility Assessment: After a set incubation period (e.g., 1, 3, 6, 12, 24 hours), observe larvae under a microscope. Score larvae as "immobile" or "dead" if they show no movement after mechanical stimulation.
    • Data Analysis: Calculate the percentage of larval motility inhibition for each concentration and determine the IC50 value using statistical software (e.g., probit analysis) [3].

Mechanism of Action and Properties

This compound is a nicotinic acetylcholine receptor agonist. Its key characteristics include [5] [6] [7]:

  • Mode of Action: It acts as a depolarizing neuromuscular blocking agent, causing persistent activation of acetylcholine receptors in the somatic muscle of nematodes, leading to spastic paralysis. The paralyzed worms are then expelled from the gastrointestinal tract.
  • Spectrum of Activity: It is effective against a broad range of mature and immature gastrointestinal nematodes and lungworms in sheep, cattle, goats, and swine. It is generally not effective against tapeworms or flukes [5].
  • Basic Properties: It is a white crystalline powder with a melting point of 259-261°C and should be stored at 2-8°C [6].

G Tetramisole Tetramisole nAChR Nicotinic Acetylcholine Receptor (nAChR) Tetramisole->nAChR Binds & Activates Paralysis Paralysis nAChR->Paralysis Causes persistent activation & depolarization of nematode muscle Expulsion Expulsion Paralysis->Expulsion Spastic paralysis prevents worm attachment

Tetramisole HCl exerts its anthelmintic effect by acting as a cholinergic agonist.

References

Comprehensive Application Notes and Protocols: Spectrophotometric Determination Methods for Tetramisole Hydrochloride in Pharmaceutical Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Background

Tetramisole hydrochloride is a significant anthelmintic pharmaceutical compound used primarily for treating intestinal nematode worm infections such as ascariasis, hookworm infections (ancylostomiasis and necatoriasis). Beyond its anthelmintic properties, this compound also functions as an immunostimulant for T-cells and finds application in cases of aphthous stomatitis, bacterial infections, malignant neoplasms, as well as renal and rheumatic disorders [1]. The molecule possesses a chiral center at the C6 position of the imidazole ring, with the (S)-enantiomer specifically known as levamisole hydrochloride, which constitutes the biologically active form [2]. The accurate quantification of this pharmaceutical compound in bulk materials and dosage forms remains essential for quality control in pharmaceutical manufacturing and research settings.

Various analytical techniques have been developed for the determination of this compound, including high-performance liquid chromatography (HPLC), ion-selective electrodes, and X-ray diffraction methods [1]. However, spectrophotometric methods offer distinct advantages for routine analysis due to their simplicity, cost-effectiveness, and accessibility, particularly in laboratories with limited resources or those requiring high-throughput analysis. These methods primarily exploit the formation of colored complexes through different mechanisms, including ion-pair formation and charge-transfer complexes, which can be quantitatively measured using visible or ultraviolet spectroscopy. This document presents comprehensive application notes and detailed experimental protocols for the most established spectrophotometric determination methods for this compound.

Method Overview and Comparative Analysis

Several spectrophotometric approaches have been successfully developed for the quantification of this compound, each with distinct mechanisms, reagents, and performance characteristics. The primary methods include:

  • Extractive Spectrophotometric Methods utilizing ion-pair complex formation with acid dyes
  • Colorimetric Methods based on alizarin derivatives as chromogenic reagents
  • Direct UV Spectroscopic Methods employing the inherent absorbance characteristics of the molecule

The following workflow diagram illustrates the decision process for selecting an appropriate method based on analytical requirements:

G Start Tetramisole HCl Analysis MethodSelection Method Selection Criteria Start->MethodSelection Sensitivity Sensitivity Requirement MethodSelection->Sensitivity Equipment Equipment Availability MethodSelection->Equipment SampleType Sample Matrix Complexity MethodSelection->SampleType Throughput Analysis Throughput MethodSelection->Throughput Extractive Extractive Spectrophotometry Sensitivity->Extractive High Colorimetric Colorimetric Method Sensitivity->Colorimetric High Equipment->Colorimetric Standard UV-Vis UV UV Spectrophotometry Equipment->UV Basic UV-Vis SampleType->Extractive Complex matrices Throughput->UV Rapid Applications Pharmaceutical Formulations Quality Control Routine Analysis Extractive->Applications Colorimetric->Applications UV->Applications

Figure 1: Method Selection Workflow for this compound Determination

Comprehensive Method Comparison Table

Table 1: Comparative Analysis of Spectrophotometric Methods for this compound Determination

Method Type Reagents Used λmax (nm) Linear Range (μg/mL) Remarks & Advantages
Extractive Spectrophotometry [3] Solochrome Dark Blue, Solochrome Black T, Bromocresol Purple, Bromothymol Blue, Bromophenol Blue, Bromocresol Green Varies by dye Not specified Ion-pair complexes extracted into chloroform; suitable for complex formulations
Colorimetric Methods [1] [4] Alizarin Blue Black B (I), Alizarin Red S (II), Alizarin Violet 2R (III), Alizarin Yellow G (IV) 605 (I), 468 (II), 631 (III), 388 (IV) 1.0-36 (I), 0.8-32 (II), 1.2-42 (III), 0.8-30 (IV) High sensitivity, color stable for 24 hours, RSD <1.5%, suitable for routine analysis
UV Spectrophotometry [5] Distilled water 214-215 2-10 Simple and rapid, no complex reagent preparation, suitable for quality control

Extractive Spectrophotometric Method

Principle and Mechanism

The extractive spectrophotometric method operates on the principle of ion-pair complex formation between the positively charged this compound molecule and various anionic dyes in acidic buffer conditions [3]. The resulting ion-pair complexes exhibit unique spectral properties and are quantitatively extracted into organic solvents, specifically chloroform, enabling selective determination free from interference by other formulation components. This method leverages the protonated amino groups in the tetramisole molecule that can associate with sulfonic acid or other anionic groups in the dye molecules, forming complexes with distinct absorption maxima in the visible region.

The formation of these complexes follows the general equilibrium:

Where the complex preferentially partitions into the chloroform phase due to its hydrophobic character. The intensity of the color developed in the organic phase is directly proportional to the concentration of this compound in the sample, obeying the Beer-Lambert law within defined concentration ranges. The choice of dye significantly influences the sensitivity and selectivity of the method, with different dyes offering varying absorption maxima and molar absorptivity values.

Reagents and Equipment
  • This compound standard (pure pharmaceutical grade)
  • Acid dye solutions: Prepare 0.1% (w/v) solutions of Solochrome Dark Blue, Solochrome Black T, Bromocresol Purple, Bromothymol Blue, Bromophenol Blue, or Bromocresol Green in distilled water [3]
  • Buffer solution: Acidic buffer, pH 3.0-5.0 (acetate or phthalate buffer recommended)
  • Chloroform (analytical reagent grade)
  • Pharmaceutical preparations containing this compound
  • Double-beam UV-Visible spectrophotometer with 1 cm matched quartz cells
  • Separating funnels (125 mL capacity) for liquid-liquid extraction
  • pH meter with combined glass electrode
  • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL capacities)
  • Micropipettes (1 mL, 2 mL, 5 mL capacity)
Detailed Experimental Protocol
  • Standard Solution Preparation: Accurately weigh approximately 100 mg of pure this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and make up to volume with distilled water to obtain a stock solution of 1 mg/mL concentration. From this stock solution, prepare working standard solutions of appropriate concentrations (10-50 μg/mL) by serial dilution.

  • Sample Preparation: For pharmaceutical formulations (tablets, oral solutions), accurately weigh or measure a quantity equivalent to 100 mg of this compound. Transfer to a 100 mL volumetric flask, dissolve in distilled water, dilute to volume, and mix well. Filter if necessary to remove insoluble excipients. Further dilute to obtain sample solutions within the working concentration range.

  • Complex Formation and Extraction:

    • Pipette 2.0 mL of standard or sample solution into a 125 mL separating funnel.
    • Add 5.0 mL of appropriate acidic buffer (pH 3.0-5.0, optimized for specific dye).
    • Add 2.0 mL of selected acid dye solution (0.1% w/v).
    • Mix thoroughly and allow to stand for 5 minutes for complete complex formation.
    • Add 10.0 mL of chloroform to the separating funnel.
    • Shake vigorously for 2 minutes to ensure complete extraction of the ion-pair complex.
    • Allow the phases to separate completely (approximately 5-10 minutes).
  • Absorbance Measurement:

    • Carefully drain the lower chloroform layer (colored complex) through a small plug of anhydrous sodium sulfate to remove traces of water.
    • Collect the dried chloroform extract in a clean, dry test tube.
    • Measure the absorbance of the chloroform extract against a reagent blank prepared similarly but without this compound at the wavelength of maximum absorption (λmax) specific to the dye-complex system.
    • The λmax values vary with the dye used and should be predetermined by scanning the absorption spectrum between 400-700 nm.
  • Calibration Curve:

    • Prepare a series of standard solutions covering the concentration range of 10-50 μg/mL.
    • Process each standard solution following the same extraction procedure.
    • Plot absorbance against concentration to obtain the calibration curve.
    • Determine the regression equation and correlation coefficient.

Colorimetric Method Using Alizarin Derivatives

Principle and Reagent Properties

This method employs alizarin derivatives as chromogenic reagents that form stable, colored ion-pair complexes with this compound in Thiel buffer solution [1] [4]. The reaction proceeds through ion-association mechanism where the protonated amino group of tetramisole molecule associates with the anionic centers of the alizarin derivatives, resulting in complexes with distinct and intense coloration. The method demonstrates excellent analytical sensitivity with detection limits in the nanogram per milliliter range, making it suitable for quantification of this compound in both pure form and pharmaceutical formulations.

The alizarin derivatives utilized in this method include:

  • Alizarin Blue Black B (I): Forms complex with λmax at 605 nm
  • Alizarin Red S (II): Forms complex with λmax at 468 nm
  • Alizarin Violet 2R (III): Forms complex with λmax at 631 nm
  • Alizarin Yellow G (IV): Forms complex with λmax at 388 nm

These reagents offer the advantage of producing stable color development that remains constant for at least 24 hours, allowing for batch processing of multiple samples without time constraints. The method has been validated through recovery studies showing good accuracy with relative standard deviations of 1.27%, 0.96%, 1.13%, and 1.35% for reagents I-IV respectively, confirming its precision and reliability for pharmaceutical analysis [4].

Reagents and Equipment
  • This compound standard (pure pharmaceutical grade)
  • Alizarin derivative solutions: Prepare 0.1% (w/v) solutions of Alizarin Blue Black B, Alizarin Red S, Alizarin Violet 2R, and Alizarin Yellow G in distilled water [4]
  • Thiel buffer solution, pH 2.5-3.5
  • Distilled water (double distilled throughout all experiments)
  • Pharmaceutical preparations of this compound
  • UV-Visible spectrophotometer with 1 cm matched quartz or glass cells
  • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL capacities)
  • Water bath maintained at 25±1°C
  • pH meter with combined glass electrode
  • Analytical balance with 0.1 mg sensitivity
Detailed Experimental Protocol
  • Standard Solution Preparation: Accurately weigh 100 mg of pure this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with distilled water to obtain a stock solution of 1 mg/mL concentration. Prepare working standard solutions by appropriate dilution to cover the concentration ranges specified for each alizarin reagent.

  • Sample Preparation: For pharmaceutical formulations, take a quantity equivalent to 100 mg of this compound, transfer to a 100 mL volumetric flask, dissolve in distilled water, and dilute to volume. Filter if necessary and further dilute to obtain sample solutions within the working range for the selected reagent.

  • Color Development:

    • Pipette an aliquot of standard or sample solution (containing 1-42 μg of this compound based on the reagent used) into a 10 mL volumetric flask.
    • Add 2.0 mL of Thiel buffer solution (optimal pH 2.5-3.5).
    • Add 1.0 mL of selected alizarin reagent solution (0.1% w/v).
    • Dilute to volume with distilled water and mix thoroughly.
    • Allow the reaction mixture to stand at room temperature (25±1°C) for 10-15 minutes for complete color development.
  • Absorbance Measurement:

    • Measure the absorbance of the solution against a reagent blank prepared similarly but without this compound.
    • Use the appropriate wavelength of maximum absorption for each reagent-complex system:
      • 605 nm for Alizarin Blue Black B
      • 468 nm for Alizarin Red S
      • 631 nm for Alizarin Violet 2R
      • 388 nm for Alizarin Yellow G
  • Calibration Procedure:

    • Prepare a series of standard solutions covering the specific concentration range for each reagent:
      • 1.0-36 μg/mL for Alizarin Blue Black B
      • 0.8-32 μg/mL for Alizarin Red S
      • 1.2-42 μg/mL for Alizarin Violet 2R
      • 0.8-30 μg/mL for Alizarin Yellow G
    • Process each standard solution following the same color development procedure.
    • Plot absorbance against concentration to obtain the calibration curve for each reagent system.
    • Determine the regression equation, correlation coefficient, and validation parameters.

Table 2: Performance Characteristics of Colorimetric Methods Using Alizarin Derivatives

Parameter Alizarin Blue Black B Alizarin Red S Alizarin Violet 2R Alizarin Yellow G
λmax (nm) 605 468 631 388
Beer's Law Range (μg/mL) 1.0-36 0.8-32 1.2-42 0.8-30
Detection Limit (ng/mL) 1.0 1.2 1.0 1.4
Determination Limit (ng/mL) 3.8 4.2 3.9 4.8
Relative Standard Deviation (%) 1.27 0.96 1.13 1.35
Color Stability 24 hours 24 hours 24 hours 24 hours

UV Spectrophotometric Determination

Principle and Applications

The UV spectrophotometric method leverages the inherent chromophoric properties of this compound molecule, which exhibits strong absorbance in the ultraviolet region due to its aromatic and heterocyclic structure [5]. This method represents the simplest approach for this compound determination, requiring minimal reagent preparation and no derivatization steps. The direct measurement of absorbance at the maximum wavelength (214-215 nm) using distilled water as solvent makes this method particularly attractive for quality control laboratories requiring rapid analysis with acceptable accuracy and precision.

The method obeys the Beer-Lambert law in the concentration range of 2-10 μg/mL, with a correlation coefficient of 0.991, demonstrating excellent linearity [5]. The simplicity of this approach enables high-throughput analysis of multiple samples in a short time frame, making it suitable for routine quality assessment of pharmaceutical formulations containing this compound. Additionally, the use of distilled water as solvent enhances method safety and reduces environmental concerns associated with organic solvents used in other techniques.

Reagents and Equipment
  • This compound standard (pure pharmaceutical grade)
  • Distilled water as solvent
  • Pharmaceutical preparations of this compound
  • UV-Visible spectrophotometer with 1 cm matched quartz cells
  • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL capacities)
  • Ultrasonic bath for degassing solutions and facilitating dissolution
  • Analytical balance with 0.1 mg sensitivity
  • Micropipettes (1 mL, 2 mL, 5 mL capacity)
Detailed Experimental Protocol
  • Standard Solution Preparation: Accurately weigh 100 mg of pure this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and make up to volume with distilled water to obtain a stock solution of 1 mg/mL concentration. From this stock solution, prepare working standard solutions in the concentration range of 2-10 μg/mL by appropriate serial dilution with distilled water.

  • Sample Preparation: For pharmaceutical formulations, take a quantity equivalent to 100 mg of this compound. Transfer to a 100 mL volumetric flask, add approximately 50 mL distilled water, and shake or sonicate to ensure complete dissolution. Dilute to volume with distilled water and mix well. Filter if necessary to remove insoluble excipients. Further dilute this solution with distilled water to obtain a final concentration within the working range of 2-10 μg/mL.

  • Spectrum Acquisition:

    • Take a suitable dilution of standard this compound solution (approximately 5 μg/mL) in a 1 cm quartz cell.
    • Scan the absorbance against a distilled water blank in the wavelength range of 200-300 nm.
    • Identify the wavelength of maximum absorption (λmax) which should appear at 214-215 nm.
    • Confirm the λmax by measuring the absorbance of standard solutions at 1 nm intervals around this region.
  • Absorbance Measurement:

    • Measure the absorbance of all standard and sample solutions at the predetermined λmax (214-215 nm) against a distilled water blank.
    • Ensure that the absorbance readings for samples fall within the calibrated range.
    • If necessary, adjust the dilution factor to bring the absorbance within the linear range.
  • Calibration Curve:

    • Prepare a series of standard solutions with concentrations of 2, 4, 6, 8, and 10 μg/mL.
    • Measure the absorbance of each standard solution at λmax.
    • Plot absorbance against concentration to obtain the calibration curve.
    • Determine the regression equation (y = mx + c) and correlation coefficient (r² ≥ 0.99).
  • Validation Parameters:

    • Determine the precision by analyzing six replicates of a standard solution and calculate the relative standard deviation (RSD < 2%).
    • Assess accuracy through recovery studies by spiking pre-analyzed samples with known amounts of standard (recovery 98-102%).
    • Establish the limit of detection (LOD) and limit of quantification (LOQ) based on signal-to-noise ratio of 3:1 and 10:1, respectively.

Method Validation and Quality Control

Validation Parameters

All spectrophotometric methods for this compound determination must undergo comprehensive validation to ensure reliability, accuracy, and precision. The following validation parameters should be established for each method:

  • Linearity: Demonstrate linear response across the specified concentration range with correlation coefficient (r²) ≥ 0.995. The calibration curve should be generated with a minimum of five concentration levels, each measured in duplicate.

  • Accuracy: Assess through recovery studies by spiking pre-analyzed samples with known quantities of standard this compound at three different levels (80%, 100%, 120% of target concentration). The mean recovery should be within 98-102% with RSD < 2%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of test concentration on the same day by the same analyst using the same equipment.
    • Intermediate precision (Inter-day precision): Analyze the same sample on three different days by different analysts using different equipment in the same laboratory.
    • The relative standard deviation (RSD) should not exceed 2% for both precision measures.
  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities, degradation products, and excipients. This can be established through stress studies (acid, base, oxidation, thermal, and photolytic degradation) and comparison with blank solutions.

  • Detection Limit (LOD) and Quantitation Limit (LOQ): Determine based on signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ, or using the standard deviation of the response and the slope of the calibration curve:

    Where σ is the standard deviation of the response and S is the slope of the calibration curve.

Quality Control Procedures

Implement robust quality control procedures during routine analysis of this compound:

  • System Suitability Testing: Before each analytical run, verify that the spectrophotometric system meets predefined specifications. For UV methods, this includes resolution, baseline noise, and absorbance accuracy checks using standard solutions.

  • Control Samples: Include quality control samples (blank, standard, and spiked samples) in each analytical batch to monitor method performance. The measured values of quality control samples should fall within established control limits (typically ±2SD from the mean).

  • Reference Standard Qualification: Use appropriately qualified reference standards of this compound with certified purity. Establish and document the identity, purity, and strength of reference standards.

  • Sample Stability: Evaluate the stability of standard and sample solutions under storage conditions and during the analytical process. Document the stability period for each solution type.

The following diagram illustrates the complete analytical workflow from method selection through quality control:

G Start Tetramisole HCl Sample MethodSelection Method Selection Start->MethodSelection SubMethods Extractive: Ion-pair extraction Colorimetric: Alizarin derivatives UV: Direct measurement MethodSelection->SubMethods SamplePrep Sample Preparation ComplexFormation Complex Formation (if required) SamplePrep->ComplexFormation AbsMeasurement Absorbance Measurement ComplexFormation->AbsMeasurement DataAnalysis Data Analysis AbsMeasurement->DataAnalysis QC Quality Control Assessment DataAnalysis->QC QC->SamplePrep Repeat if out of spec Result Validated Result QC->Result SubMethods->SamplePrep

Figure 2: Comprehensive Analytical Workflow for Tetramisole HCl Determination

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Low Absorbance Readings: This may indicate incomplete complex formation. Ensure proper pH control in the buffer solution and adequate reaction time before measurement. Verify the freshness of reagent solutions, as some dyes may degrade over time.

  • Poor Linearity in Calibration: Check the concentration range to ensure it falls within the validated Beer's law limits. Prepare fresh standard solutions from certified reference material. Verify the accuracy of dilution steps and the performance of volumetric glassware.

  • High Blank Values: Impurities in reagents or solvents can cause elevated blank readings. Use high-purity solvents and reagents. For extractive methods, ensure chloroform is free from stabilizers and other additives that may interfere.

  • Precision Problems: Inconsistent results may stem from temperature fluctuations during color development, variable extraction times, or instrumental drift. Maintain consistent temperature (25±1°C) for all reactions and standardize timing for each step. Perform regular instrument calibration and verification.

  • Sample Preparation Issues: For pharmaceutical formulations, ensure complete extraction of this compound from the dosage form. Use sonication for poorly soluble samples and filter through appropriate membrane filters to remove particulate matter without adsorbing the analyte.

Technical Notes
  • Reagent Stability: Most dye solutions remain stable for 2-4 weeks when stored in amber bottles at 4°C. However, for quantitative work, prepare fresh solutions weekly or verify their absorbance characteristics before use.

  • pH Optimization: The pH of the reaction medium critically influences complex formation and extraction efficiency. For each new batch of buffer, verify the pH and adjust if necessary. The optimal pH ranges are:

    • Extractive methods: pH 3.0-5.0 (acidic buffer)
    • Colorimetric methods with alizarin derivatives: pH 2.5-3.5 (Thiel buffer)
  • Interference Management: Common excipients in pharmaceutical formulations generally do not interfere with these methods. However, if interference is suspected, use the standard addition method to verify accuracy. For complex matrices, the extractive method provides better selectivity due to the partitioning step.

  • Instrument Performance: Regularly verify spectrophotometer performance using certified reference materials or standard filters. Check wavelength accuracy using holmium oxide filter or holmium oxide solution. Verify photometric accuracy using potassium dichromate solutions.

Conclusion

The spectrophotometric methods presented herein provide reliable, cost-effective approaches for the quantification of this compound in pharmaceutical preparations. The extractive spectrophotometric method offers robust performance for complex formulations through ion-pair complex formation with various acid dyes [3]. The colorimetric method using alizarin derivatives delivers high sensitivity with detection limits in the nanogram per milliliter range and excellent color stability [1] [4]. For routine quality control applications, the direct UV spectrophotometric method provides simplicity and rapid analysis with acceptable linearity in the 2-10 μg/mL range [5].

Method selection should be guided by the specific analytical requirements, available equipment, and sample matrix considerations. All methods have been successfully applied to pharmaceutical formulations with good accuracy and precision, providing viable alternatives to more sophisticated chromatographic techniques, particularly in resource-limited settings. Proper method validation and implementation of quality control procedures ensure reliable results for pharmaceutical analysis and drug development applications.

References

Application Note: HPLC Analysis of Tetramisole Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Tetramisole hydrochloride is a racemic mixture used as an anthelmintic agent, with its (-) isomer, levamisole hydrochloride, being the active enantiomer [1]. HPLC is a powerful analytical technique for the separation, identification, and quantification of components in a mixture [2]. This note provides a validated reverse-phase HPLC (RP-HPLC) method for analyzing this compound, suitable for drug substance and combinatorial dosage forms [3].

2. Experimental Protocol This section details a specific method for the simultaneous estimation of tetramisole (as levamisole) and albendazole [3].

  • Instrumentation and Reagents

    • HPLC System: Shimadzu HPLC Class VP series or equivalent, with a variable wavelength UV detector.
    • Column: Inertsil ODS C18 (150 mm x 4.6 mm, 5 µm).
    • Mobile Phase: Buffer of pH 3.5 and Acetonitrile in a ratio of 70:30 (v/v).
    • Flow Rate: 1.0 mL/min.
    • Detection Wavelength: 224 nm.
    • Injection Volume: 20 µL.
    • Standard and Sample Preparation: Dissolve reference standards in the mobile phase or an appropriate solvent to the required concentrations.
  • Chromatographic Procedure

    • Prepare the mobile phase, degas to prevent air bubbles [2].
    • Equilibrate the column with the mobile phase until a stable baseline is achieved.
    • Inject the prepared standard and sample solutions.
    • Identify tetramisole based on its retention time and quantify using the peak area.

3. Method Validation Data The following table summarizes the key validation parameters reported for levamisole in the simultaneous estimation method [3]:

Validation Parameter Result for Levamisole
Retention Time 2.350 minutes
Linear Range 15 - 45 µg/mL
Limit of Detection (LOD) 2.08 µg/mL
Limit of Quantification (LOQ) 6.03 µg/mL
Accuracy (Mean Recovery) 99.66%

4. General HPLC Workflow for Purity Analysis For purity analysis, the general workflow involves comparing the sample against a standard. The following diagram outlines the logical flow of this analytical process.

Qualitative Analysis is performed by comparing the retention time of the sample component with that of a standard [4]. Quantitative Analysis relies on the principle that the peak area is proportional to the concentration of the compound [2]. A calibration curve is constructed using a series of standard solutions with known concentrations for accurate quantification [4].

Key Considerations for HPLC Analysis

  • Column Care: The performance and lifetime of the HPLC column can significantly impact the cost and reliability of routine analysis [4]. Follow manufacturer guidelines for storage and flushing.
  • System Suitability: Before sample analysis, ensure the HPLC system is suitable by checking parameters like baseline stability, retention time reproducibility, and peak symmetry [2].
  • Sample Preparation: Proper sample preparation, including dilution and filtration, is critical to prevent column damage and ensure accurate results [2].
  • Purity Specifications: When procuring this compound for research, a purity of >98.0% by HPLC is commercially available [1].

This protocol provides a foundation for the HPLC analysis of this compound. You may need to fine-tune parameters like the mobile phase ratio or gradient program to achieve optimal separation for your specific instrument and sample matrix.

References

Summary of Extractive Spectrophotometric Methods for Tetramisole HCl

Author: Smolecule Technical Support Team. Date: February 2026

Method Principle Key Reagents Analytical Wavelength (nm) Complex Color Reference
Ion-Pair Formation (1985) Solochrome Dark Blue, Solochrome Black T, Bromocresol Purple, Bromothymol Blue, Bromophenol Blue, Bromocresol Green Not specified in abstract Colored complexes [1] [2]
Ion-Pair Formation (1994) Alizarin Blue Black B (I), Alizarin Red S (II), Alizarin Violet 2R (III), Alizarin Yellow G (IV) 490, 530, 490, 390 (for I-IV) Yellow-Orange, Violet, Violet, Yellow [3]

The experimental workflow for these methods follows a logical sequence, which can be visualized in the diagram below.

Extractive Spectrophotometry Workflow Start Start Analysis Prep Prepare Drug Solution (Dissolve in water) Start->Prep Buffer Add Acidic Buffer Solution Prep->Buffer Reagent Add Chromogenic Reagent Buffer->Reagent Extract Extract Ion-Pair Complex into Chloroform Reagent->Extract Measure Measure Absorbance at Specific Wavelength Extract->Measure Analyze Calculate Concentration vs. Standard Curve Measure->Analyze

Detailed Experimental Protocols

Here are the detailed protocols based on the search results.

Protocol 1: Method Using Solochrome & Dye Reagents (1985)

This method is based on the formation of colored ion-pair complexes in an acidic buffer that are extracted into an organic solvent for measurement [1].

  • Materials and Reagents:

    • Analytical Standard: Tetramisole hydrochloride (pure grade).
    • Chromogenic Reagents: Any of the following: Solochrome Dark Blue, Solochrome Black T, Bromocresol Purple, Bromothymol Blue, Bromophenol Blue, or Bromocresol Green.
    • Buffer: Acidic buffer solution (specific pH and composition not detailed in the abstract).
    • Organic Solvent: Chloroform, for extraction.
    • Equipment: Spectrophotometer (UV-Vis).
  • Procedure:

    • Sample Preparation: Dissolve a known amount of the pharmaceutical preparation (e.g., tablet powder or oral solution) in a minimal amount of water.
    • Complex Formation: Transfer an aliquot of the drug solution to a separatory funnel. Add the acidic buffer solution, followed by the chosen chromogenic reagent.
    • Extraction: Add a known volume of chloroform to the mixture. Shake the separatory funnel vigorously to allow the colored ion-pair complex to transfer quantitatively into the chloroform layer.
    • Separation and Measurement: Allow the layers to separate clearly. Drain the colored chloroform layer into a clean container. Measure the absorbance of this organic phase using a spectrophotometer at the wavelength optimized for the specific reagent used.
    • Quantification: Determine the concentration of this compound by comparing the absorbance to a calibration curve prepared with standard solutions of known concentration.
Protocol 2: Method Using Alizarin Derivative Reagents (1994)

This method provides specific data on four alizarin-based reagents, offering a range of wavelengths for analysis [3].

  • Materials and Reagents:

    • Analytical Standard: this compound (pure grade, e.g., from El-Nasr Pharmaceutical & Chemical Company, Egypt).
    • Chromogenic Reagents: Alizarin Blue Black B (I), Alizarin Red S (II), Alizarin Violet 2R (III), or Alizarin Yellow G (IV).
    • Buffer: Thiel buffer solution (specific pH not detailed in the abstract).
    • Organic Solvent: Chloroform.
    • Equipment: Spectrophotometer (UV-Vis).
  • Procedure:

    • Sample Preparation: Prepare a stock solution of the drug (pure or from a formulation) in water. For a veterinary oral solution (e.g., 10% concentration), dissolve 100 mg of the sample in water and make up to 100 mL in a volumetric flask.
    • Complex Formation: Mix an aliquot of the drug solution with Thiel buffer and the selected alizarin derivative reagent.
    • Extraction: The formed ion-pair complex is quantitatively extracted into chloroform.
    • Separation and Measurement: Separate the organic layer and measure its absorbance at the corresponding wavelength for the reagent used: 490 nm for Alizarin Blue Black B, 530 nm for Alizarin Red S, 490 nm for Alizarin Violet 2R, and 390 nm for Alizarin Yellow G [3].
    • Quantification: The concentration of the drug is determined from a pre-constructed calibration curve. The method was reported to be successfully applied to dosage forms with good accuracy and precision [3].

Important Notes for Application

  • Modern Context: These methods are classic and may require optimization and validation under your specific laboratory conditions according to current standards (e.g., ICH guidelines).
  • Safety: Chloroform is a hazardous chemical. Appropriate safety precautions, including the use of fume hoods and personal protective equipment (PPE), are mandatory.
  • Method Selection: The choice of reagent can influence the sensitivity, selectivity, and linear range of the method. The alizarin-based methods provide specific wavelength options, which may be beneficial for avoiding interference.

References

Application Notes: Tetramisole Hydrochloride in Veterinary Medicine

Author: Smolecule Technical Support Team. Date: February 2026

Tetramisole hydrochloride is a broad-spectrum anthelmintic belonging to the imidazothiazole class. It is a racemic mixture, with its L-isomer, levamisole, being the primary source of its pharmacological activity. It is used to treat important nematode infections in livestock [1] [2].

Chemical and Pharmacological Profile
  • Chemical Name: 6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole hydrochloride [1] [3].
  • Molecular Formula: C₁₁H₁₃ClN₂S [1] [4].
  • Mode of Action: Tetramisole acts as an agonist at nicotinic acetylcholine receptors in the parasite's neuromuscular junction. This causes persistent activation of the receptors, leading to a spastic paralysis of the worm. The paralyzed worm is then unable to maintain its position in the host and is expelled through the gastrointestinal tract [1].
  • Isomerism: It exists as a racemic mixture. The L-isomer (levamisole) is responsible for the anthelmintic and immunomodulatory effects, while the D-isomer is largely inactive [1].

The following diagram illustrates the neuromuscular mode of action of this compound against nematode parasites.

G Tetramisole Tetramisole NicotinicReceptor Nicotinic Acetylcholine Receptor (nAChR) Tetramisole->NicotinicReceptor Binds as Agonist ParalyzedWorm Paralyzed Nematode NicotinicReceptor->ParalyzedWorm Causes Spastic Paralysis ExpelledWorm Expulsion from Host ParalyzedWorm->ExpelledWorm Peristalsis

Spectrum of Efficacy and Applications

This compound is effective against a wide range of mature and immature nematodes in the gastrointestinal tract and lungs [2]. The table below summarizes its efficacy against key parasites in major livestock species.

Table 1: Anthelmintic Efficacy of this compound in Livestock

Species Target Parasites Efficacy & Notes
Cattle & Sheep Gastrointestinal nematodes (e.g., Cooperia punctata), Lungworms (e.g., Dictyocaulus filaria, D. viviparus) [2] [5] Highly effective at oral doses of 5-20 mg/kg. A dose of 10 mg/kg eliminated 82-94% of mature and immature D. filaria [2].
Goats Gastrointestinal nematodes, Dictyocaulus filaria [2] Effective at 15 mg/kg for most nematodes (except Trichuris). A lower dose of 10 mg/kg is sufficient for D. filaria [2].
Pigs Gastrointestinal nematodes, Metastrongylus spp. (lungworms) [1] [2] Effective at a dose of 15-40 mg/kg [2].
Poultry Ascaridia galli, Heterakis gallinarum, Capillaria obsignata [2] A higher dose of 40 mg/kg (oral or injectable) is typically required [2].
Dogs Toxascaris, Toxocara, Uncinaria spp. [2] Exhibits high activity at an oral dose of 20 mg/kg [2].
Experimental Protocol for Efficacy and Safety Testing

This protocol outlines a general methodology for evaluating the efficacy and safety of this compound in experimentally infected ruminants, based on established research models [2] [5].

G Start Establish Infection Model A Infect Animals with Target Nematode (e.g., C. punctata) Start->A B Randomize into Treatment & Control Groups A->B C Administer Single Dose of Tetramisole HCl (e.g., 5-20 mg/kg) B->C D Monitor for Adverse Effects (Salivation, Head Shaking) C->D E Necropsy and Worm Count D->E F Calculate Efficacy (% Reduction) E->F

A. Animal Model and Infection

  • Use animals (e.g., dairy calves, sheep) confirmed to be free of the target nematode prior to the study [5].
  • Experimentally infect animals with a known number of infective larvae (L3) of the target parasite, such as Cooperia punctata for cattle or Dictyocaulus filaria for sheep and goats [2] [5].
  • Allow the infection to establish for a predetermined period (e.g., 3-4 weeks).

B. Treatment Groups and Drug Administration

  • Group 1 (Treatment): Orally administer this compound as a single dose. The dose should be calculated based on body weight (e.g., 5, 10, 15 mg/kg) [2] [6].
  • Group 2 (Control): Administer a placebo (e.g., sterile water or vehicle).
  • Animals should be randomly allocated to groups. Administration can be via oral drench, in feed, or through drinking water [1].

C. Safety and Tolerability Monitoring

  • Closely observe animals for several hours post-administration for any adverse effects.
  • Document signs such as increased salivation, head shaking, lethargy, or reduced appetite, which are potential indicators of overdosing or intolerance [6].

D. Efficacy Assessment and Data Analysis

  • Perform necropsy on all animals a set number of days post-treatment (e.g., 7-14 days) to collect and count remaining worms from the abomasum, intestine, or lungs [5].
  • Calculate the percentage reduction in worm burden in the treated group compared to the control group using the formula: Efficacy (%) = [1 - (Mean worm count treatment group / Mean worm count control group)] × 100 [2].
Safety, Regulatory, and Environmental Considerations
  • Animal Safety: The drug is generally well-tolerated at therapeutic doses [2]. Side effects are typically mild and may include neurological signs (e.g., head shaking) or gastrointestinal upset, often associated with overdosing [6]. It should be used with caution in animals with liver or kidney dysfunction or under significant stress [6].
  • Regulatory Status: As of the search results, tetramisole is not approved for use in veterinary medicine in the UK and the European Union [1]. Its use in food-producing animals is restricted in some regions due to concerns about residues in meat, milk, or eggs [7].
  • Environmental Impact: The substance may enter the environment via the faeces of treated animals. Published data on its environmental fate (e.g., soil degradation DT₅₀) was not available in the search results, indicating an area that requires further study [1].

References

Tetramisole HCl: Application Notes and Protocols for Anthelmintic Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Tetramisole hydrochloride is a broad-spectrum anthelmintic agent effective against mature and immature stages of gastrointestinal nematodes and lungworms [1]. It is used in veterinary medicine and research. The levo-isomer (levamisole) is primarily responsible for its biological activity.

  • Chemical Name: this compound [2]
  • CAS Number: 5086-74-8 [2]
  • Molecular Formula: C11H12N2S·HCl [2]
  • Molecular Weight: 240.75 g/mol [2]
  • Form: The drug is commonly available as a soluble powder, facilitating administration in drinking water for livestock and experimental models [1].
Mechanism of Action

Tetramisole HCl functions as a neuromuscular paralytic agent against susceptible nematodes.

  • Neuromuscular Paralysis: It causes a persistent depolarization of the somatic muscles in parasitic worms, leading to spastic paralysis [3]. This prevents the parasite from maintaining its position in the host's tract, resulting in expulsion.
  • Cellular Mechanism: Studies on Ascaris muscle show Tetramisole HCl (10 µg/mL) induces a sustained contraction and reduces the resting membrane potential from approximately 34 mV to 10 mV [3]. This action is independent of membrane depolarization and is not blocked by curare or piperazine [3].
  • Immunomodulatory Effects: At higher dosages, tetramisole exhibits immunostimulant properties, such as stimulating T-lymphocyte activity [1] [4].

The mechanism of action is summarized in the diagram below:

G Start Tetramisole HCl Administration A1 Enters parasite neuromuscular junction Start->A1 B1 At higher dosage levels Start->B1 A2 Causes persistent depolarization of somatic muscle cells A1->A2 A3 Induces sustained muscular contraction A2->A3 A4 Results in spastic paralysis of the parasite A3->A4 A5 Parasite is expelled from host tract A4->A5 B2 Stimulates host T-lymphocyte activity B1->B2 B3 Exerts immunostimulant effects B2->B3

Species-Specific Dosage and Administration

Tetramisole HCl dosage varies by animal species, weight, and target parasite. Adherence to species-specific protocols is critical for efficacy and safety. The table below summarizes key dosage information.

Species Recommended Dosage Administration Route Key Target Parasites Withdrawal Period (Meat) References
Poultry 0.1-0.2 g per liter of drinking water [1] Oral (water) Gastrointestinal nematodes, Ascarids, Lungworms Not specified [1]
Goats/Sheep 12 mg/kg body weight [5] Oral (drench) Gastrointestinal nematodes, Lungworms 4 days (Goats) [5] [5]
Cattle 12 mg/kg body weight (extrapolated from general use) [1] Oral Gastrointestinal nematodes, Lungworms 14 days [1] [1]
Camels Effective, dosage by weight [1] Oral Gastrointestinal nematodes, Lungworms Not specified [1]

Notes on Preparation and Administration:

  • Soluble Powder: For water administration, the powder should be fully dissolved in clean drinking water [1] [6].
  • Drench Solution for Ruminants: For sheep and goats, a common protocol is to dissolve a 52-gram packet of levamisole (equivalent to Tetramisole HCl) in 1 quart (approx. 943 mL) of water to create a stock solution with a concentration of about 49.6 mg/mL. For more precise dosing in smaller animals, further dilution (e.g., 1 packet in 2 quarts of water) is recommended [5].
Experimental Protocols for Research
4.1. In Vitro Nematode Paralysis Assay

This protocol is used to demonstrate and quantify the direct paralytic effect of Tetramisole HCl on nematodes, based on established experimental models [3].

  • Objective: To assess the paralytic efficacy of Tetramisole HCl on live adult nematodes (Ascaris suum or similar) under controlled conditions.
  • Materials:
    • Live, adult nematodes (e.g., Ascaris suum)
    • Tetramisole HCl stock solution (e.g., 1 mg/mL in distilled water)
    • Physiological saline (appropriate for the parasite species)
    • Petri dishes or multi-well plates
    • Stereomicroscope
    • Forceps and laboratory glassware
  • Method:
    • Preparation: Prepare working solutions of Tetramisole HCl in saline at desired concentrations (e.g., 1 µg/mL, 10 µg/mL, 100 µg/mL).
    • Control Setup: Place a nematode in a dish with saline only.
    • Treatment: Transfer individual nematodes to separate dishes containing the different drug solutions.
    • Observation & Data Recording: Observe worms under a stereomicroscope immediately and at 1-minute intervals. Record the time until complete paralysis (cessation of all movement). A concentration of 100 µg/mL typically causes paralysis in Ascaris within 3 minutes [3].
  • Data Analysis: Calculate the average paralysis time for each concentration. Plot concentration versus paralysis time to determine the drug's potency.
4.2. In Vivo Efficacy Study in Rodent Models

Rodent models infected with nematodes like Heligmosomoides polygyrus (a natural murine parasite) are standard for evaluating anthelmintic efficacy in vivo [7].

  • Objective: To evaluate the reduction in parasitic burden in an experimentally infected host following Tetramisole HCl treatment.
  • Materials:
    • Laboratory mice or rats, experimentally infected with H. polygyrus L3 larvae [7]
    • Tetramisole HCl solution for oral gavage
    • Vehicle control (e.g., water or saline)
    • Fecal collection apparatus
    • Microscope and McMaster slide for fecal egg counts (FEC)
    • Dissection tools
  • Method:
    • Infection & Grouping: Infect rodents with a known number of H. polygyrus L3 larvae. After the pre-patent period (approx. 13-15 days), randomly assign animals to treatment and control groups [7].
    • Treatment Administration: Administer Tetramisole HCl to the treatment group via oral gavage at the chosen dose (e.g., 10-20 mg/kg). The control group receives the vehicle.
    • Fecal Egg Count (FEC): Collect fecal samples directly before treatment and several days post-treatment (e.g., day 7 and 10). Process samples using the McMaster technique to determine FEC.
    • Necropsy & Worm Count: Euthanize animals at the study endpoint (e.g., 10-14 days post-treatment). Open the small intestine, collect, and count all adult worms.
  • Data Analysis:
    • Calculate the Fecal Egg Count Reduction (FECR) percentage: FECR (%) = [(Mean Pre-FEC - Mean Post-FEC) / Mean Pre-FEC] × 100.
    • Calculate the Worm Burden Reduction percentage: (Control Group Mean Worm Count - Treated Group Mean Worm Count) / Control Group Mean Worm Count × 100.

The workflow for this in vivo study is outlined below:

G Start In Vivo Efficacy Study Workflow Step1 Infect rodent models with Heligmosomoides polygyrus L3 larvae Start->Step1 Step2 Allow infection to establish (Pre-patent period: ~13-15 days) Step1->Step2 Step3 Administer Tetramisole HCl via oral gavage to treatment group Step2->Step3 Step4 Conduct fecal egg counts (FEC) pre- and post-treatment Step3->Step4 Step5 Perform necropsy and collect adult worms from intestine Step4->Step5 Step6 Calculate efficacy metrics: FEC Reduction % and Worm Burden Reduction % Step5->Step6

Safety and Regulatory Considerations
  • Side Effects: At recommended doses, side effects are uncommon. Overdose may cause neurotoxic signs such as head shaking, salivation, muscle tremors, lack of coordination, or hyperexcitability in host animals [1]. Gastrointestinal upset (vomiting, diarrhea) has also been reported [4].
  • Contraindications: Do not use in animals with known hypersensitivity to the drug. Use with extreme caution or avoid in animals with severe liver or kidney dysfunction, and in pregnant animals [1].
  • Residue and Withdrawal Times: Adherence to withdrawal periods is essential to prevent drug residues in food products. Key withdrawal times are 14 days for meat in cattle and 4 days for meat in goats [1] [5]. Regional regulations may vary, and some jurisdictions have banned its use in food-producing animals due to residue concerns [8].

References

Immunostimulatory Properties and Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

Tetramisole is a synthetic imidazothiazole derivative. Its immunomodulatory effects are complex and appear to function by restoring depressed immune function rather than stimulating responses to above-normal levels [1].

The table below summarizes the key cellular mechanisms through which tetramisole and levamisole exert their immunostimulatory effects:

Immune Component Reported Effect of Tetramisole/Levamisole
T-lymphocytes Enhances T-cell activation and proliferation; restores cutaneous delayed hypersensitivity in anergic patients [2] [1].
Macrophages Potentiates phagocytosis and chemotaxis [1].
Neutrophils Increases mobility, adherence, and chemotaxis [1].
Antibody Response Can stimulate the formation of antibodies to various antigens [1].
Natural Killer (NK) Cells Shown to increase NK cells and activated T-cells in patients with Stage III colon cancer [1].

The signaling pathways involved in these immunostimulatory effects are not fully delineated in the available literature. Research indicates that the L-isomer (levamisole) is primarily responsible for the immunostimulatory activity [3] [2] [1].

Experimental Protocols and Research Applications

While detailed modern protocols for immunostimulant research are scarce in the search results, the following methodologies are derived from foundational studies.

In Vitro Protocol: Lymphocyte Transformation Assay

This protocol is based on studies investigating the enhancement of human lymphocyte transformation in response to antigens [2].

  • 1. Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using density gradient centrifugation.
  • 2. Cell Culturing: Culture PBMCs in appropriate media supplemented with serum. Seed cells in multi-well plates.
  • 3. Stimulation and Treatment:
    • Antigen Groups: Add specific antigens to the cultures, such as PPD (purified protein derivative of tuberculin), Candida antigen, or measles antigen.
    • Drug Treatment: Co-treat cells with L-tetramisole (levamisole). Historical dose-response tests indicated an optimum concentration of approximately 100 μg/mL for this in vitro effect [2] [3].
    • Include control groups with media only, antigen only, and drug only.
  • 4. Incubation: Incubate cultures for several days (e.g., 5-7 days) at 37°C in a humidified incubator with 5% CO₂.
  • 5. Measurement of Proliferation: Quantify lymphocyte transformation by measuring the incorporation of tritiated thymidine ([³H]-thymidine) into the DNA of proliferating cells.
  • 6. Data Analysis: Compare the proliferation rates (counts per minute) between the control and treatment groups to determine the enhancement of antigen-induced lymphocyte transformation by levamisole.

The following workflow diagram illustrates the key steps of this lymphocyte transformation assay:

G Start Isolate PBMCs from Donors A Seed Cells in Culture Plates Start->A B Apply Treatment Groups: - Media Only (Control) - Antigen Only - L-Tetramisole Only - Antigen + L-Tetramisole A->B C Incubate for 5-7 Days (37°C, 5% CO₂) B->C D Measure Proliferation via [³H]-Thymidine Incorporation C->D E Analyze Lymphocyte Transformation Data D->E

In Vivo Research and Clinical Use

Historically, levamisole was used clinically as an immunostimulant in humans, most notably in combination with fluorouracil (5-FU) as an adjuvant treatment for Dukes' stage C colon cancer after surgical resection [1]. It has also been investigated for use in rheumatic disorders like rheumatoid arthritis [1].

In contemporary research, tetramisole hydrochloride remains a reagent in basic science. For example, it is used in C. elegans research as an immobilizing agent, with a typical working concentration of approximately 100 μg/mL for paralyzing worms prior to microscopy or dissection [3] [4].

Critical Safety and Regulatory Notes

For researchers working with this compound, it is crucial to be aware of the following safety and regulatory information:

Aspect Notes for Researchers
Human Contraindications Contraindicated in patients with known hypersensitivity to the drug. Its use has been associated with agranulocytosis, and it can produce "Antabuse"-like side effects with alcohol [1].
Veterinary Use & Withdrawal For veterinary use only in many jurisdictions. Adhere to species-specific withdrawal periods (e.g., 14 days for meat in cattle) to prevent residue contamination [5].
Toxicity The LD₅₀ in rats is 180 mg/kg (oral). Overdose can cause neurotoxic effects such as tremors and lack of coordination in animals [1] [5].
Drug Interactions Can increase the anticoagulant effect of warfarin and other coumarin-like drugs. Concomitant administration with fluorouracil and phenytoin can lead to increased plasma levels of phenytoin [1].

Key Conclusions for Researchers

  • The L-isomer (levamisole) is the primary driver of immunostimulatory activity.
  • The core mechanism involves modulating innate and adaptive immunity, particularly by enhancing T-cell function and phagocyte activity.
  • While its clinical use in humans is now limited, it serves as an important tool for basic immunology research and veterinary medicine.
  • Strict adherence to safety protocols is essential due to its potential for serious adverse effects.

References

Comprehensive Laboratory Synthesis and Analytical Methods for Tetramisole Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Key Synthetic Routes

Tetramisole hydrochloride is a significant anthelmintic pharmaceutical with substantial application value in both human and veterinary medicine. As a chiral compound, its (S)-enantiomer is commercially known as levamisole hydrochloride and represents the biologically active form responsible for its anthelmintic and immunomodulatory properties. The compound exists as a white crystalline powder that is odorless with a bitter and astringent taste, demonstrating high solubility in water and methanol, moderate solubility in ethanol, and limited solubility in chloroform and acetone [1]. The growing demand for pharmaceutical intermediates has driven the development of efficient synthetic routes that can be implemented in laboratory settings with reproducibility and reasonable yields.

Two primary synthetic approaches have been established for the laboratory synthesis of this compound, each with distinct advantages. The first method utilizes benzyl alcohol and thiourea as key starting materials, proceeding through a series of transformations including chlorination with thionyl chloride and cyclization reactions. The second approach employs epichlorohydrin and ethanolamine as starting materials, leveraging Lewis acid catalysts to facilitate key cyclization steps. Both methods ultimately yield the imidazothiazole ring system characteristic of tetramisole, with the final hydrochloride salt forming under acidic conditions. The selection between these routes often depends on reagent availability, safety considerations, and the desired purity profile for the final product [2] [3] [4].

Table 1: Comparative Analysis of this compound Synthetic Methods

Synthetic Route Key Starting Materials Overall Yield Key Advantages Technical Challenges
Benzyl Alcohol-Thiourea Route Benzyl alcohol, thiourea, thionyl chloride Not specified in sources Fewer steps, commercially available starting materials Handling of thionyl chloride, pH control critical
Epichlorohydrin-Ethanolamine Route Epichlorohydrin, ethanolamine, thiourea Not specified in sources Lewis acid catalysis, potentially higher purity Multiple steps requiring intermediate isolation

Benzyl Alcohol-Thiourea Synthetic Route

Reaction Mechanism and Step-wise Process

The synthesis of this compound via the benzyl alcohol-thiourea route constitutes a four-step process that transforms readily available starting materials into the target imidazothiazole structure. The initial step involves the chlorination of benzyl alcohol using thionyl chloride (SOCl₂) in carbon tetrachloride (CCl₄) as solvent, resulting in the formation of α-chloroethylbenzene. This reaction typically proceeds at reflux temperature (40-80°C) over 2-4 hours, with the transformation confirmed by the consumption of the starting material. The subsequent step entails the reaction of α-chloroethylbenzene with thiourea in the presence of aqueous ammonia or ammonium hydroxide, which facilitates the formation of the intermediate isothiouronium salt. This critical intermediate then undergoes cyclization under basic conditions to generate the tetramisole free base [2].

The final stage of this synthetic route involves the conversion of the free base to the hydrochloride salt. This is achieved through careful acidification with concentrated hydrochloric acid, followed by purification steps to yield this compound with high purity. The protocol described in patent CN111377949B specifically highlights the importance of controlled reaction conditions throughout the process, particularly during the chlorination and cyclization steps, to minimize byproduct formation and maximize yield. The method emphasizes operational simplicity and reduced environmental impact compared to earlier synthetic approaches, making it particularly suitable for laboratory-scale synthesis [2].

Detailed Experimental Protocol

Step 1: Chlorination of Benzyl Alcohol

  • Begin by adding 100 g (0.925 mol) of benzyl alcohol and 200 mL of carbon tetrachloride to a 500 mL round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer.
  • Slowly add 132 g (1.11 mol) of thionyl chloride dropwise through the addition funnel over 30 minutes while maintaining the reaction temperature between 40-80°C with continuous stirring.
  • After complete addition, heat the mixture to reflux and maintain for 2-4 hours until TLC analysis (hexane:ethyl acetate, 4:1) indicates complete consumption of benzyl alcohol.
  • Cool the reaction mixture to room temperature and remove solvents under reduced pressure to obtain α-chloroethylbenzene as a pale yellow liquid, which can be used directly in the next step without further purification [2].

Step 2: Formation of Isothiouronium Salt

  • Dissolve the crude α-chloroethylbenzene from Step 1 in 150 mL of ethanol in a 500 mL round-bottom flask.
  • Prepare a solution of 76 g (1.0 mol) of thiourea in 150 mL of deionized water and add this to the reaction flask.
  • Slowly add 100 mL of ammonium hydroxide (25%) or 54 g (1.0 mol) of ammonium chloride dissolved in 150 mL of water while stirring at room temperature.
  • Heat the mixture to 60°C and maintain for 3-5 hours until precipitate formation is observed.
  • Cool the reaction mixture to 0-5°C using an ice bath and maintain for 1 hour to complete crystallization.
  • Collect the solid by vacuum filtration and wash with cold ethanol (2 × 25 mL) to obtain the isothiouronium salt intermediate [2].

Step 3: Cyclization and Salt Formation

  • Suspend the isothiouronium salt from Step 2 in 200 mL of deionized water in a 500 mL round-bottom flask.
  • Add 100 mL of sodium hydroxide solution (10%) dropwise with stirring over 30 minutes while maintaining the temperature below 30°C.
  • After complete addition, heat the mixture to 80-90°C and maintain for 2-3 hours to facilitate cyclization to the tetramisole free base.
  • Cool the reaction mixture to room temperature and adjust the pH to 1.5-3.0 using concentrated hydrochloric acid, resulting in precipitation of the product.
  • Collect the solid by vacuum filtration and recrystallize from ethanol/water to obtain pure this compound as white crystals [2].

Epichlorohydrin-Ethanolamine Synthetic Route

Reaction Sequence and Process Optimization

The alternative synthesis of this compound utilizing epichlorohydrin and ethanolamine as starting materials represents a more complex multi-step approach that proceeds through several defined intermediates. The initial step involves the nucleophilic ring-opening of epichlorohydrin by ethanolamine in a 1:4.5-5.5 molar ratio, conducted at elevated temperatures (40-80°C) over 2-4 hours to yield the addition product. This intermediate subsequently undergoes dichlorination in the presence of a Lewis acid catalyst such as ferric chloride, zinc chloride, or titanium tetrachloride, using dichloromethane as both solvent and chlorine source. The chlorination reaction proceeds at 40-60°C over 2-4 hours, generating the key dichlorinated intermediate necessary for imidazothiazole ring formation [4].

The subsequent steps involve cyclization with thiourea under reflux conditions, followed by final ring closure to form the tetramisole structure. A significant advantage of this method is the implementation of Lewis acid catalysis throughout critical transformation steps, which enhances reaction efficiency and potentially improves overall yield. The protocol described in patent CN103242347B specifically addresses previous limitations of similar routes, including excessive resin formation during chlorination steps and low overall yields that rendered earlier methods unsuitable for industrial production. Through careful optimization of reaction parameters including temperature, stoichiometry, and catalyst selection, this approach provides a viable laboratory alternative for this compound synthesis [4].

Detailed Experimental Protocol

Step 1: Addition Reaction Formation

  • Charge 92.5 g (1.0 mol) of epichlorohydrin and 275 mL (4.5 mol) of ethanolamine into a 1 L round-bottom flask equipped with a reflux condenser and mechanical stirrer.
  • Heat the mixture to 40-80°C with continuous stirring for 2-4 hours until the reaction is complete as monitored by TLC (chloroform:methanol, 4:1).
  • Allow the reaction mixture to cool to room temperature, during which the addition product precipitates from solution.
  • Collect the solid by vacuum filtration and wash with cold acetone (2 × 50 mL) to obtain the intermediate addition product [4].

Step 2: Dichlorination Reaction

  • Dissolve the addition product from Step 1 in 200 mL of toluene in a 500 mL round-bottom flask.
  • Add 5-10 mol% of Lewis acid catalyst (zinc chloride or ferric chloride recommended).
  • Slowly add 169 g (2.0 mol) of dichloromethane to the reaction mixture while maintaining temperature at 20-30°C.
  • After complete addition, heat the mixture to 40-60°C and maintain for 2-4 hours with stirring.
  • Cool the reaction mixture to room temperature and collect the precipitated chlorination product by vacuum filtration [4].

Step 3: Cyclization and Final Ring Closure

  • Suspend the chlorination product from Step 2 in 300 mL of deionized water in a 1 L round-bottom flask.
  • Heat the suspension to 80-90°C and slowly add sodium hydroxide solution (20%) dropwise to adjust the pH to 2.0-2.3.
  • Maintain the reaction at 80-90°C for 4-6 hours, then add 76 g (1.0 mol) of thiourea.
  • Reflux the mixture for 6-9 hours, then cool to 0°C to precipitate the cyclization product.
  • Collect the solid by filtration and proceed to the final step [4].

Step 4: this compound Formation

  • Charge the cyclization product from Step 3 into a 500 mL round-bottom flask.
  • Add 200 mL of concentrated hydrochloric acid (30%) and 5-10 mol% of Lewis acid catalyst (aluminum trichloride or zinc chloride recommended).
  • Heat the mixture to 40-60°C and maintain for 1-4 hours.
  • Cool to 15-20°C and carefully add sodium hydroxide solution (20%) to adjust pH to 9-11.
  • Heat the mixture to 60-70°C for 10-20 minutes, then cool to below 20°C to precipitate the product.
  • Collect the solid by filtration and recrystallize from ethanol/water to obtain pure this compound [4].

G Start Start Synthesis EPI_EOA Epichlorohydrin + Ethanolamine 40-80°C, 2-4h Start->EPI_EOA Addition Addition Product (Filtration) EPI_EOA->Addition Lewis Lewis Acid Catalyst + Organic Solvent Addition->Lewis Chlorination Dichlorination with DCM 40-60°C, 2-4h Lewis->Chlorination ChloroProduct Chlorination Product (Filtration) Chlorination->ChloroProduct Cyclization1 Cyclization with Thiourea Reflux 6-9h ChloroProduct->Cyclization1 CycloProduct Cyclization Product (Precipitation at 0°C) Cyclization1->CycloProduct FinalStep HCl Treatment + pH Adjustment Tetramisole Formation CycloProduct->FinalStep FinalProduct Pure this compound (Recrystallization) FinalStep->FinalProduct End End FinalProduct->End

Figure 1: Synthesis Workflow for Epichlorohydrin-Ethanolamine Route

Analytical Verification and Quality Control Methods

Spectrophotometric Determination Techniques

The quantitative analysis of this compound can be efficiently performed using colorimetric methods that offer simplicity and accessibility for laboratories without advanced instrumentation. These methods typically rely on the formation of ion-pair complexes between the protonated amino groups of tetramisole and anionic dyes, resulting in colored products with measurable absorbance. Among the most effective chromogenic reagents are alizarin derivatives including alizarin blue black B, alizarin red S, alizarin violet 2R, and alizarin yellow G. The analytical procedure involves mixing this compound solution with the selected dye in appropriate buffer conditions, followed by measurement of absorbance at the characteristic wavelength for each dye complex [5].

For optimal results, the reaction between this compound and alizarin derivatives should be conducted in Thiel buffer solution at specific pH conditions tailored to each dye. The resulting ion-association complexes exhibit maximum absorption at distinct wavelengths: 530-550 nm for most alizarin derivatives. This method demonstrates excellent linear correlation between absorbance and concentration across a defined range, typically 0.5-50 μg/mL, with correlation coefficients exceeding 0.999. The precision of this spectrophotometric approach, expressed as relative standard deviation, is generally better than 2%, making it suitable for quality assessment of both raw materials and pharmaceutical formulations containing this compound [5] [6].

Table 2: Analytical Methods for this compound Quantification

Analytical Method Principle Detection Range Key Reagents/Conditions Applications
Spectrophotometric with Alizarin Dyes Ion-pair complex formation 0.5-50 μg/mL Alizarin derivatives in Thiel buffer Pure drug and dosage forms
High-Performance Liquid Chromatography (HPLC) Reverse-phase separation Not specified in sources μ-Bondapak C18 column, methanol-water-acetic acid-trimethylamine Precision assay
Ion-Selective Electrode Potentiometric measurement Not specified in sources Phosphotungstate membrane Continuous monitoring
Advanced Analytical Techniques

Beyond basic spectrophotometric methods, this compound can be characterized using multiple analytical approaches to confirm identity, purity, and chiral composition. Fourier-transform infrared (FTIR) spectroscopy provides valuable information about functional groups and molecular structure, with characteristic absorption bands observed at specific wavenumbers: C–H stretching vibrations of methylene groups appear at 2958 cm⁻¹ and 2924 cm⁻¹, while the C=N stretching vibration of the imidazole ring is typically found at 1644 cm⁻¹. Additional fingerprint regions include C–H bending vibrations (1458 cm⁻¹) and C–S stretching vibrations (694 cm⁻¹). These spectral features collectively provide a molecular fingerprint for this compound and can be used to verify compound identity and detect potential impurities [7].

For chiral analysis, particularly important given the differential biological activity of the (S)-enantiomer (levamisole), HPLC with chiral stationary phases or circular dichroism detection can be employed to determine enantiomeric purity. Additionally, X-ray diffraction techniques using Debye-Scherrer cameras have been historically applied for identification purposes. Thermal methods including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about thermal stability and phase transitions, with this compound typically melting at 228-230°C with decomposition. These complementary analytical techniques form a comprehensive framework for quality assurance during and following laboratory synthesis [5] [8] [7].

Physicochemical Properties and Practical Handling Considerations

Solubility and Stability Profile

This compound exhibits distinct solubility characteristics across different solvents that inform purification strategy and analytical method development. The compound demonstrates high solubility in water (approximately 50 mg/mL, yielding clear, colorless to faintly yellow solutions) and methanol, moderate solubility in ethanol, and limited solubility in chloroform and acetone. Recent investigations have systematically studied the temperature-dependent solubility of both racemic (R,S)-tetramisole hydrochloride and the enantiopure (S)-tetramisole hydrochloride in various pure and binary solvent systems. These studies reveal that solubility generally increases with temperature in methanol + ethanol binary solvent mixtures, while co-solvency phenomena are observed in methanol + toluene systems, where maximum solubility occurs at intermediate solvent compositions [1] [7].

The stability of this compound solutions is time- and temperature-dependent, with aqueous solutions (50 mg/mL) remaining stable for approximately one month when stored at 2-8°C. The solid form should be protected from moisture and light during storage to maintain long-term stability. From a structural perspective, Hirshfeld surface analysis and molecular dynamic simulations indicate that intermolecular interactions, particularly N-H⋯Cl and C-H⋯Cl hydrogen bonding, significantly influence crystal packing and dissolution behavior. These computational approaches provide insights into the relationship between molecular structure and observed physicochemical properties, enabling more rational selection of solvent systems for crystallization and formulation development [8] [7].

Safety and Regulatory Considerations

This compound is classified as harmful according to standard hazard classification systems (Hazard Class 6.1), requiring appropriate safety precautions during laboratory handling. Personnel should utilize personal protective equipment including gloves, safety glasses, and laboratory coats when working with the compound, particularly in powder form where inhalation exposure is possible. While the primary pharmaceutical application focuses on its anthelmintic properties, this compound also demonstrates biological activity as an inhibitor of various mammalian alkaline phosphatases (excluding intestinal forms), making it a valuable biochemical tool in research applications [8].

From a regulatory perspective, this compound is typically supplied with a purity grade of ≥99% (by GC) for research purposes, with specific labeling indicating "not for veterinary use" when intended for laboratory applications. The compound has been identified as a potential contaminant in seized cocaine samples, necessitating sensitive analytical methods for its detection and quantification in forensic contexts. Researchers should be aware that the (R)-enantiomer may possess different biological activities compared to the therapeutic (S)-enantiomer (levamisole), emphasizing the importance of chiral analysis in comprehensive characterization protocols [8].

References

Application Notes: Tetramisole Hydrochloride Purity and Solubility Analysis

Author: Smolecule Technical Support Team. Date: February 2026

1. Chemical and Physical Profile Tetramisole hydrochloride (CAS 5086-74-8) is a racemic mixture, with its (-) isomer, levamisole hydrochloride, being the active enantiomer [1]. It primarily functions as an alkaline phosphatase inhibitor and an anthelmintic agent [1].

  • Molecular Formula: C₁₁H₁₂N₂S·HCl [1]
  • Molecular Weight: 240.75 g/mol [1]
  • Appearance: White to almost white powder to crystal [1]
  • Melting Point: 260 °C [1]
  • Solubility: Highly soluble in water (210 g/L at 20 °C) and methanol; slightly soluble in chloroform and acetone [1]

2. Advanced Solubility Analysis for Crystallization Understanding solid-liquid equilibrium (SLE) is crucial for separating racemates and obtaining pure enantiomers through crystallization [2]. The following table summarizes key experimental solubility data for (R,S)-tetramisole hydrochloride (racemate) and (S)-tetramisole hydrochloride (levamisole) in binary solvent systems.

Solvent System Temperature Range Key Observation Correlation Models
Methanol + Ethanol 283.15 K to 323.15 K Molar fraction solubility increases with temperature and methanol fraction. Apelblat, λh, GSM, Jouyban-Acree [2]
Methanol + Toluene 283.15 K to 323.15 K Co-solvency phenomenon observed. Apelblat, λh, GSM, Jouyban-Acree [2]

Experimental Protocol: Solubility Measurement

  • Principle: The gravimetric method is used to determine the molar fraction solubility of the solute in various solvent compositions across a defined temperature range [2].
  • Materials:
    • (S)-tetramisole hydrochloride and (R,S)-tetramisole hydrochloride (mass fraction ≥ 99%) [2].
    • Solvents: Methanol, ethanol, toluene (HPLC or analytical grade) [2].
    • Equipment: Thermostatic water bath shaker, analytical balance, laser monitoring system, vacuum drying oven [2].
  • Procedure:
    • Sample Preparation: Prepare binary solvent mixtures with varying mass fractions (e.g., from 0.1 to 0.9 for methanol in ethanol).
    • Saturation: Add an excess amount of this compound to each solvent mixture in a sealed tube.
    • Equilibration: Place the tubes in a water bath shaker. Maintain at each target temperature (e.g., from 283.15 K to 323.15 K) for a sufficient time (typically >12 hours) to reach solid-liquid equilibrium.
    • Sampling & Analysis: Once equilibrium is reached and confirmed, withdraw a clear supernatant sample. Quickly analyze the concentration of the solute in the solution. The molar fraction solubility is then calculated from this data [2].
  • Advanced Characterization: Molecular dynamics simulations, including Radial Distribution Function (RDF) and solvation free energy analysis, can be performed to understand the microscopic interactions (solvent-solvent and solute-solvent) driving the solubility behavior [2].

The workflow below outlines the key stages of the solubility study and analysis.

G Start Start Solubility Study S1 Prepare Binary Solvents (e.g., Methanol/Ethanol) Start->S1 S2 Add Excess Solute (Tetramisole HCl) S1->S2 S3 Equilibrate in Thermostatic Shaker at Set Temperature S2->S3 S4 Sample Clear Supernatant S3->S4 S5 Analyze Concentration and Calculate Solubility S4->S5 S6 Characterize Solid Phase (PXRD, FTIR) S5->S6 S7 Correlate Data with Thermodynamic Models S6->S7 S8 Perform Molecular Simulations (RDF) S7->S8 End Report Solubility Data and Mechanisms S8->End

3. Quantitative Determination by Colorimetry For rapid and sensitive quantitative analysis of this compound in pure and dosage forms, colorimetric methods are effective [3]. The following table outlines the parameters for four different chromogenic assays.

Parameter Alizarin Blue BB Alizarin Red S Alizarin Violet 3R Alizarin Yellow G
Absorption Maxima (λ_max) 605 nm 468 nm 631 nm 388 nm
Beer's Law Range (μg/mL) 1.0 - 36 0.8 - 32 1.2 - 42 0.8 - 30
Detection Limit (ng/mL) 1.0 1.2 1.0 1.4
Determination Limit (ng/mL) 3.8 4.2 3.9 4.8
Stability Coloured products stable for 24 hours Coloured products stable for 24 hours Coloured products stable for 24 hours Coloured products stable for 24 hours

Experimental Protocol: Colorimetric Assay

  • Principle: this compound forms coloured complexes with various alizarin-derived chromogenic reagents, allowing for quantitative measurement via UV-Vis spectroscopy [3].
  • Materials:
    • This compound standard and sample.
    • Chromogenic reagents: Alizarin Blue BB, Alizarin Red S, Alizarin Violet 3R, Alizarin Yellow G.
    • Solvents (as specified for the reagent).
    • UV-Vis spectrophotometer and matched quartz cells.
  • Procedure (Exemplified for Alizarin Blue BB):
    • Standard Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
    • Colour Development: Mix a known volume of the standard/sample solution with a specific volume of Alizarin Blue BB reagent. The exact volumes, reagent concentration, and reaction time (e.g., at room temperature for 15-30 minutes) should be optimized and maintained consistently.
    • Blank Preparation: Prepare a blank using the same volume of solvent instead of the sample solution, mixed with the reagent.
    • Absorbance Measurement: Measure the absorbance of the developed colour against the blank at the respective λ_max (605 nm for Alizarin Blue BB).
    • Calibration Curve: Plot a graph of absorbance versus concentration of the standard solutions. The method obeys Beer's law in the ranges specified in the table above [3].
    • Sample Analysis: Process the sample identically, and determine its concentration from the calibration curve.
  • Validation: The method shows good recoveries and low relative standard deviations, indicating high precision and accuracy. The standard addition technique can be used to validate the method for specific formulations [3].

The workflow for the colorimetric assay is straightforward, as shown below.

G CStart Start Colorimetric Assay C1 Prepare Standard and Sample Solutions CStart->C1 C2 Add Chromogenic Reagent (e.g., Alizarin Blue BB) C1->C2 C3 Incubate for Colour Development C2->C3 C4 Measure Absorbance at λ_max using UV-Vis C3->C4 C5 Construct and Use Calibration Curve C4->C5 CEnd Calculate Purity or Concentration in Sample C5->CEnd

Summary of Key Methods

For researchers in drug development, the choice of protocol depends on the objective.

  • For Process Design (Crystallization): The advanced solubility measurements and modeling are indispensable [2].
  • For Routine Quantitative Analysis: The colorimetric methods provide a facile, rapid, and sensitive means of determination [3].

References

colorimetric determination of tetramisole hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Methods

Tetramisole hydrochloride is an anthelmintic drug, and the methods described here facilitate its quantitative determination in pure form and pharmaceutical formulations. The primary procedures are based on the formation of stable, colored complexes between this compound and four different alizarin dyes [1] [2] [3]:

  • Alizarin Blue BB (I)
  • Alizarin Red S (II)
  • Alizarin Violet 3R (III)
  • Alizarin Yellow G (IV)

These methods are noted for being facile, rapid, and sensitive. An earlier, alternative method using solochrome dyes and bromo-based indicators is also summarized for comparative purposes [4].

Experimental Protocols

Method 1: Using Alizarin Dyes (Amin & Dessouki, 2002)

This protocol outlines the general steps for any of the four alizarin dyes (I-IV). Specific volumes and wavelengths are provided in the table below [1] [2] [3].

  • Reagents:

    • Standard Tetramisole HCl solution: Prepare an aqueous solution of the drug.
    • Chromogenic reagent: Prepare aqueous solutions of the chosen alizarin dye.
    • Buffer solution: Use a universal buffer solution to adjust pH.
  • Procedure:

    • Transfer an aliquot of the standard drug solution into a series of 25 mL volumetric flasks.
    • Add 2.0 mL of the selected alizarin reagent solution to each flask.
    • Adjust the pH by adding 5.0 mL of universal buffer solution.
    • Dilute the mixture to the mark with distilled water and mix thoroughly.
    • Allow for color development and then measure the absorbance at the wavelength specific to the complex against a corresponding reagent blank.
    • Construct a calibration curve by plotting absorbance against drug concentration.
Method 2: Extractive Spectrophotometric Method (1985)

This older method uses ion-pair formation and extraction [4].

  • Reagents:

    • Chromogenic reagents: Solochrome Dark Blue, Solochrome Black T, Bromocresol Purple, Bromothymol Blue, Bromophenol Blue, or Bromocresol Green.
    • Chloroform
    • Acidic buffer solution
  • Procedure:

    • Mix the drug solution with the chromogenic reagent in an acidic buffer.
    • Extract the formed ion-pair complex into chloroform.
    • Measure the absorbance of the organic layer.

Summary of Quantitative Data

The table below consolidates the key performance data for the four alizarin dye methods, allowing for easy comparison [1] [2] [3].

Parameter Alizarin Blue BB (I) Alizarin Red S (II) Alizarin Violet 3R (III) Alizarin Yellow G (IV)
Absorption Maxima (λ_max) 605 nm 468 nm 631 nm 388 nm
Beer's Law Range (μg/mL) 1.0 - 36.0 0.8 - 32.0 1.2 - 42.0 0.8 - 30.0
Detection Limit (ng/mL) 1.0 1.2 1.0 1.4
Determination Limit (ng/mL) 3.8 4.2 3.9 4.8
Relative Standard Deviation (RSD%) 1.27 0.96 1.13 1.35
Color Stability 24 hours 24 hours 24 hours 24 hours

Method Validation and Comparison

The methods have been validated and applied to pharmaceutical formulations [1] [2] [3].

  • Accuracy and Precision: The results showed good recoveries, with low Relative Standard Deviations (RSDs), indicating high accuracy and precision for all four methods.
  • Validation Technique: The validity of the methods was assessed using the standard addition technique, and the results were comparable to those obtained using the official method as per the United States Pharmacopoeia [3].
  • Advantages: The key advantages of the alizarin dye methods (2002) are their simplicity, as they do not require an extraction step, and their high sensitivity, reflected in the low detection limits.

Visual Workflow of the Colorimetric Method

The following diagram illustrates the logical workflow for the alizarin dye method, providing a clear overview of the procedure.

Start Start Prep Prepare Reagents: • Drug Solution • Alizarin Dye • Buffer Start->Prep Mix Mix in Flask: 1. Drug Aliquot 2. Dye Reagent 3. Buffer (pH) Prep->Mix Dilute Dilute to Mark with Distilled Water Mix->Dilute Develop Color Development (Stable for 24h) Dilute->Develop Measure Measure Absorbance at λ_max Develop->Measure Analyze Analyze Data: Plot Calibration Curve Measure->Analyze End End Analyze->End

Conclusion

The colorimetric methods using alizarin dyes provide robust, simple, and reliable means for the quantitative determination of this compound. The detailed protocols, supported by comprehensive quantitative data, offer researchers a choice of validated procedures suitable for routine analysis in quality control laboratories.

References

Application Notes and Protocols: Ion Selective Electrode Assay for Tetramisole Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the protocol.

Introduction and Principle

Ion-selective electrodes (ISEs) represent a well-established class of electrochemical sensors that enable the quantitative determination of ionic species in solution through potential difference measurements. These devices operate on the principle of potentiometric transduction, where the electrical potential across an ion-selective membrane exhibits a logarithmic relationship with the activity of the target ion according to the Nernst equation. The development of ISEs for pharmaceutical compounds like tetramisole hydrochloride has gained significant attention due to their operational simplicity, cost-effectiveness, and rapid analysis time compared to conventional chromatographic methods [1].

This compound (TMS) is an anthelmintic drug widely used in veterinary medicine to treat nematode parasites in livestock. Its chemical structure contains a basic nitrogen atom that can be protonated to form a cation, making it amenable to analysis using cation-selective electrodes [2]. The ion-pair complexation approach forms the basis for TMS-selective electrodes, where the protonated TMS cation forms a lipophilic ion-pair with appropriate anionic sites in a polymer membrane, typically composed of polyvinyl chloride (PVC) with plasticizers [2] [3].

The principle of operation involves measuring the potential difference between the ISE and a reference electrode when immersed in sample solutions containing TMS. This potential difference correlates with TMS concentration through the relationship:

E = E⁰ + (RT/nF)ln(a)

where E is the measured potential, E⁰ is the standard electrode potential, R is the universal gas constant, T is temperature in Kelvin, n is the charge of the ion, F is Faraday's constant, and a is the ion activity [4]. For practical applications, activity is often approximated with concentration, enabling direct quantification of TMS in pharmaceutical preparations and biological samples.

Materials and Reagents

Chemicals and Equipment

Chemicals:

  • This compound (pure standard, ≥99%)
  • High molecular weight polyvinyl chloride (PVC)
  • Plasticizers: Dioctyl phthalate (DOP) or bis(2-ethylhexyl) sebacate (DOS)
  • Sodium tetraphenylborate (Na-TPB)
  • Tetrahydrofuran (THF, analytical grade)
  • Potassium chloride (KCl)
  • Buffer components for pH adjustment
  • Graphite powder (for solid-contact electrodes)
  • Silicon oil (for carbon paste electrodes)

Equipment:

  • pH/millivolt meter with resolution of 0.1 mV
  • Ag/AgCl reference electrode (single junction or double junction)
  • Magnetic stirrer with temperature control
  • Ultrasonic bath for membrane homogenization
  • Analytical balance (precision 0.0001 g)
  • Glass petri dishes (5-10 cm diameter) for membrane casting
  • Cork borers (8-10 mm diameter) for membrane disc cutting
Solutions Preparation

Stock Solution (10⁻² M TMS): Accurately weigh 0.2407 g of pure this compound and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with bi-distilled water.

Working Standard Solutions: Prepare solutions in the concentration range of 10⁻⁷ to 10⁻² M by appropriate serial dilution of the stock solution with bi-distilled water.

Ion-Pair Complex Solution (10⁻² M): Dissolve an appropriate amount of sodium tetraphenylborate in bi-distilled water to obtain a 10⁻² M solution.

Buffer Solutions: Prepare appropriate buffer solutions for pH control according to required experimental conditions. Phosphate buffer (pH 6-8) is typically suitable for TMS measurements.

Table 1: Standard Solutions for Calibration

Solution Concentration (M) Preparation Method Storage Conditions
Stock TMS 10⁻² 0.2407 g in 100 mL water 4°C, stable for 1 month
Working Standard A 10⁻³ 10 mL stock diluted to 100 mL 4°C, stable for 2 weeks
Working Standard B 10⁻⁴ 10 mL of A diluted to 100 mL 4°C, stable for 1 week
Working Standard C 10⁻⁵ 10 mL of B diluted to 100 mL Prepare daily
Working Standard D 10⁻⁶ 10 mL of C diluted to 100 mL Prepare daily

Electrode Construction Protocols

PVC Membrane ISE

Ion-Pair Complex Preparation:

  • Combine 50 mL of 10⁻² M TMS solution with 50 mL of 10⁻² M sodium tetraphenylborate solution in a 250 mL beaker.
  • Stir continuously for 30 minutes using a magnetic stirrer to facilitate complete precipitation of the TMS-TPB ion-pair complex.
  • Allow the mixture to equilibrate for 6 hours at room temperature to ensure complete complex formation.
  • Filter the resulting precipitate through a medium-porosity filter paper (Whatman No. 3).
  • Wash thoroughly with copious amounts of bi-distilled water to remove excess ions.
  • Air-dry the complex at ambient temperature for 24 hours until constant weight is achieved.
  • Store the dried ion-pair complex in a desiccator protected from light.

Membrane Formulation and Casting:

  • Precisely weigh the following components: 10 mg TMS-TPB ion-pair complex, 45 mg PVC polymer, and 45 mg plasticizer (DOP or DOS).
  • Transfer the weighed components to a glass petri dish (5 cm diameter).
  • Add 7 mL of tetrahydrofuran (THF) and swirl gently to dissolve all components, forming a homogeneous mixture.
  • Cover the petri dish with filter paper to control solvent evaporation rate.
  • Allow the THF to evaporate slowly at room temperature for approximately 24 hours, resulting in a transparent membrane with thickness of approximately 0.1 mm.
  • Cut an 8 mm diameter disc from the master membrane using a cork borer.

Electrode Assembly:

  • Adhere the membrane disc to the polished end of a PVC electrode body using THF as adhesive.
  • Fill the electrode body with internal filling solution (10⁻² M TMS in 10⁻² M KCl).
  • Insert the Ag/AgCl internal reference wire into the filling solution.
  • Condition the assembled electrode by soaking in 10⁻² M TMS solution for 4 hours before initial use.
  • For storage, keep the electrode dry at 4°C when not in use.
Coated Graphite Solid-Contact ISE

Ion-Pair Complex Preparation:

  • Follow the same procedure as described in Section 3.1 for TMS-TPB complex preparation.

Electrode Preparation:

  • Prepare the membrane cocktail using the same composition as for PVC membrane ISE (ion-pair complex:PVC:plasticizer = 1:4.5:4.5 w/w/w).
  • Dissolve the mixture in 7 mL THF and homogenize thoroughly.
  • Immerse the graphite rod (3 mm diameter) into the membrane cocktail for 10 seconds.
  • Withdraw slowly and allow the solvent to evaporate at room temperature for 1 hour.
  • Repeat the dipping process 3-5 times to achieve a uniform membrane thickness.
  • Cure the coated electrode at room temperature for 24 hours before use.
  • Condition in 10⁻² M TMS solution for 2 hours prior to initial use.

Table 2: Membrane Compositions for TMS-Selective Electrodes

Component PVC Membrane ISE (mg) Coated Graphite ISE (mg) Function
TMS-TPB complex 10 10 Ion recognition site
PVC 45 45 Polymer matrix
Plasticizer (DOP) 45 45 Membrane fluidity mediator
THF 7 mL 7 mL Solvent

The following workflow diagram illustrates the complete electrode preparation process:

G cluster_ion_pair Ion-Pair Complex Preparation cluster_membrane Membrane Preparation cluster_electrode Electrode Assembly step1 Mix TMS and Na-TPB solutions step2 Stir 30 min step1->step2 step3 Equilibrate 6 hours step2->step3 step4 Filter and wash precipitate step3->step4 step5 Dry complex 24 hours step4->step5 step6 Weigh components (Complex:PVC:Plasticizer) step5->step6 Powdered complex step7 Dissolve in THF step6->step7 step8 Cast in petri dish step7->step8 step9 Evaporate solvent 24 hours step8->step9 step10 Cut membrane disc step9->step10 step11 Assemble electrode body step10->step11 Membrane disc step12 Attach membrane disc step11->step12 step13 Add internal filling solution step12->step13 step14 Condition in TMS solution step13->step14 end Ready for Use step14->end start Start Preparation start->step1

Calibration and Measurement

Electrode Calibration Procedure
  • Turn on the pH/millivolt meter and allow it to stabilize for 15 minutes.
  • Arrange the TMS-selective electrode and reference electrode in a dual-electrode holder.
  • Prepare TMS standard solutions in the concentration range of 10⁻⁷ to 10⁻² M by appropriate dilution of working standards.
  • Transfer 50 mL of the most dilute standard (10⁻⁷ M) to a 100 mL beaker maintained at constant temperature (25±1°C).
  • Immerse the electrode pair in the solution with constant stirring at 200 rpm.
  • Record the stable potential reading when the drift is less than 0.2 mV/min (typically after 2-5 minutes).
  • Rinse the electrodes thoroughly with bi-distilled water between measurements.
  • Repeat steps 4-7 for all standard solutions in increasing concentration order.
  • Plot the measured potential (mV) versus the logarithm of TMS concentration.
  • Determine the slope, linear range, and detection limit from the calibration curve.
Sample Measurement

Pharmaceutical Preparations:

  • For tablet formulations: accurately weigh and powder 20 tablets. Transfer an amount equivalent to 50 mg TMS to a 100 mL volumetric flask, add 50 mL bi-distilled water, and sonicate for 15 minutes. Dilute to volume and filter if necessary.
  • For powder formulations: accurately weigh amount equivalent to 50 mg TMS and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with bi-distilled water.
  • Dilute the sample solution appropriately to fall within the linear range of the electrode.
  • Measure the potential as described in the calibration procedure.
  • Determine the TMS concentration from the calibration curve using standard addition method if necessary.

Biological Samples:

  • For meat samples: homogenize 10 g of sample with 50 mL phosphate buffer (pH 7.0) for 5 minutes. Centrifuge at 5000 rpm for 10 minutes and filter the supernatant.
  • For milk samples: mix 10 mL sample with 10 mL acetonitrile to precipitate proteins. Centrifuge at 5000 rpm for 10 minutes and collect the supernatant.
  • Adjust the pH of the extracted samples to 7.0±0.5 using dilute NaOH or HCl solutions.
  • Measure the potential value and determine TMS concentration from the calibration curve.
  • Perform recovery studies by spiking blank samples with known TMS concentrations.

Method Validation

Performance Characteristics

The validation of the TMS-selective electrode should be performed according to ICH guidelines, evaluating the following parameters:

Linearity and Range:

  • The electrode should demonstrate linear response across the concentration range of 10⁻⁵ to 10⁻² M.
  • Correlation coefficient (r) should be ≥0.999.
  • Calibration curve should be generated with at least 6 concentration levels.

Detection and Quantification Limits:

  • Limit of Detection (LOD) = 3.3×σ/S, where σ is standard deviation of blank and S is slope of calibration curve.
  • Limit of Quantification (LOQ) = 10×σ/S.
  • Typical LOD values for TMS-selective electrodes range from 5×10⁻⁸ to 8×10⁻⁸ M [3].

Selectivity:

  • Evaluate potential interference from common ions using the Separate Solution Method or Fixed Interference Method.
  • Calculate selectivity coefficients (log Kᵖᵒᵗ) for interfering ions.
  • The electrode should show high selectivity for TMS over common inorganic cations and excipients.

Table 3: Validation Parameters for TMS-Selective Electrodes

Parameter PVC Membrane ISE Coated Graphite ISE Method of Evaluation
Slope (mV/decade) 58.09 57.88 Calibration curve
Linear Range (M) 10⁻⁵ - 10⁻² 10⁻⁵ - 10⁻² Calibration curve
Detection Limit (M) 5.81×10⁻⁸ 7.41×10⁻⁸ 3.3×σ/S
Response Time (s) 10-15 5-10 Time to reach stable potential
Working pH Range 3-8 3-8 Potential vs pH profile
Lifetime (weeks) 8-10 10-12 Slope monitoring
Robustness and Ruggedness

Robustness:

  • Evaluate the effect of small variations in pH (±0.5 units), temperature (±2°C), and ionic strength on electrode response.
  • Assess membrane composition variations (±5% plasticizer content) on electrode performance.

Ruggedness:

  • Test electrode performance between different analysts using the same equipment.
  • Evaluate reproducibility between different electrode batches (n≥3).
  • Determine intermediate precision over 5 consecutive days.

The following diagram illustrates the experimental workflow for method validation:

G cluster_validation Method Validation Workflow step1 Calibration Study Slope, Linear Range, LOD step2 Selectivity Assessment Potassium Interference step1->step2 step3 Accuracy Evaluation Recovery Studies step2->step3 step4 Precision Measurement Repeatability, Reproducibility step3->step4 step5 Robustness Testing pH, Temperature Effects step4->step5 step6 Ruggedness Assessment Between-analyst, Between-batch step5->step6 end Application to Real Samples step6->end start Validated Method start->step1

Applications and Troubleshooting

Pharmaceutical Analysis

The TMS-selective electrodes have been successfully applied to the determination of this compound in various pharmaceutical formulations including:

Tablet Analysis:

  • Average recovery: 98.5-101.2%
  • RSD: ≤1.5% for intra-day precision
  • No interference from common excipients

Veterinary Formulations:

  • Suitable for powder formulations and injectables
  • Direct measurement without extensive sample preparation
  • Comparable results to official HPLC methods [1]

Stability-Indicating Property:

  • Ability to determine TMS in the presence of degradation products
  • Useful for stability studies under various stress conditions
Real-Sample Applications

Food Contaminant Analysis:

  • Determination of TMS residues in beef cuts and animal tissues
  • Analysis in infant formula milk powder
  • LOD suitable for monitoring maximum residue limits [1]

Biological Fluids:

  • Measurement of TMS in urine and plasma after appropriate sample pretreatment
  • Therapeutic drug monitoring applications
Troubleshooting Guide

Table 4: Troubleshooting Common Issues with TMS-Selective Electrodes

Problem Possible Cause Solution
Sluggish response Membrane contamination Clean with bi-distilled water, recoat if necessary
Low slope Aged membrane, dehydrated membrane Replace membrane, condition in TMS solution
High detection limit Loss of ionophore, membrane damage Prepare fresh membrane, check composition
Drifting potential Inadequate conditioning, unstable reference electrode Extend conditioning time, check reference electrode
Poor selectivity Interfering ions, wrong pH Adjust sample pH, use appropriate buffer

Conclusion

The ion-selective electrode method for this compound provides a reliable alternative to conventional analytical techniques with distinct advantages of simplicity, cost-effectiveness, and rapid analysis. The electrodes exhibit Nernstian response over a concentration range suitable for pharmaceutical quality control and residue monitoring. The miniaturized design of solid-contact electrodes enables application in resource-limited settings and shows potential for on-site testing.

The method has been comprehensively validated according to regulatory guidelines and demonstrates adequate accuracy, precision, and selectivity for routine analysis of this compound in various matrices. The greenness assessment of the methodology reveals favorable environmental compatibility compared to chromatographic methods, supporting its adoption in sustainable analytical practices.

Future developments may focus on multianalyte sensors for simultaneous determination of anthelmintic drug combinations and miniaturized arrays for high-throughput screening in veterinary drug monitoring.

References

Comprehensive Application Notes and Protocols: Administration of Tetramisole Hydrochloride in Drinking Water for Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Tetramisole hydrochloride is a broad-spectrum anthelmintic agent with additional potassium channel modulation properties that make it valuable for biomedical research. Originally developed for veterinary use, this compound has gained significant importance in preclinical research for studying cardiac electrophysiology, parasitic infections, and molecular pharmacology. As a racemic mixture containing both dextro- and levo-isomers, this compound offers diverse research applications, with its L-isomer (levamisole) representing the pharmacologically active component responsible for most biological effects. The compound's suitability for administration via drinking water provides researchers with a non-invasive, sustained delivery method for chronic studies, making it particularly valuable for long-term in vivo investigations involving disease models and therapeutic efficacy assessments [1] [2].

The chemical structure of this compound features an imidazothiazole ring system with a chiral center that confers stereoisomerism. Its molecular formula is C₁₁H₁₃ClN₂S, with a molecular weight of 240.75 g/mol. The compound appears as a white to off-white crystalline powder with good aqueous solubility, facilitating preparation of drinking water solutions for animal studies. This compound is known by several synonyms in scientific literature, including (±)-Tetramisole hydrochloride, DL-Tetramisole hydrochloride, and R-829, with CAS registry number 5086-74-8 [1] [3] [4].

Table 1: Physicochemical Properties of this compound

Property Specification Reference
Chemical Formula C₁₁H₁₃ClN₂S [1]
Molecular Weight 240.75 g/mol [1] [3]
CAS Number 5086-74-8 [1] [3] [4]
Appearance White to pale yellow crystalline powder [4]
Melting Point 262-267°C [4]
Water Solubility 200 g/L at 20°C [4]
Storage Conditions -20°C (powder), sealed, away from moisture [3] [5]
Stability Stable under recommended storage conditions [5]

Formulation and Administration Protocols

Drinking Water Preparation

The preparation of this compound in drinking water requires careful attention to solubility, stability, and palatability to ensure accurate dosing in research animals. The compound exhibits excellent water solubility (200 g/L at 20°C), allowing for flexible concentration ranges suitable for various research applications [4]. For routine administration, stock solutions are typically prepared at concentrations of 10-100 mg/mL in purified water, with subsequent dilution to achieve the desired final concentration in drinking water. When preparing solutions, it is essential to use freshly purified water and conduct thorough mixing to ensure homogeneous distribution of the compound. For stability purposes, prepared solutions should be stored in amber bottles or containers protected from light and used within 7 days when stored at 4°C [3] [4].

The protocol for drinking water preparation involves the following critical steps:

  • Weigh accurately the required quantity of this compound using an analytical balance
  • Add approximately 70% of the final volume of purified water at room temperature to an appropriate container
  • Slowly add the weighed compound while stirring continuously using a magnetic stirrer until complete dissolution is achieved
  • Adjust to the final volume with additional purified water and mix thoroughly for at least 15 minutes
  • Verify the pH of the solution, which should fall within the range of 3.0-4.5 for optimal stability [4]

To enhance palatability for laboratory animals, particularly in long-term studies, consideration may be given to adding flavoring agents such as sucrose (1-2%) or artificial sweeteners. However, the compatibility of such additives with research objectives should be verified beforehand. Regular monitoring of water consumption is imperative to ensure accurate dosing, with adjustments made to concentration based on measured consumption volumes [2].

Dosing Considerations and Regimens

Dosing protocols for this compound vary significantly based on the research model, species, and experimental objectives. For cardiac electrophysiology studies in rodent models, effective doses typically range from 0.18-1.8 mg/kg for acute administration and 0.54 mg/kg/day for chronic studies [3]. In anthelmintic efficacy research, doses may range from 2-15 mg/kg depending on the target species and parasite load [2]. The following table summarizes established dosing regimens based on current research applications:

Table 2: Dosing Regimens for this compound in Research Models

Research Application Species Dosage Administration Route Duration Reference
Cardiac Arrhythmia Studies Sprague-Dawley Rats 0.54 mg/kg Intravenous (acute) Single dose [3]
Myocardial Remodeling Sprague-Dawley Rats 0.54 mg/kg/day Intraperitoneal 10 days [3]
Anthelmintic Efficacy Sheep, Cattle 2-15 mg/kg Oral Single dose [2]
Neuromuscular Studies Cats 2 mg/kg Intravenous Single dose [2]
In Vitro Electrophysiology Rat Ventricular Myocytes 1-100 μM Cell Culture Acute exposure [3]

When administering via drinking water, researchers should calculate the appropriate concentration based on the average body weight of the animals and typical daily water consumption. For example, adult laboratory mice consume approximately 3-5 mL of water daily per 30g body weight, while rats consume 20-30 mL daily per 250g body weight. Regular monitoring of water consumption is critical, as stress, environmental factors, or the compound's taste may affect intake. Body weight should be measured at least twice weekly, with dosing adjustments made accordingly to maintain consistent exposure levels [3] [2].

Mechanism of Action and Molecular Targets

This compound exerts its primary pharmacological effects through dual mechanisms of action that make it valuable for diverse research applications. Firstly, it functions as a selective agonist of inward rectifier potassium channels (Kir2.1), with an EC₅₀ of approximately 30 μM. This activity promotes forward transport of Kir2.1 channels, leading to membrane hyperpolarization, shortened action potential duration, and inhibition of intracellular calcium overload [3]. Secondly, this compound demonstrates anthelmintic properties through its action as a nicotinic acetylcholine receptor agonist in nematodes, causing sustained muscle contraction and eventual paralysis of parasitic organisms [1] [2].

At the molecular level, this compound interacts with the α-subunit of the mitochondrial ATP synthase, affecting cellular respiration and promoting mitochondrial biogenesis. This interaction results in decreased ATP production and activation of the AMP-activated protein kinase (AMPK) signaling pathway, which plays crucial roles in cellular energy homeostasis [3] [6]. Additionally, the compound has been shown to inhibit alkaline phosphatase activity in various tissues, including liver, kidney, placenta, bone, and tumor cells, although intestinal alkaline phosphatases are only minimally affected [4]. The following diagram illustrates the key molecular pathways affected by this compound:

G Tetramisole Tetramisole Kir21 Kir2.1 Potassium Channel Tetramisole->Kir21 Agonism EC₅₀ ≈ 30μM AChR Nicotinic ACh Receptor Tetramisole->AChR Agonism ATPsynthase Mitochondrial ATP Synthase Tetramisole->ATPsynthase Inhibition AlkPhos Alkaline Phosphatase Tetramisole->AlkPhos Inhibition Hyperpolarization Membrane Hyperpolarization Kir21->Hyperpolarization APD Shortened Action Potential Kir21->APD Ca Reduced Calcium Overload Kir21->Ca Contraction Muscle Contraction AChR->Contraction ATP Decreased ATP Production ATPsynthase->ATP CellularEffects Cellular Effects AlkPhos->CellularEffects PhysiologicalEffects Physiological Effects CellularEffects->PhysiologicalEffects Leads to Hyperpolarization->CellularEffects APD->CellularEffects Ca->CellularEffects Paralysis Paralysis (Parasites) Contraction->Paralysis Paralysis->PhysiologicalEffects AMPK AMPK Pathway Activation ATP->AMPK NRF2 NRF2 Activation ATP->NRF2 Respiration Altered Cellular Respiration ATP->Respiration AMPK->PhysiologicalEffects NRF2->PhysiologicalEffects Respiration->PhysiologicalEffects

The stereospecificity of this compound's activity is noteworthy, with the L-isomer (levamisole) demonstrating significantly greater pharmacological potency compared to the D-isomer. This differential activity stems from enantioselective interactions with molecular targets, particularly the Kir2.1 channel subunits. In in vitro models, this compound (10-30 μM) significantly inhibits isoproterenol-induced intracellular calcium overload in H9c2(2-1) cardiomyocytes, an effect that can be reversed by the IK₁ channel blocker BaCl₂ [1] [3]. Furthermore, treatment with this compound (30 μM for 48 hours) upregulates Kir2.1 expression in H9c2(2-1) cells while simultaneously inhibiting phosphorylation of protein kinase A (p-PKA), suggesting multifaceted regulation of cardiac electrophysiological pathways [3].

Research Applications and Experimental Models

Cardiac Electrophysiology and Heart Failure Models

This compound has emerged as a valuable tool in cardiovascular research, particularly for investigating mechanisms underlying cardiac arrhythmias and remodeling processes in heart failure. In Sprague-Dawley rat models of coronary artery ligation-induced myocardial infarction, intravenous administration of this compound (0.54 mg/kg) significantly reduces the number and duration of ventricular arrhythmias and decreases the incidence of ventricular fibrillation. These anti-arrhythmic effects are mediated through the compound's action on IK₁ currents, as demonstrated by reversal through co-administration of the IK₁ channel blocker chloroquine [3].

In chronic models of cardiac remodeling induced by isoproterenol administration, this compound (0.54 mg/kg/day for 10 days via intraperitoneal injection) produces substantial cardioprotective effects, including improved cardiac contractile function, reduced cardiomyocyte hypertrophy, and decreased interstitial fibrosis. These benefits are accompanied by molecular changes such as downregulation of phosphorylated PKA and upregulation of Kir2.1/SAP97 signaling complexes. The experimental workflow for these cardiovascular applications typically follows this sequence:

G Model Animal Model Establishment (Sprague-Dawley Rats) Group1 Randomization into Experimental Groups Model->Group1 Group2 1. Control Group 2. Disease Model Group 3. Treatment Group (Tetramisole HCl) Group1->Group2 Admin Compound Administration (0.54 mg/kg/day, i.p.) Group2->Admin Duration 10-Day Treatment Period with daily monitoring Admin->Duration Assessment Terminal Assessment Duration->Assessment Func Cardiac Function (Echocardiography) Assessment->Func Arrhythmia Arrhythmia Analysis (ECG monitoring) Assessment->Arrhythmia Molecular Molecular Analysis (Western blot, PCR) Assessment->Molecular Histo Histological Examination (H&E, Masson's trichrome) Assessment->Histo

Parasitology and Anthelmintic Research

The original application of this compound as a broad-spectrum anthelmintic continues to make it relevant for parasitology research. The compound demonstrates efficacy against important helminth infections including hookworm, ascariasis, and various nematode species affecting both humans and animals. Its mechanism of action in parasites involves neuromuscular transmission blockade through non-competitive depolarization, leading to sustained contraction of somatic muscles in worms [1] [2].

In veterinary parasitology models, this compound has been used to treat important nematode infections in pigs, cattle, sheep, and goats. Research applications include evaluation of anthelmintic efficacy, drug resistance monitoring, and comparative pharmacology studies. In sheep models, administration of this compound (15 mg/kg) produces measurable changes in fecal egg counts that remain elevated for up to 12 weeks post-treatment [2]. Additionally, the compound has found application in aquaculture medicine for treating Camallanus roundworm infestations in freshwater tropical fish [4].

Quality Control and Safety Considerations

Analytical Methods and Quality Assessment

Rigorous quality control measures are essential when utilizing this compound in research applications to ensure experimental reproducibility and reliability. The compound should be characterized for identity, purity, and stability before use in animal studies. According to manufacturer specifications, high-quality this compound should have an assay purity between 98.0-101.0%, with loss on drying not exceeding 0.5% and sulphated ash content below 0.1% [4].

Standard analytical methods for quality verification include:

  • Identity confirmation via infrared spectroscopy matching reference spectra
  • Purity assessment using thin-layer chromatography (TLC) with acceptance criteria of ≤0.5% for single impurities
  • pH determination of aqueous solutions (3.0-4.5 for 1% solution)
  • Melting point confirmation (262-267°C)
  • Spectrophotometric methods for quantitative determination in formulations [4] [7]

For precise quantification in drinking water solutions, researchers may employ extractive spectrophotometric methods that have been validated for determination of this compound in pharmaceutical preparations. These methods typically involve extraction with organic solvents followed by spectrophotometric analysis at specific wavelengths, providing accurate concentration verification prior to administration to research animals [7].

Safety and Regulatory Compliance

This compound requires careful handling in accordance with laboratory safety protocols to protect researchers and ensure environmental safety. The compound is classified as harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410) according to GHS criteria [5]. Personal protective equipment including safety goggles, gloves, and laboratory coats should be worn when handling the compound, and procedures should be conducted in well-ventilated areas, preferably within a fume hood.

Table 3: Safety Profile and Handling Requirements

Aspect Specification Precautionary Measures
Acute Oral Toxicity Category 4 (H302) Do not eat, drink, or smoke when handling; wash hands thoroughly after use
Aquatic Toxicity Category 1 (H410) Avoid release to environment; collect spillage for proper disposal
Storage Conditions -20°C (powder); sealed container Protect from moisture; keep container tightly sealed
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents Store separately from incompatible substances
Spill Management Absorb with diatomite or universal binders Decontaminate surfaces with alcohol; use personal protective equipment

From a regulatory perspective, this compound is not approved for veterinary use in the EU and UK, but is classified as an allowed substance in Table 1 for bovine, ovine, porcine, and poultry species according to Regulation 37/2010 MRL Classification [1]. Researchers should adhere to all institutional guidelines for animal research and obtain appropriate approvals from animal ethics committees before initiating studies. Proper documentation of drug acquisition, storage, usage, and disposal should be maintained in accordance with good laboratory practice standards.

Conclusion

This compound represents a versatile research tool with applications spanning cardiac electrophysiology, parasitology, and molecular pharmacology. Its well-characterized mechanisms of action as a Kir2.1 potassium channel agonist and cholinergic agent in nematodes, combined with its favorable solubility profile for drinking water administration, make it particularly valuable for chronic in vivo studies. The comprehensive protocols outlined in this document provide researchers with a solid foundation for incorporating this compound into their experimental designs while maintaining high standards of scientific rigor, animal welfare, and safety. As research continues to elucidate the full potential of this compound, these application notes will serve as a living document to be updated with emerging methodologies and findings.

References

tetramisole hydrochloride stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Specifications

The table below summarizes the key storage and handling parameters for tetramisole hydrochloride.

Parameter Specification Source / Context
Storage Temp (Powder) -20°C Manufacturer's Safety Data Sheet [1]
Storage Temp (Solution) -80°C Manufacturer's Safety Data Sheet [1]
Container Tightly sealed container Manufacturer's Safety Data Sheet [1]
Storage Area Cool, well-ventilated area; away from direct sunlight and ignition sources Manufacturer's Safety Data Sheet [1]
Incompatible Materials Strong acids, strong alkalis, strong oxidizing agents, strong reducing agents Manufacturer's Safety Data Sheet [1]
GHS Hazard Codes H302 (Harmful if swallowed); H410 (Very toxic to aquatic life with long-lasting effects) Manufacturer's Safety Data Sheet [1]

Experimental Protocol: Levamisole Assay in C. elegans

This compound's L-isomer, levamisole, is a nicotinic acetylcholine receptor (nAChR) agonist. This assay uses it to measure nAChR function in C. elegans, resulting in spastic paralysis [2]. The workflow is as follows:

Prep Prepare Levamisole Solution Plate Seed NGM Plates with Solution Prep->Plate Transfer Transfer Worms to Plates Plate->Transfer Score Score for Spastic Paralysis Transfer->Score Analyze Analyze Receptor Function Score->Analyze

Background & Principle: Levamisole acts as an agonist on nicotinic acetylcholine receptors (nAChRs) at the nematode neuromuscular junction. This activation leads to sustained muscle contraction, observed as spastic paralysis [2]. This assay directly tests the functional state of nAChRs.

Materials & Equipment:

  • Chemical: Tetramisole (Levamisole) hydrochloride (e.g., Sigma, Cat No: T1512-2G) [2].
  • Nematode Growth Medium (NGM) Plates: Standard plates for maintaining C. elegans.
  • Test Organisms: Synchronized population of C. elegans (appropriate strain, e.g., wild-type N2).
  • Dissecting Microscope: For observing worm behavior.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of levamisole in water and dilute to the desired working concentration. Aliquot and store at -80°C to prevent degradation [2] [1].
  • Assay Plate Preparation: Seed NGM plates with the levamisole working solution and allow it to dry.
  • Worm Transfer: Transfer age-synchronized adult worms (e.g., 10-20 per plate) to the assay plates.
  • Scoring & Data Collection: At defined time intervals (e.g., every 15 minutes for up to 2 hours), score the worms for spastic paralysis. Worms that do not move and have a rigid, straightened body are considered paralyzed.
  • Analysis: Calculate the percentage of paralyzed worms over time. A higher percentage of paralysis at a given time point indicates greater nAChR activity.

FAQs & Troubleshooting Guide

Q1: What is the difference between tetramisole and levamisole?

  • A: Tetramisole is a racemic mixture (50/50 blend) of two enantiomers. The L-isomer is levamisole, which is the pharmacologically active component that acts on nAChRs. The D-isomer (dexamisole) is largely inactive [3]. For receptor studies, the active levamisole form is typically used [2].

Q2: Why is it critical to store the solution at -80°C?

  • A: While the powder is stable at -20°C, aqueous solutions are more susceptible to hydrolysis and microbial growth over time. Storage at -80°C significantly slows all kinetic processes of degradation, preserving the chemical integrity of the solution for future experiments [1].

Q3: My worms are not showing the expected paralysis response in the assay. What could be wrong?

  • A: Consider these troubleshooting steps:
    • Check Solution Integrity: Ensure the levamisole stock solution was prepared correctly and has not been subjected to multiple freeze-thaw cycles, which can cause degradation. Use fresh aliquots.
    • Confirm Concentration: Verify the concentration of the working solution on the assay plates.
    • Verify Worm Strain and Health: Use a known wild-type strain and ensure worms are healthy and properly staged. Mutations in nAChR subunits can confer resistance to levamisole.
    • Use a Positive Control: Always run the assay in parallel with a control group (e.g., wild-type worms on plates without levamisole) to confirm the drug effect is the cause of paralysis.

Q4: What are the primary safety considerations when handling this chemical?

  • A: Refer to the SDS. Key precautions include:
    • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and impervious clothing [1].
    • Inhalation Prevention: Avoid dust formation and use in a well-ventilated area [1].
    • Environmental Hazard: It is very toxic to aquatic life. Avoid release into the environment and collect spillage for approved disposal [1].

Key Technical Insights

  • Mechanism Context: The Aldicarb assay (an AChE inhibitor) and the Levamisole assay (an nAChR agonist) are complementary. Using them together can help differentiate whether a neurotoxic effect is pre-synaptic (affecting Ach release) or post-synaptic (affecting the receptor itself) [2].
  • Beyond Stability: The choice between using tetramisole (racemic mixture) and levamisole (active isomer) should be intentional, as it can affect the interpretation of experimental results [3].

References

tetramisole hydrochloride solubility challenges in research

Author: Smolecule Technical Support Team. Date: February 2026

Tetramisole Hydrochloride: Solubility Data

The most specific experimental data available from one supplier indicates the solubility of Tetramisole HCl in various solvents at 25°C [1].

Solvent Solubility Qualitative Description
Water 41 mg/mL (170.3 mM) Freely soluble
DMSO Insoluble Insoluble
Ethanol Insoluble Insoluble

> Note on Data: This information comes from a single supplier's datasheet. It is advisable to consider this as a reference point and confirm solubility experimentally in your specific buffer systems, as salts and pH can influence the results [1].

Frequently Asked Questions & Troubleshooting

Here are solutions to common challenges based on the provided data and general principles of solubility enhancement.

Q1: My experiments require dissolving this compound in DMSO for a stock solution, but it will not dissolve. What should I do?

  • Problem: Inability to prepare a concentrated DMSO stock solution.
  • Solution: The data confirms tetramisole HCl is insoluble in DMSO [1]. Your primary option is to use water as the solvent for stock preparation. You can create a concentrated aqueous stock solution at 41 mg/mL and then dilute it into your assay buffer. Ensure the final aqueous content is compatible with your biological system.

Q2: I need to administer this compound in an animal study, but it requires a non-aqueous vehicle. What are my options?

  • Problem: Finding a suitable solvent for in vivo dosing where water is not appropriate.
  • Solution: The datasheet also indicates insolubility in ethanol, which limits standard options [1]. You may need to investigate alternative strategies, such as:
    • Suspension Formulations: Prepare a homogeneous suspension in a vehicle like 0.5% carboxymethyl cellulose (CMC) or 0.1% Tween-80.
    • Particle Size Reduction: Techniques like micronization can increase the surface area and dissolution rate of a suspended drug, potentially improving absorption [2].

Q3: The solubility of this compound is insufficient for my target dose. How can I enhance it?

  • Problem: Aqueous solubility is a limiting factor for achieving higher doses.
  • Solution: For poorly soluble drugs like this, several physical and chemical techniques can be explored [2]:
    • Particle Size Reduction: Micronization or nanosuspension can significantly increase the surface area, thereby improving the dissolution rate.
    • Salt Selection: While already a hydrochloride salt, investigating other salt forms (if the free base is available) could yield a crystal form with higher solubility.
    • Use of Surfactants: Incorporating surfactants can aid in solubilizing the drug through micelle formation.
    • Complexation: Using complexing agents like cyclodextrins can encapsulate drug molecules and enhance their apparent solubility.

Experimental Workflow for Solubility Challenges

The following diagram outlines a logical troubleshooting pathway for resolving solubility issues.

Start Solubility Challenge with Tetramisole HCl DefineGoal Define Requirement: Stock Solution or In Vivo Dosing? Start->DefineGoal StockSoln For In Vitro Stock Solution DefineGoal->StockSoln InVivo For In Vivo Administration DefineGoal->InVivo UseWater Use Water as Solvent (Up to 41 mg/mL) StockSoln->UseWater Suspend Formulate as a Suspension (e.g., in 0.5% CMC) InVivo->Suspend Enhance Explore Solubility Enhancement Techniques InVivo->Enhance CheckAssay Check assay tolerance for final aqueous content UseWater->CheckAssay End Proceed with Experiment CheckAssay->End Suspend->End Enhance->End

Methodology for Solubility Confirmation

If you need to verify the solubility in a new solvent system, you can adapt the widely used isothermal saturation technique [3].

  • Preparation: Add an excess amount of tetramisole HCl to a vial containing your solvent of choice.
  • Equilibration: Seal the vial and agitate it continuously in a temperature-controlled water bath (e.g., at 25°C or 37°C) for several hours until equilibrium is reached (this may take 24 hours or more).
  • Sampling & Analysis: After the solid has settled, withdraw a portion of the saturated solution. Filter it through a 0.45 μm or smaller pore-size membrane filter to remove any undissolved particles.
  • Quantification: Dilute the filtrate appropriately and analyze the drug concentration using a suitable method such as HPLC [3]. This will give you the exact saturation solubility in your specific solvent under the chosen conditions.

References

Troubleshooting Guide: Tetramisole Hydrochloride Side Effects

Author: Smolecule Technical Support Team. Date: February 2026

This guide helps you identify, troubleshoot, and mitigate common adverse effects encountered in experimental models.

Observed Issue Potential Cause Recommended Mitigation Strategy

| Neurological Effects (tremors, ataxia, seizures) [1] | Overdose; high susceptibility of species/model | • Dose Adjustment: Reduce dosage immediately [1]. • Confirm Species-Specific LD50: Rat oral LD50 is ~180 mg/kg; use minimal effective dose [2]. | | Gastrointestinal Disturbances (vomiting, diarrhea, reduced appetite) [3] [1] | Common side effect in many species | • Administer on an Empty Stomach: Can improve tolerability [2]. • Monitor Hydration & Nutrition: Ensure subject maintains fluid and food intake. | | Hematological Changes (leukopenia, thrombocytopenia) [1] [2] | Immunomodulatory action; prolonged use | • Regular Blood Monitoring: Conduct periodic cell counts during extended studies [1]. • Weigh Benefit vs. Risk: For immunology studies, this may be an expected, rather than adverse, effect. | | Hypersensitivity Reactions (skin rashes, swelling, breathing difficulty) [1] | Allergic reaction to the compound | • Discontinue Use Immediately: No known antidote; provide supportive care [1] [2]. | | Cardiovascular Effects (heart rate changes) [1] | Overdose; note that Tetramisole is also a known IK1 channel agonist with cardioprotective potential at correct doses [4] | • Electrocardiogram (ECG) Monitoring: Essential for in vivo studies [4]. • Dose Verification: Ensure dosage aligns with target mechanism (e.g., 0.54 mg/kg in vivo for cardioprotection) [4]. |

Frequently Asked Questions (FAQs)

Q1: What is the core mechanism of action of tetramisole, and how does it relate to side effects? Tetramisole has two primary mechanisms:

  • Anthelmintic Action: It inhibits acetylcholinesterase in parasites, leading to acetylcholine accumulation, spastic paralysis, and death [3] [1]. The selectivity for parasite vs. mammalian enzymes is relative, not absolute, which can contribute to neurological side effects in hosts at high doses.
  • Immunomodulatory Action: It restores depressed immune function by enhancing T-cell activation, macrophage chemotaxis, and neutrophil function [2]. This intended effect in immunology studies can manifest as side effects like leukopenia or flu-like symptoms [2].

Q2: Are there any critical drug interactions to consider in experimental designs? Yes. Tetramisole can interact with several common substances [2]:

  • Alcohol: Can cause an "Antabuse"-like reaction [2].
  • Warfarin and other coumarin-like anticoagulants: May prolong prothrombin time, increasing bleeding risk. Monitor coagulation parameters closely [2].
  • Phenytoin: Plasma levels of phenytoin may increase when co-administered. Monitor levels and adjust dose accordingly [2].

Q3: What is the difference between tetramisole and levamisole? Tetramisole is a racemic mixture (a 50/50 mix of left- and right-handed molecules). Levamisole is the L-(-) isomer and is responsible for most of the biological activity of the mixture, both as an anthelmintic and an immunomodulator [5] [4] [2]. Many studies and clinical applications now use levamisole directly.

Exploiting Tetramisole's Cardioprotective Mechanism

Recent studies indicate that tetramisole is a selective agonist of the inward rectifier potassium (IK1) channel, revealing a potential therapeutic application in cardiac research. The following diagram illustrates how this mechanism can be leveraged for cardioprotection, which may inform study designs aiming to mitigate cardiac side effects or explore new indications.

G Tet Tetramisole IK1 IK1 Channel (Kir2.1) Tet->IK1 Agonizes RP Hyperpolarized Resting Potential (RP) IK1->RP Enhances Ca Reduced Ca²⁺ Influx RP->Ca Lowers Excitation CaO Prevention of Ca²⁺ Overload Ca->CaO Prevents Arr Anti-arrhythmia CaO->Arr Leads to Rem Anti-remodeling CaO->Rem Leads to

Key experimental parameters for this pathway from recent research [4]:

  • In vitro effective concentration: 1–100 μmol/L, with 30 μmol/L showing promising protection.
  • In vivo effective dose: 0.54 mg/kg in rat models.
  • Key techniques for validation: Whole-cell patch clamp (to confirm IK1 current enhancement), action potential duration (APD) recording, and in vivo models of myocardial infarction or isoproterenol-induced remodeling.

Key Experimental Protocols

1. In Vivo Model for Anti-arrhythmia & Cardiac Remodeling [4]

  • Model Induction: Use adult Sprague-Dawley rats. For arrhythmias, induce myocardial infarction via coronary artery ligation. For remodeling, infuse isoproterenol (3 mg/kg/day, i.p. for 10 days).
  • Dosing: Administer tetramisole (e.g., 0.54 mg/kg) post-model induction.
  • Assessment:
    • Arrhythmia: Continuously monitor ECG for premature ventricular contractions (PVCs), ventricular tachycardia (VT), and fibrillation (VF).
    • Remodeling: Terminate study after 10 days. Measure ejection fraction (EF) and fractional shortening (FS) via echocardiography. Analyze heart tissue for hypertrophy and fibrosis (e.g., with hematoxylin and eosin staining).

2. Isolating Adult Rat Ventricular Myocytes (ARVMs) for Patch Clamp [4]

  • Perfusion: Excise the heart and perfuse retrogradely via the aorta with oxygenated, Ca2+-free Tyrode's solution for ~10 minutes.
  • Digestion: Switch to a Tyrode's solution containing collagenase P (0.1 g/L) for approximately 20 minutes.
  • Tissue Processing: Remove the softened left ventricle, mince, and filter the tissue in KB solution.
  • Storage: Store the isolated myocytes at room temperature for at least 2 hours before electrophysiological recording.

References

tetramisole hydrochloride residue analysis troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q: What are the primary health concerns driving the need for tetramisole residue analysis?

    • A: The concern is twofold. First, in veterinary medicine, tetramisole residues in animal-derived foods (like meat, milk, and eggs) pose a potential public health risk, including toxic effects and allergic reactions [1]. Second, in a forensic context, tetramisole and its enantiomer levamisole are common adulterants in illicit cocaine, linked to serious and potentially fatal immunologic effects in users [2].
  • Q: Why is enantioselective separation important in tetramisole analysis?

    • A: Tetramisole is a racemic mixture of two enantiomers: levamisole and dexamisole. These enantiomers have different biological activities and potencies, with dexamisole reported to have stronger adverse effects in humans. Therefore, separating and quantifying the individual enantiomers is essential for an accurate health risk assessment. The enantiomeric composition can also provide clues about the origin of illicit drug samples [2].
  • Q: My sample recovery for tetramisole is low. What could be the cause?

    • A: Low recovery can stem from several parts of the workflow:
      • Extraction: The extraction solvent may not be efficient for your specific sample matrix (e.g., muscle, liver, milk). Incomplete protein precipitation or filtration can also trap the analyte.
      • Purification: The purification method (e.g., SPE, QuEChERS) might be causing irreversible binding of the analyte to the sorbent, especially in multi-residue methods [1].
      • Matrix Effects: Ion suppression in LC-MS/MS can significantly reduce the signal of your analyte.

Troubleshooting Guide for Common Analytical Issues

The following table summarizes specific problems, their potential causes, and recommended solutions based on established methodologies.

Issue Potential Cause Recommended Solution
Poor Chromatographic Separation Non-optimized mobile phase; Non-enantioselective column. Use chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with normal-phase mobile phase (e.g., n-hexane/2-propanol/diethyl amine) [2].
Low Recovery during Extraction Inefficient solvent; Analyte loss during purification. For animal tissues: Extract with acetonitrile/1% acetic acid with added water. Use saturated n-hexane for liquid-liquid cleanup to remove fats [1].
Matrix Effects in LC-MS/MS Co-eluting compounds from complex samples causing ion suppression/enhancement. Use matrix-matched calibration; Employ internal standards (e.g., deuterated analogs); Improve sample cleanup [1].
Low Sensitivity / High LOQ Inefficient ionization; Suboptimal MS/MS transitions. Confirm MS/MS parameters: Use positive electrospray ionization (ESI+). Optimize declustering potential and collision energy for specific transitions [1].

Detailed Experimental Protocols

Here are detailed methodologies for two common analytical approaches.

LC-MS/MS Method for Multi-Residue Analysis in Food Matrices

This protocol is adapted from a method developed for the determination of 18 anthelmintics, including tetramisole, in animal-derived foods [1].

  • Sample Preparation (Extraction & Purification):

    • Tissues (Chicken, Pork, Beef): Weigh 2 g of homogenized sample into a 50 mL tube. Add 0.5 mL of distilled water and 10 mL of acetonitrile with 1% acetic acid. Shake vigorously for 1 minute.
    • Milk and Egg: Weigh 2 g of sample. Add 10 mL of acetonitrile with 1% acetic acid. Shake vigorously for 1 minute.
    • Purification: Add 1-2 g of NaCl to all samples to induce phase separation. Centrifuge. Take the upper acetonitrile layer and mix it with an equal volume of saturated n-hexane to remove lipids. Centrifuge again and collect the acetonitrile layer for evaporation. Reconstitute the dry residue in a methanol/water mixture for analysis [1].
  • LC-MS/MS Conditions:

    • Analytical Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.7 μm).
    • Mobile Phase: (A) 10 mM Ammonium formate in water, (B) Methanol.
    • Gradient: Use a linear gradient from 10% B to 90% B over 10-15 minutes.
    • Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). For tetramisole, monitor the transition from m/z 241.1 (parent) to a characteristic product ion.

The workflow for this method can be visualized as follows:

start Homogenized Sample (2 g) step1 Extract with Acetonitrile/1% Acetic Acid start->step1 step2 Add NaCl & Centrifuge (Liquid-Liquid Partitioning) step1->step2 step3 Collect ACN Layer step2->step3 step4 Cleanup with Saturated n-Hexane step3->step4 step5 Evaporate & Reconstitute step4->step5 step6 LC-MS/MS Analysis step5->step6 step7 Data Analysis & Quantification step6->step7

Enantioselective HPLC Method for Forensic or Pharmaceutical Analysis

This method is crucial for distinguishing levamisole from dexamisole in complex samples like seized cocaine or specific pharmaceutical formulations [2].

  • Sample Preparation:

    • For seized drug samples, a suitable solvent (e.g., methanol) is used to dissolve the powder, followed by dilution and filtration before injection.
    • For pharmaceutical preparations, a simple dissolution in solvent may be sufficient, or a more involved extraction like an extractive spectrophotometric method can be used [3].
  • HPLC Conditions:

    • Chiral Column: Chiralcel OD-H or Lux Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)).
    • Mobile Phase: Normal-phase consisting of n-hexane / 2-propanol / diethylamine in a ratio of 80:20:0.1 (v/v/v).
    • Flow Rate: 0.7 - 1.4 mL/min.
    • Detection: UV detection is standard. For enhanced selectivity in complex matrices, an online Circular Dichroism (CD) detector can be used, which is highly selective for chiral compounds and helps confirm elution order [2].

Expected Method Performance

When validated, your method should meet the following performance criteria, based on benchmarks from the literature for LC-MS/MS [1]:

Parameter Expected Performance
Recovery 61.2 - 118.4%
Intra-day RSD ≤ 19.9%
Inter-day RSD ≤ 19.9%
Limit of Detection (LOD) 0.02 - 5.5 μg/kg
Limit of Quantification (LOQ) 0.06 - 10 μg/kg

References

Analytical Method for Tetramisole and Related Compounds

Author: Smolecule Technical Support Team. Date: February 2026

A primary concern in tetramisole analysis is the separation of its enantiomers and the detection of related compounds. Here is a high-performance liquid chromatography (HPLC) method adapted from a technical application note [1].

Parameter Specification
Analytical Column Astec CYCLOBOND I 2000 DMP (derivatized cyclodextrin)
Dimensions 25 cm x 4.6 mm, 5 μm particle size (or 10 cm x 2.1 mm)
Mobile Phase 100 mM Ammonium Acetate (pH 5 with acetic acid) : Acetonitrile = 90:10 (v/v)
Flow Rate 0.2 mL/min
Column Temperature 35 °C
Detection (UV) 220 nm
Injection Volume 2 μL
Sample Concentration ~100 μg/mL tetramisole in water:methanol (80:20, v/v)

This method can resolve the enantiomers levamisole and dexamisole, and simultaneously separate them from other compounds like aminorex (a metabolite) and cocaine [1].

The workflow for this analytical process can be summarized as follows:

SamplePrep Sample Preparation HPLC HPLC Analysis SamplePrep->HPLC Sub1 Dissolve in Water:Methanol (80:20, v/v) SamplePrep->Sub1 DataAnalysis Data Analysis HPLC->DataAnalysis Sub2 Inject onto Cyclobond Column HPLC->Sub2 Sub3 Monitor Elution at 220 nm UV DataAnalysis->Sub3

Synthesis and Preparation Method

A Chinese patent outlines a preparation method for tetramisole hydrochloride, highlighting a synthetic pathway designed to improve yield and reduce waste [2].

Key Steps in the Synthesis [2]:

  • Raw Material: The process starts with styrene as the primary raw material.
  • Multi-stage Reaction: It involves a series of reactions, including:
    • Chlorination of styrene.
    • Ring Formation to create the core structure.
    • Finally, salt formation to produce the hydrochloride.
  • Critical Intermediate: A key intermediate is 1,2-dibromoethylbenzene.
  • Reaction Conditions: The process may involve steps under reflux and the use of binding agents or alkalis to facilitate the reaction.

The logical relationship of the synthetic pathway is shown below:

Start Styrene (Raw Material) Step1 Chlorination Reaction Start->Step1 Int Key Intermediate: 1,2-dibromoethylbenzene Step1->Int Step2 Ring Formation Step3 Salt Formation Step2->Step3 Int->Step2 End Tetramisole Hydrochloride Step3->End

Safety and Toxicity Concerns

This compound presents significant safety concerns that researchers must account for in the lab.

Aspect Key Findings & Concerns

| Toxicity Profile | - Neurotoxic: Causes neurobehavioral effects in mice (locomotor excitement, tremors, crouching) [3].

  • Mechanism: Acts as a nicotinic-cholinergic stimulant in the autonomic ganglia, skeletal muscles, and central nervous system [3]. | | LD50 in Mice | - Oral: 110 mg/kg
  • Subcutaneous (s.c.): 57 mg/kg
  • Intraperitoneal (i.p.): 34 mg/kg [3] | | Human Safety | - Residue Risks: Banned or restricted in some regions for use in food-producing animals due to concerns about residues in meat, milk, and eggs [4]. |

Frequently Asked Questions (FAQ)

Q1: Why is a chiral HPLC column necessary for the analysis of tetramisole? Tetramisole is a racemic mixture, meaning it contains two enantiomers: levamisole and dexamisole. These isomers can have different biological activities and metabolic pathways. A standard reverse-phase HPLC column cannot separate them. A chiral column like the Cyclobond, which contains a derivatized cyclodextrin stationary phase, is specifically designed to discriminate between enantiomers, allowing for their individual identification and quantification [1].

Q2: What are the major safety precautions when handling this compound? Always consult the Safety Data Sheet (SDS) first. Key precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate gloves, a lab coat, and safety goggles.
  • Prevent Ingestion and Injection: The relatively low LD50 values, especially via intraperitoneal injection, indicate high toxicity [3].
  • Control Exposure: Use in a well-ventilated area or a fume hood to avoid inhaling powders or aerosols.
  • Awareness of Effects: Be aware of potential neurotoxic effects and avoid skin contact [3].

Q3: My analysis shows a peak for aminorex. Why is this significant? Aminorex is a known metabolite of levamisole. Its presence is highly significant because it is a compound "known to cause serious vascular damage in drug abusers." Identifying aminorex is crucial for assessing the toxicity and metabolic pathway of your tetramisole sample [1].

Key Takeaways for Researchers

  • Analysis is Key: Precise analysis using chiral HPLC is non-negotiable for studying the individual components of tetramisole and critical impurities like aminorex [1].
  • Prioritize Safety: The neurotoxicity and relatively high acute toxicity of this compound demand rigorous safety protocols in the laboratory [3].
  • Synthesis is Complex: Industrial preparation is a multi-step process; reproducing it in a standard lab requires advanced organic chemistry expertise and a focus on safety [2].

References

Tetramisole Hydrochloride: Contamination & Experimental Impact

Author: Smolecule Technical Support Team. Date: February 2026

Tetramisole hydrochloride is an anthelmintic drug that can be a significant contaminant in experimental settings, particularly through its presence in food products or as a reagent impurity. Its primary mechanism, which disrupts neuromuscular function in parasites, can also interfere with biological systems in research models [1].

The table below summarizes the core issues related to tetramisole contamination:

Aspect Description of Concern
Primary Mechanism Inhibits the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent overstimulation and paralysis of neuromuscular junctions [1].

| Common Sources | - Food Residues: Contamination in meat, milk, or eggs from treated livestock is a recognized concern [1].

  • Reagent Impurity: Tetramisole or its enantiomers may be present as impurities in other chemicals or drugs. | | Direct Experimental Use | Used in some lab protocols (e.g., to paralyze worms like C. elegans for handling). Improper dosing can itself be a source of experimental error and contamination [2]. |

Troubleshooting Guide & FAQs

Based on the identified risks, here are some specific troubleshooting steps and frequently asked questions.

Frequently Asked Questions
  • Q: What are the primary risks of this compound contamination in my experiments?

    • A: The main risk is the unintended pharmacological effect on your experimental models. By inhibiting acetylcholinesterase, tetramisole can disrupt cholinergic signaling pathways, which are critical for nerve and muscle function. This can lead to paralyzed organisms, altered cellular responses, and confounding experimental results, especially in neurological, muscular, or metabolic studies [1].
  • Q: I am working with C. elegans and used tetramisole to paralyze them for imaging. The embryos I collected afterward appear damaged or are not developing. What went wrong?

    • A: This is a common experimental pitfall. According to lab notes, excess tetramisole can form a precipitate in the sodium hypochlorite (NaOCl) solution used for eggshell digestion. This can physically damage or kill the embryos. Furthermore, prolonged exposure to NaOCl after tetramisole treatment can be more detrimental. The solution is to cut the worms immediately after paralysis and avoid using an excessive amount of tetramisole. If the worms are too contracted, the yield of released eggs will be low [2].
Experimental Protocol: Monitoring Synthesis Precursor

Tetramisole contamination can also occur as an impurity from chemical synthesis. The following method, adapted from a published chromatographic technique, can be used to monitor the purity of tetramisole or its precursors [3].

  • Method: High-Performance Liquid Chromatography (HPLC)
  • Application: Monitoring the synthesis of the precursor for tetramisole, ensuring the purity of the compound before it is used in experiments or to check for its presence as a contaminant.
  • Key Takeaway: This reference confirms that analytical techniques like HPLC are established methods for detecting and quantifying tetramisole, which can be adapted for quality control in a lab setting [3].

Detection and Analysis Workflow

For a systematic approach to identifying this compound contamination, you can follow a general workflow centered on analytical chemistry. The diagram below outlines this process.

G Start Suspected Contamination Step1 Sample Preparation (Extraction from tissue, media, etc.) Start->Step1 Step2 Analytical Separation (e.g., HPLC, Liquid Chromatography) Step1->Step2 Step3 Detection & Quantification (e.g., Mass Spectrometry, Electrochemical) Step2->Step3 Result1 Contaminant Confirmed Step3->Result1 Result2 Contaminant Not Detected Step3->Result2 Action1 Identify Source & Decontaminate Result1->Action1 Action2 Proceed with Experiment Result2->Action2

Mechanism of Action Pathway

Understanding the biochemical pathway is crucial for predicting how tetramisole contamination might interfere with your research. The following diagram illustrates its specific mechanism of action at the molecular level.

G Node1 Normal Nerve Signal Node2 Acetylcholine (ACh) Released Node1->Node2 Node3 ACh Binds to Receptors Muscle Contraction Node2->Node3 Node4 Acetylcholinesterase (AChE) Breaks down ACh Node3->Node4 Node5 Signal Termination Node4->Node5 Intruder Tetramisole HCl Contaminant Effect Inhibits AChE Intruder->Effect Effect->Node4  Inhibition Buildup ACh Buildup Effect->Buildup Outcome Overstimulation & Paralysis Buildup->Outcome

Critical Considerations for Researchers

The information from the search results is specific but not exhaustive. To build a comprehensive support center, please note:

  • The provided FAQs address a very specific issue with *C. elegans*. Other cell lines or model organisms would be affected differently by the acetylcholinesterase inhibition mechanism.
  • The detection methods are confirmed (HPLC, electrochemical sensors) [3], but detailed, step-by-step protocols for all sample types (e.g., beef, milk, infant formula) are beyond the scope of the found results.
  • The signaling pathway for acetylcholinesterase inhibition is well-established, but the search results do not contain information on how tetramisole might affect other specific cellular pathways like MAPK/ERK or PI3K/AKT, which would be highly relevant for drug development.

References

improving tetramisole hydrochloride detection sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Methodologies for Sensitive Detection

The table below summarizes two advanced detection strategies that offer principles you can apply to the detection of Tetramisole Hydrochloride.

Detection Technique Key Principle for Sensitivity Reported Performance Applicable Matrices
Electrochemical Sensing [1] Electrode modification with the target analyte and use of machine learning for data analysis. LoD: 1.73 ng mL⁻¹ (in buffer); Accuracy: 85% (in saliva, 0-50 ng mL⁻¹) [1] Buffer solutions, complex biological matrices (e.g., saliva) [1]
LC-MS/MS [2] Solid-phase extraction (SPE) for sample pre-concentration and clean-up, coupled with tandem mass spectrometry. Recovery: 83–113%; Precision: 1.1–19.4%; Capable of detecting compounds at sub-ng L⁻¹ levels [2] Environmental water samples [2]

Experimental Protocols & Workflows

Here are detailed methodologies for the two approaches mentioned above. You can use these as a template for developing your own protocols for this compound.

Protocol 1: Electrochemical Sensor with Machine Learning [1]

This protocol is adapted from a method for cocaine detection and highlights how to enhance sensitivity through electrode modification and data analysis.

  • Electrode Pre-treatment: Rinse Screen-Printed Electrodes (SPEs) with deionized water and air-dry. Dispense 100 µL of PBS buffer on the electrode and perform Square Wave Voltammetry (SWV) with the following parameters: equilibration time of 3 s, potential scan from 0 to 1.5 V, frequency of 15 Hz, amplitude of 25 mV, and a step potential of 5 mV. Repeat this pre-treatment three times. [1]
  • Electrode Modification: Prepare a deposition solution of your target analyte. Drop-cast this solution onto the pre-treated working electrode and allow it to air-dry completely (approximately six minutes). Store the modified electrodes in a sealed bag with an oxygen adsorbent until use. [1]
  • Sample Measurement: For detection, introduce the sample to the modified electrode and perform the electrochemical measurement (e.g., Cyclic Voltammetry or SWV). [1]
  • Data Processing with Machine Learning: To overcome matrix effects and signal variations in complex samples, implement a machine learning model. Train the model using the electrochemical response data from samples with known concentrations to accurately predict concentrations in unknown samples. [1]

This experimental workflow can be visualized as follows:

G Start Start Experiment PreTreat Electrode Pre-treatment Start->PreTreat Modify Analyte Modification PreTreat->Modify Measure Sample Measurement Modify->Measure ML Machine Learning Analysis Measure->ML Result Concentration Result ML->Result

Protocol 2: Solid-Phase Extraction (SPE) for LC-MS/MS [2]

This protocol, derived from a multi-residue method for anthelmintics, is crucial for achieving high sensitivity by purifying and concentrating samples.

  • Sample Preparation: Use unfiltered water samples. Adjust the sample pH if necessary, based on the properties of your target analyte. [2]
  • Solid-Phase Extraction (SPE):
    • Cartridge: Use polymeric divinylbenzene SPE cartridges.
    • Conditioning: Condition the cartridge with methanol followed by equilibrium with water or buffer.
    • Loading: Load the prepared sample onto the cartridge.
    • Washing: Wash the cartridge with a suitable solvent to remove weakly retained impurities.
    • Elution: Elute the target analytes using a mixture of methanol and acetone (50:50, v/v). [2]
  • Sample Concentration: Gently evaporate the eluate to dryness under a stream of nitrogen gas. Reconstitute the dried extract in a small volume of a solvent compatible with the LC mobile phase (e.g., methanol or methanol-water mixture) to concentrate the analytes. [2]
  • LC-MS/MS Analysis:
    • Chromatography: Inject the purified and concentrated extract into an UHPLC system. Use a suitable C18 column and a gradient elution program with water and methanol (both containing 0.1% formic acid) as mobile phases for separation. [2]
    • Mass Spectrometry: Use multiple reaction monitoring (MRM) mode for detection. Quantify the analyte using the most intense and selective precursor-product ion transition, and use a second transition for confirmation. [2]

The workflow for this method is outlined below:

G Start Start Sample Prep SPE Solid-Phase Extraction (SPE) Start->SPE Concentrate Concentrate Eluate SPE->Concentrate Reconstitute Reconstitute in Solvent Concentrate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Quantitative Data LCMS->Data

Frequently Asked Questions

Here are some common troubleshooting points based on the gathered information.

  • How can I improve the signal-to-noise ratio in my electrochemical sensor? The cited research shows that pre-treating the electrode and modifying it with the target analyte can significantly enhance the signal for low-concentration detection. Furthermore, employing machine learning to analyze the sensor's output can effectively distinguish the signal from noise and matrix-related variations. [1]

  • What is the best way to prepare complex samples for trace-level analysis? For liquid samples like water, Solid-Phase Extraction (SPE) is a highly effective technique. It allows for the purification, removal of interfering compounds, and pre-concentration of the analyte, which is essential for achieving the sensitivity required for detection at sub-ng/mL levels in complex matrices. [2]

  • My LC-MS/MS method lacks sensitivity. What should I check? First, review your sample preparation. Ensure your SPE protocol is optimized for recovery and that you are concentrating your sample sufficiently. Second, verify your MS parameters; using MRM mode and carefully optimizing the precursor-to-product ion transitions, cone voltage, and collision energy are critical for maximizing sensitivity and specificity. [2]

Key Insights for Your Technical Center

Based on the search results, here are the core strategies for enhancing detection sensitivity:

  • Embrace Advanced Data Analysis: Integrating machine learning is a powerful modern approach to overcome the limitations of traditional sensors in variable real-world samples, directly improving accuracy and effective sensitivity. [1]
  • Prioritize Sample Clean-up: For any chromatographic method, a robust sample preparation step like SPE is non-negotiable for achieving high sensitivity and reliable results at trace levels. [2]
  • Leverage Analyte-Specific Modification: Functionalizing sensor surfaces with the target molecule or a similar compound can create a surface with high affinity, leading to a stronger and more specific signal. [1]

References

tetramisole hydrochloride stability in various pH conditions

Author: Smolecule Technical Support Team. Date: February 2026

What We Know About Tetramisole HCl

Tetramisole Hydrochloride is an anthelmintic and immunomodulating agent, with the (S)-(-)-enantiomer known as Levamisole [1]. Some basic physicochemical data is available, primarily its solubility in various solvents, which can offer initial clues about its behavior [2].

Property Description / Value
CAS No. 5086-74-8 [2]
Formula C({11})H({12})N(_{2})S·HCl [2]
Molecular Weight 240.75 g/mol [2]
Solubility in Water 41 mg/mL (170.3 mM) at 25°C [2]
Solubility in DMSO Insoluble [2]
Solubility in Ethanol Insoluble [2]

Proposed Experimental Workflow

To systematically determine the stability of Tetramisole HCl, you can adapt the following fluorometric method, which was originally developed for its quantification. The workflow below outlines the key stages of such a stability study.

Start Start: Stability Study Design Prep 1. Preparation of Stock and Buffer Solutions Start->Prep Stress 2. Forced Degradation (Stress Conditions) Prep->Stress Sample 3. Sample Withdrawal and Reaction Stress->Sample Measure 4. Fluorometric Measurement Sample->Measure Analyze 5. Data Analysis (Stability Assessment) Measure->Analyze

Detailed Experimental Protocol

This protocol is adapted from a published spectrofluorimetric method for determining L-Tetramisole [1].

  • 1. Preparation of Solutions

    • Stock Solution of Tetramisole HCl (100 µg/mL): Dissolve an accurately weighed 10 mg quantity of Tetramisole HCl reference standard in distilled water. Transfer this to a 100 mL volumetric flask and dilute to the mark with water [1].
    • Felumin Dye Solution (0.1% w/v): Dissolve 100 mg of Felumin (2,4,5,7-tetraiodo-fluorescein) in 100 mL of distilled water.
    • Buffer Solutions: Prepare a series of buffer solutions (e.g., Britton-Robinson buffer, Teorell-Stenhagen buffer, or McIlvaine buffer) to cover the desired pH range for your stability study (e.g., pH 2.0 to 12.0) [1].
  • 2. Forced Degradation and Sampling

    • Setup: Prepare a series of test tubes containing a fixed, optimal volume of the Felumin dye solution in Britton-Robinson buffer at pH 3.5 [1]. Alternatively, use the different buffer solutions you prepared to cover various pH conditions.
    • Stress: Add a known volume of the Tetramisole HCl stock solution to each tube. The original method used a linear range of 0.1 to 1.7 µg/mL for quantification [1].
    • Incubation: Allow the reaction to proceed at room temperature. The formation of an ion-association complex is typically instantaneous [1].
    • Control: Prepare a blank solution simultaneously, containing all reagents except Tetramisole HCl.
  • 3. Fluorometric Measurement

    • Instrument Settings: Use a spectrofluorometer. The original method measured the quenching of Felumin's fluorescence at an emission wavelength (λem) of 557.5 nm, with an excitation wavelength (λex) of 516 nm [1].
    • Procedure: Measure the fluorescence intensity of both the test samples and the blank against the solvent blank. The decrease in fluorescence (quenching) is proportional to the concentration of the drug that has formed a complex. A significant change in the quenching effect over time under different pH conditions would indicate degradation of the drug.

Frequently Asked Questions

  • What analytical techniques can be used to study Tetramisole HCl stability? Besides the fluorometric method described, other techniques documented in the literature include High-Performance Liquid Chromatography (HPLC) for quantifying Tetramisole HCl alone or in combination with other drugs, and extractive spectrophotometric methods [1].

  • Where can I find high-quality, accessible color palettes for presenting my stability data? For creating accessible data visualizations, consider using Color Brewer, which includes palettes limited to "colorblind safe" options. To ensure your charts are readable, all graphics should achieve a minimum 3:1 contrast ratio with adjacent colors, as per WCAG guidelines [3] [4].

  • The search results do not have the specific stability data I need. What should I do? The stability of a drug under various pH conditions is a critical parameter that is often determined through targeted experimental studies. I recommend:

    • Consulting Pharmacopeias: Official compendia like the United States (USP), British (BP), or European Pharmacopoeia (Ph. Eur.) may contain some stability information for this compound, as the drug is official in these publications [1].
    • Performing a Deeper Literature Search: Search for "forced degradation studies of levamisole/tetramisole" or "effect of pH on this compound stability" in specialized scientific databases (e.g., SciFinder, Reaxys, PubMed).

References

tetramisole hydrochloride analytical method validation challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Tetramisole Hydrochloride Analysis

  • Q1: What is the primary chiral consideration when analyzing this compound? this compound has one chiral center [1]. The (S)-enantiomer (levamisole) is the active pharmaceutical ingredient, while the (R)-enantiomer may be inactive or undesirable. Therefore, analytical methods must be capable of distinguishing between the enantiomers, especially to confirm the purity of a single-enantiomer product or to monitor racemization. A common approach is the use of chiral chromatography or circular dichroism detection [1].

  • Q2: How does solvent choice impact solubility and analysis? Solvent selection is critical. Recent studies show that this compound's solubility is highly dependent on both temperature and solvent composition [1].

    • In binary solvents like methanol + ethanol, solubility increases with temperature and the mass fraction of methanol.
    • Co-solvency effects can occur in mixtures like methanol + toluene, where solubility is non-linearly influenced by solvent-solvent and solute-solvent interactions [1]. Molecular simulations suggest these interactions significantly impact solubility measurements, which are foundational for developing dissolution tests or concentration assays.
  • Q3: Are there historical analytical methods for this drug? Yes, older methods like extractive spectrophotometry have been used. These techniques involve forming colored ion-pair complexes with dyes (e.g., Bromocresol Green, Bromothymol Blue) in an acidic buffer and extracting them into an organic solvent like chloroform for measurement [2] [3]. While simpler, these methods may not offer the specificity of modern techniques like chiral HPLC.

Troubleshooting Guide: Common Method Validation Issues

When validating your analytical method, you must demonstrate that the procedure is suitable for its intended use. Key parameters and potential challenges are outlined below [4].

Validation Parameter Potential Challenge & Root Cause Troubleshooting Solution
Accuracy (% Recovery) Low recovery in specific solvents due to poor solubility or degradation [1] [4]. Confirm drug solubility and stability in the chosen solvent system. Use standard addition to check for matrix effects [4].
Precision (Repeatability) High %RSD in sample measurements. Ensure instrument system suitability tests pass (e.g., wavelength accuracy, spectral resolution) before analysis [4].
Specificity Inability to distinguish between (R)- and (S)-tetramisole [1]. Employ a chiral stationary phase for HPLC or capillary electrophoresis. FTIR and PXRD can also differentiate solid-state forms [1].
Solution Stability Degradation of the analyte in solution over the analytical run time. Establish solution stability by assessing absorbance/peak area over time; store solutions appropriately (e.g., refrigerated, protected from light) [4].

Experimental Protocols for Key Analyses

Here are detailed methodologies for two critical analytical procedures.

Protocol: Determination of Solubility and Co-solvency

This procedure is essential for pre-formulation studies and selecting solvents for standard solutions [1].

Workflow: Solubility Determination

Start Prepare Binary Solvent Systems A Add Excess Solute (Tetramisole HCl) Start->A B Equilibrate in Shaking Bath (283.15 K to 323.15 K) A->B C Sample Clear Supernatant B->C D Analyze Concentration (UV-Vis or HPLC) C->D E Correlate Data with Models (Apelblat, λh, Jouyban-Acree) D->E End Report Molar Fraction Solubility E->End

  • Materials: (R,S)- and (S)-tetramisole hydrochloride (high purity ≥ 99%), solvents (methanol, ethanol, toluene).
  • Procedure:
    • Prepare binary solvent mixtures (e.g., methanol + ethanol, methanol + toluene) at varying mass fractions.
    • Add an excess amount of the solute to each solvent mixture in sealed vials.
    • Equilibrate the mixtures in a constant temperature shaking bath across a defined temperature range (e.g., 283.15 K to 323.15 K) for several hours until equilibrium is reached.
    • After equilibrium, allow undissolved solid to settle and carefully sample the clear supernatant.
    • Dilute the sample appropriately and analyze the concentration using a validated UV-Vis spectrophotometric or HPLC method.
    • Calculate the molar fraction solubility. Correlate the experimental data with thermodynamic models (e.g., Apelblat, λh, Jouyban-Acree) [1].
Protocol: UV-Vis Spectrophotometric Method for Quantification

This is a general protocol for a standard quantification method, which requires full validation [4].

Workflow: Method Validation

Start Select Solvent & Find λmax A Instrument Calibration (Wavelength, Stray Light) Start->A B Establish Linearity (5+ concentration levels) A->B C Determine LOD/LOQ (LOD=3.3σ/S, LOQ=10σ/S) B->C D Assess Accuracy (% Recovery at 5 levels) C->D E Evaluate Precision (Repeatability, Intermediate) D->E End Final Validated Method E->End

  • Instrument Calibration: Before analysis, calibrate the UV-Vis spectrophotometer for wavelength accuracy using a holmium oxide filter or potassium dichromate solution (peak at 235 nm, 257 nm, 313 nm, and 350 nm). Check for stray light with a 1.2% w/v potassium chloride solution [4].
  • Selection of Solvent and λmax:
    • Prepare a stock solution of this compound (e.g., 50 μg/mL) in different solvents (e.g., 0.1N HCl, distilled water, phosphate buffers of varying pH).
    • Scan each solution over the UV range of 190–400 nm against a blank of the same solvent.
    • Identify the wavelength of maximum absorption (λmax) for the drug in each medium [4].
  • Calibration Curve (Linearity):
    • Prepare at least five standard solutions of this compound at different concentrations (e.g., 1, 2, 3, 4, 5 μg/mL) in the chosen solvent.
    • Measure the absorbance of each standard at the determined λmax.
    • Plot a graph of absorbance versus concentration and perform linear regression. The correlation coefficient (r²) should typically be greater than 0.999 [4].
  • Validation Parameters:
    • LOD & LOQ: Calculate using the formulas LOD = 3.3σ/S and LOQ = 10σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve [4].
    • Accuracy: Perform a spike recovery study by analyzing samples with known added amounts of the drug at multiple levels (e.g., 50%, 100%, 150% of the target). The percentage recovery should ideally be between 98% and 102% [4].
    • Precision:
      • Repeatability: Analyze ten replicate samples from the same homogenous batch on the same day by a single analyst.
      • Intermediate Precision: Perform the analysis on different days, with different analysts, or using different instruments [4].

The most significant challenges in analyzing this compound stem from its chirality and solvent interactions. A robust validation strategy must account for these factors.

  • For Chiral Separation: Prioritize methods like chiral HPLC over non-specific techniques like classical spectrophotometry to ensure accurate quantification of the correct enantiomer [1].
  • For Solvent Selection: Conduct preliminary solubility studies guided by molecular simulation insights, especially when using binary solvent systems, to avoid co-solvency pitfalls [1].

References

tetramisole hydrochloride withdrawal time considerations

Author: Smolecule Technical Support Team. Date: February 2026

Withdrawal Time Guidelines

Withdrawal time is the minimum period required after drug administration for animal tissues or products to be safe for human consumption. The following table summarizes withdrawal times for tetramisole hydrochloride in various livestock species.

Species Product Withdrawal Time (Days) Source / Context
Cattle / Cow Meat 2 - 14 days [1] [2] [3] Varies by product and regional regulations.
Milk 1 - 2 days [2] [4]
Sheep / Goat Meat 3 - 7 days [1] [2]
Pigs Meat 3 days [1]
Poultry Meat 28 days [1]
Eggs 7 days [4] Based on a veterinary product specification.
Laying Hens Eggs 7 days [5] Based on a 2023 pharmacokinetic study; required to meet a 0.01 mg/kg safety standard.

> Important Considerations for Researchers > - Regulatory Variation: Withdrawal periods can differ based on national regulations, specific product formulations, and dosage. The values above represent a range found in available literature and product data sheets [3]. > - Residue Analysis: For eggs, a 2023 study determined that a 7-day withdrawal period is necessary for both 30 mg/kg and 60 mg/kg levamisole (the active L-isomer of tetramisole) treatments to ensure residue levels fall below the 0.01 mg/kg positive list system (PLS) standard [5]. > - Metabolites: Note that the anthelmintic activity is primarily due to the L-isomer, levamisole. Tetramisole is a racemic mixture, and its metabolism and residue profile should be considered in the context of levamisole [5] [6].

Experimental Protocol: Determining Residues in Eggs

For researchers needing to verify residue depletion, the following UPLC-MS/MS method from a 2023 pharmacokinetic study provides a robust approach [5].

1. Sample Collection and Preparation

  • Materials: Fresh eggs from treated laying hens.
  • Sample Homogenization: Thoroughly mix the entire contents of each egg. Weigh 2 g of homogenate into a 50 mL polypropylene tube.
  • Extraction:
    • Add 10 mL of 10% acetic acid in acetonitrile to the homogenate.
    • Vortex the mixture for 15 minutes.
    • Centrifuge at 2,500 × g for 10 minutes.
  • Clean-up:
    • Transfer 10 mL of the upper layer to a new tube.
    • Add 10 mL of hexane (saturated with acetonitrile), vortex for 10 minutes, and allow layers to separate.
    • Collect the lower layer and evaporate to dryness under a nitrogen stream at 40°C.
  • Reconstitution: Reconstitute the dry residue in 2 mL of methanol. Centrifuge at 2,500 × g for 10 minutes before analysis.

2. UPLC-MS/MS Analysis

  • Apparatus: UPLC system coupled with a tandem mass spectrometer (e.g., Agilent 1290 TQ 6470).
  • Chromatography:
    • Column: Hypersil GOLD C18 (2.1 × 150 mm, 3 μm).
    • Mobile Phase:
      • (A) 20 mM ammonium formate in water.
      • (B) 0.2% formic acid in methanol.
    • Gradient Program: | Time (min) | % A | % B | | :--- | :--- | :--- | | 0 - 2.1 | 90 | 10 | | 2.2 - 4 | 90 → 5 | 10 → 95 | | 4 - 8 | 5 | 95 | | 8 - 10 | 5 → 90 | 95 → 10 | | 10 - 11 | 90 | 10 |
    • Flow Rate: 0.25 mL/min.
    • Injection Volume: 50 μL.
  • Mass Spectrometry Detection:
    • Ionization Mode: Electrospray Ionization (ESI), positive mode.
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • Levamisole Transitions: m/z 205.1 → 145.3 (quantifier) and 205.1 → 178.1 (qualifier).
  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, LOD, and LOQ. The cited study reported an LOQ of 0.0015 mg/kg for eggs [5].

The workflow for this analytical method is summarized below:

Start Start: Egg Sample Homogenize Homogenize Entire Egg Start->Homogenize Weigh Weigh 2g Homogenate Homogenize->Weigh Extract Extract with: 10% Acetic Acid in Acetonitrile Weigh->Extract Vortex Vortex for 15 min Extract->Vortex Centrifuge1 Centrifuge at 2500 × g for 10 min Vortex->Centrifuge1 CleanUp Clean-up: Liquid-Liquid Extraction with Hexane Centrifuge1->CleanUp Evaporate Evaporate to Dryness under N₂ at 40°C CleanUp->Evaporate Reconstitute Reconstitute in 2 mL Methanol Evaporate->Reconstitute Centrifuge2 Centrifuge at 2500 × g for 10 min Reconstitute->Centrifuge2 Analyze UPLC-MS/MS Analysis Centrifuge2->Analyze

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for establishing a withdrawal time for this compound? A1: The withdrawal time is a critical food safety measure. It is the period required after the last drug administration for the concentration of the drug and its potentially harmful metabolites in animal tissues (meat, milk, eggs) to deplete to a level considered safe for human consumption, as defined by the Maximum Residue Limit (MRL) [5].

Q2: Why is there such a wide range in the withdrawal time for cattle meat (2 to 14 days)? A2: The variation depends on several factors, including:

  • National Regulations: Different countries have their own approved MRLs and required withdrawal periods.
  • Product Formulation: Different salts (e.g., hydrochloride) or formulations may affect the drug's metabolism and excretion.
  • Dosage: Higher or more frequent doses typically require longer withdrawal times. Always refer to the specific product's documentation and the regulatory requirements of the target region [3].

Q3: Our research involves laying hens. Is there a specific analytical method to monitor tetramisole/levamisole residues in eggs? A3: Yes. As detailed in the experimental protocol above, a robust method using UPLC-MS/MS is recommended. This highly sensitive and specific technique can accurately quantify levamisole residues in egg homogenates at very low levels (e.g., with an LOQ of 0.0015 mg/kg), which is essential for verifying compliance with strict MRLs like the 0.01 mg/kg standard [5].

Q4: What are the key pharmacological differences between tetramisole and levamisole that are relevant to residue studies? A4: Tetramisole is a racemic mixture (containing both D- and L-isomers). The anthelmintic activity is almost entirely due to the L-isomer, levamisole. For the purpose of residue analysis and establishing withdrawal times, the focus is on the pharmacokinetic profile and depletion of the active compound, levamisole [5] [6].

References

Tetramisole Hydrochloride: Purity Standards & Analytical Methods for Research

Author: Smolecule Technical Support Team. Date: February 2026

This guide provides researchers with established methods for determining the purity and composition of tetramisole hydrochloride, a chiral anthelmintic agent also known as a common adulterant in forensic samples.

Identification and Isomer Analysis

Tetramisole is a chiral molecule, and the racemic mixture ((±)-tetramisole) consists of two enantiomers: the pharmacologically active levamisole ((-)-(S)- enantiomer) and dexamisole ((+)-(R)- enantiomer) [1] [2]. The purity and enantiomeric composition are critical, as the biological activities and adverse effect profiles of the isomers differ [2].

  • Molecular Formula: C₁₁H₁₃ClN₂S [3]
  • CAS Number: 5086-74-8 [3]
  • Synonyms: Nilverm, Anthelvet, Ripercol, and Levamisole Dl-form Hydrochloride [3]
Enantioselective HPLC Method

This method is essential for determining the enantiomeric purity and is particularly relevant for forensic analysis of seized cocaine, where tetramisole or levamisole are frequently found as adulterants [2].

Detailed Protocol:

  • Column: Chiralcel OD-H or Lux Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)) [2].
  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) [2].
  • Flow Rate: 0.7 mL/min (Chiralcel OD-H) or 1.4 mL/min (Lux Cellulose-1) [2].
  • Detection: Standard UV/VIS detection. For enhanced selectivity and stereochemical identification, online Circular Dichroism (CD) detection can be used [2].
  • Elution Order: Dexamisole elutes first, followed by levamisole [2].

The workflow for this analysis is as follows:

G Start Sample: Tetramisole HCl or Seized Cocaine A Sample Preparation: Dissolve in mobile phase and filter Start->A B Chromatography: Chiralcel OD-H Column A->B D Detection & Analysis: UV/VIS and/or Circular Dichroism (CD) B->D C Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1) C->B E Identify Enantiomers: Dexamisole (1st peak) Levamisole (2nd peak) D->E

Quantitative Colorimetric Determination

For rapid, quantitative determination in pure form or pharmaceutical formulations, colorimetric methods offer a facile alternative. The table below summarizes methods using alizarin-based chromogenic reagents [4] [5].

Table: Summary of Colorimetric Methods for Tetramisole HCl Quantification

Chromogenic Reagent Absorption Maximum (λ_max) Beer's Law Range (μg/mL) Detection Limit (ng/mL) Determination Limit (ng/mL)
Alizarin Blue BB 605 nm 1.0 - 36.0 1.0 3.8
Alizarin Red S 468 nm 0.8 - 32.0 1.2 4.2
Alizarin Violet 3R 631 nm 1.2 - 42.0 1.0 3.9
Alizarin Yellow G 388 nm 0.8 - 30.0 1.4 4.8

General Experimental Protocol:

  • Reagent Solution: Prepare an aqueous solution of the chosen alizarin reagent.
  • Sample Preparation: Dissolve an accurate weight of this compound standard or sample in deionized water.
  • Colored Complex Formation: Mix a known volume of the sample solution with a specific volume of the reagent solution and buffer (if required) in a volumetric flask. Dilute to the mark with water and allow the color to develop.
  • Spectrophotometric Measurement: After a set time, measure the absorbance of the solution against a reagent blank at the respective λ_max.
  • Quantification: Determine the concentration of tetramisole HCl in the unknown sample by interpolation from a calibration curve prepared with standard solutions [4] [5].

The workflow is straightforward:

G Start Standard or Sample (Tetramisole HCl) A Prepare Solution (Dissolve in water) Start->A B Mix with Chromogenic Reagent (Alizarin derivative) A->B C Form Colored Complex (Stable for up to 24 hours) B->C D Measure Absorbance (At specified λ_max) C->D E Calculate Concentration (Using calibration curve) D->E

Frequently Asked Questions (FAQs)

What is the primary difference between tetramisole and levamisole?

Tetramisole is the racemic mixture ((±)-form) containing equal parts of the S- and R- enantiomers. Levamisole is the purified (-)-(S)- enantiomer, which possesses the primary anthelmintic activity. The R- enantiomer is known as dexamisole and has a different pharmacological profile [1] [2].

Why is enantioselective analysis critical for tetramisole in forensic science?

Enantioselective analysis helps determine whether a seized sample contains pure levamisole or the racemic tetramisole as an adulterant. This information can aid in tracing the origin and manufacturing pathway of the illicit drug, as different precursor sources may be used. Furthermore, it is important for health risk assessment, as the two enantiomers may have different toxicities in humans [2].

The colorimetric method yielded poor results. What should I check?
  • Reagent Freshness: Ensure the chromogenic reagents are fresh and properly stored. Old or degraded reagents can lead to weak color development.
  • pH Control: The formation of the colored complex can be pH-dependent. Verify that the solution pH is optimal for the reaction; using a buffer is often necessary.
  • Adulterants/Interferences: If analyzing a complex matrix like a street sample, other substances (e.g., caffeine, lidocaine, phenacetin) may interfere with the color reaction. In such cases, the HPLC method is more appropriate [2] [4].

Important Limitations and Troubleshooting

  • Lack of Official Methods: The methods provided are from research literature. For regulatory or formal quality control purposes, you must develop and validate your own methods based on these protocols.
  • Matrix Interference: The colorimetric methods are designed for pure drug substances or simple formulations. For complex biological or forensic matrices (e.g., seized cocaine), a separation technique like HPLC is required to isolate tetramisole from interfering compounds [2].
  • HPLC Method Development: If the enantiomeric separation is not achieved, slight adjustments to the mobile phase ratio (e.g., 85:15 or 75:25 for n-hexane/2-propanol) may be needed to optimize resolution [2].

References

tetramisole hydrochloride vs levamisole efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profiles and Efficacy Data

The table below summarizes the core characteristics and recent experimental findings for tetramisole and levamisole.

Aspect Tetramisole Levamisole
Chemical Relationship Racemic mixture (DL-form) L-enantiomer of tetramisole [1] [2]
Primary Use Inhibitor of Tissue Non-specific Alkaline Phosphatase (TNAP) in research [3] Anthelmintic and immunomodulator [1] [4]

| Mechanism of Action | - Suppresses neuronal activity [3]

  • Blocks voltage-gated sodium channels (non-stereospecific) [3] | - Nicotinic acetylcholine receptor agonist (paralyzes worms) [1]
  • Immunomodulatory effects [1] | | Recent Efficacy Data | Limited new clinical data found. | - Loiasis (2025): 5-day regimen (LEV-5) showed 51.4% reduction in microfilarial density by Day 5, superior to a 3-day regimen [5].
  • Aquaculture (2023): Effective against Microcotyle sebastis in Korean rockfish via oral administration (41.6% efficacy at 200 mg/kg) [6].
  • Veterinary (2020): Effective against nematodes (hookworm, Toxocara) in dogs [2]. | | Safety & Adverse Effects | Neurological side effects likely due to action on sodium channels [3]. | - Agranulocytosis [1]
  • Vasculitis and skin necrosis (especially as a cocaine adulterant) [1]
  • Risk of leukoencephalopathy (under EMA review in 2025) [1] |

Experimental Protocols from Key Studies

For researchers looking to replicate or understand the basis of these findings, here are the methodologies from two pivotal studies on levamisole.

  • 1. 5-Day Regimen for Human Loiasis [5]

    • Trial Design: A double-blind, randomized, placebo-controlled trial.
    • Participants: 92 individuals with Loa loa infection in the Republic of the Congo.
    • Intervention: Participants were assigned to receive a placebo, a 3-day levamisole regimen (LEV-3), or a 5-day levamisole regimen (LEV-5).
    • Primary Efficacy Endpoint: The percentage reduction in Loa loa microfilarial density (MFD) from baseline to Day 7.
    • Safety Assessment: Monitored for the occurrence of Serious Adverse Events (SAEs) and the frequency/severity of other adverse events.
  • 2. In-Vivo Efficacy in Korean Rockfish [6]

    • Subject: Korean rockfish (Sebastes schlegelii) naturally infected with the gill fluke Microcotyle sebastis.
    • In-Vivo Setup: Fish were placed in 120L tanks with controlled temperature (20°C) and salinity (34‰).
    • Administration Methods: Oral administration, intraperitoneal injection, and immersion treatment were tested.
    • Dosage: Based on in-vitro Minimum Effective Concentration (MEC) of 100 mg/L; tested doses of 100 mg/kg and 200 mg/kg for oral administration.
    • Efficacy Measurement: Efficacy rate was calculated based on the reduction of parasites, with oral administration found to be the safest method.

Mechanism of Action Workflow

The following diagram illustrates the primary and secondary mechanisms of action for levamisole and tetramisole, based on the reviewed literature.

Key Insights for Professionals

  • Levamisole is the Active Isomer: The anthelmintic efficacy primarily resides in the L-enantiomer, levamisole, which has a greater safety margin than the racemic tetramisole [2]. Modern research and clinical use focus almost exclusively on levamisole.
  • Look Beyond Anthelmintic Effects: Be aware that both compounds have significant, complex neurological effects independent of their primary use, which explains historical side effects and current health concerns, particularly with levamisole-adulterated cocaine [3] [1].
  • Consider Regimen Length: For new clinical applications, the duration of treatment is critical. The 2025 loiasis trial demonstrates that a 5-day regimen is significantly more effective than a 3-day course, highlighting the importance of protocol optimization [5].

References

tetramisole hydrochloride vs pyrantel tartrate anthelmintic activity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview: Tetramisole vs. Pyrantel

The table below summarizes the core characteristics of both anthelmintics based on the available information.

Feature Tetramisole / Levamisole Pyrantel
Drug Class Imidazothiazole [1] Tetrahydropyrimidine [1]
Primary Mechanism of Action Depolarizing neuromuscular blockade; believed to inhibit acetylcholinesterase, leading to acetylcholine accumulation and parasite paralysis [2]. Depolarizing neuromuscular blockade; acts as a potent agonist on nicotinic acetylcholine receptors, causing spastic paralysis [3] [1].
Spectrum of Activity Effective against hookworms, roundworms, and whipworms in livestock [2]. A mixture of levamisole (its common form) and piperazine is highly effective against P. equorum (roundworm) and S. vulgaris in horses [4]. Broad-spectrum against immature and adult nematodes. Highly effective against ascariids (e.g., P. equorum), pinworms, and strongyles in various species. Ineffective against whipworms and cestodes [4] [3] [1].
Efficacy (Based on Older Studies) Field trials in the 1960s compared pyrantel tartrate and tetramisole for preventing parasitic gastroenteritis and Nematodirus infection in lambs, but the original data is not accessible [5] [6]. Discovered as a highly active, broad-spectrum compound against worm infections in domestic animals [7].
Safety & Regulatory Status Faces significant regulatory scrutiny; banned in some regions for use in food-producing animals due to concerns about drug residues in meat, milk, and eggs [2]. Considered safe and is on the WHO List of Essential Medicines. Side effects are typically mild (nausea, dizziness) [3].
Current Relevance & Resistance Still a relevant treatment option in some contexts, but residue risks are a major concern [2]. Remains widely used in human and veterinary medicine after 30+ years, though resistance has been reported in some nematode species like Ancylostoma caninum (hookworm) in dogs [1].

Mechanisms of Action and Pathways

Although both drugs ultimately cause paralysis in parasites, their molecular mechanisms differ. The following diagram illustrates the distinct pathways that lead to this effect.

Experimental Data and Protocols

For researchers, the methodology for evaluating anthelmintic activity is crucial. Below is a common protocol and information on contemporary research approaches.

  • A Standard In Vitro Motility Assay: A typical protocol involves collecting live parasites (e.g., Paramphistomum cervi) from a local abattoir. After cleaning, the parasites are incubated in a controlled solution (e.g., phosphate-buffered saline) alongside different concentrations of the anthelmintic drug solutions. The observation parameters include the time until the onset of paralysis and the time to death, with experiments run in multiple replications for statistical validity [8].
  • Modern Research Context: Direct, side-by-side comparisons of these two specific drugs are not a current research focus. The field is now dominated by the challenge of widespread anthelmintic resistance [9] [10]. Contemporary research employs high-throughput screening and machine learning models to predict new anthelmintic candidates from millions of compounds, moving away from re-evaluating older drugs like tetramisole and pyrantel against each other [9].

Key Insights for Professionals

  • Tetramisole's Primary Differentiator: The most significant practical difference is the major regulatory and food safety concerns surrounding tetramisole, which have severely restricted its use in food-producing animals globally [2].
  • Pyrantel's Enduring Profile: Pyrantel maintains a strong position due to its strong safety profile and inclusion on the WHO Essential Medicines List. However, the documented emergence of resistance, particularly in hookworms, is a serious consideration for its ongoing use [3] [1].
  • Research Gap: There is a lack of recent, head-to-head experimental data for these two compounds. The most direct comparisons found are from field trials conducted in the 1960s, the full data of which is not accessible from the current search results [5] [6].

References

validating tetramisole hydrochloride analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Identified Analytical Methods

Method Type Key Principle / Reagents Analytes Reported Linear Range Key Reference / Vintage
Colorimetric Formation of colored complexes with alizarin dyes (Alizarin Blue BB, Alizarin Red S, etc.) Tetramisole Hydrochloride 0.8 - 42.0 mg/mL (depending on dye) Spectrochimica Acta Part A (2002) [1]
Extractive Spectrophotometric Information limited; involves extraction and spectrophotometric measurement This compound Information not specified in abstract Talanta (1985) [2]
Chromatographic (HPLC) Enantioselective high-performance liquid chromatography with circular dichroism detection Levamisole and Tetramisole in seized cocaine samples Information not specified in abstract Journal of Chromatography A (2014) [3]

Experimental Protocols from Search Results

For the most detailed method found (colorimetric), the experimental protocol can be inferred from the search results as follows [1]:

  • Principle: The method is based on the formation of a stable, colored complex between this compound and specific alizarin dyes (Alizarin Blue BB, Alizarin Red S, Alizarin Violet 3R, or Alizarin Yellow G).
  • Procedure: The pure drug or a sample from a pharmaceutical formulation is made to react with the chromogenic reagent under specified conditions to form the colored product.
  • Measurement: The absorbance of the resulting complex is measured at its specific absorption maximum (e.g., 605 nm for Alizarin Blue BB). The concentration of the drug is determined using a calibration curve constructed from standard solutions, which was shown to obey Beer's law within the stated ranges.
  • Validation: The cited study reported on the methods' stability, recovery, precision (Relative Standard Deviation), and determination limits.

Pathway for Method Validation & Comparison

Given the challenge of finding a single, complete protocol, the following workflow outlines the logical steps for developing and validating an analytical method, which can serve as a guide for your own work. The corresponding Graphviz code is provided below the diagram.

cluster_validation Key Validation Parameters start Start: Define Analytical Goal step1 Select Analytical Technique start->step1 step2 Develop & Optimize Method step1->step2 hplc HPLC/UV step1->hplc ms LC-MS/MS step1->ms colorimetric Colorimetry step1->colorimetric step3 Validate Method Parameters step2->step3 step4 Document & Report Results step3->step4 v1 Specificity/Selectivity step3->v1  e.g., Validate v2 Linearity & Range step3->v2  e.g., Validate v3 Accuracy step3->v3  e.g., Validate v4 Precision step3->v4  e.g., Validate v5 Limit of Detection (LOD)/\nLimit of Quantification (LOQ) step3->v5  e.g., Validate hplc->step3  e.g., Validate ms->step3  e.g., Validate colorimetric->step3  e.g., Validate

Analytical Method Development and Validation Workflow

Recommendations for Finding Current Information

To build a comprehensive and up-to-date comparison guide, I suggest you consult the following resources:

  • Official Pharmacopoeias: Check the latest editions of the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), or British Pharmacopoeia (BP). These are the most authoritative sources for validated analytical methods of pharmaceutical compounds.
  • Scientific Databases: Conduct a targeted search on platforms like SciFinder, Reaxys, PubMed, or Google Scholar using specific keywords such as "this compound HPLC validation," "levamisole stability-indicating assay," or "impurity profiling of tetramisole."
  • Regulatory Guidelines: Refer to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1) on the validation of analytical procedures. This provides the modern framework for establishing method parameters like specificity, accuracy, and precision.

References

Toxicity and Efficacy Profile of Tetramisole Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the primary toxicity and efficacy data available for tetramisole hydrochloride. A direct, comprehensive comparison with other anthelmintics requires more specialized toxicological databases.

Aspect Details and Quantitative Data Source / Model

| Acute Mammalian Toxicity (LD₅₀) | Mice (Oral): 110 mg/kg [1] Mice (Subcutaneous): 57 mg/kg [1] Mice (Intraperitoneal): 34 mg/kg [1] Rats (Oral): 480 mg/kg [1] Rats (Subcutaneous): 130 mg/kg [1] | In vivo (Rodent) | | Therapeutic Dose (Ruminants) | ~15 mg/kg (oral or subcutaneous) [1] | Veterinary Use | | Neurobehavioral Effects | Observed in Mice at ~2x Therapeutic Dose: • Nervousness, irritability, handling resistance [1] • Crouching, piloerection, tremor [1] • Significant decrease in locomotor activity (open-field test) [1] | In vivo (Mouse) | | Primary Mode of Action | Agonist of nicotinic acetylcholine receptors (nAChRs) at the nematode neuromuscular junction [2]. | In vitro & In vivo | | Efficacy in Humans | Against Ascaris lumbricoides: 79-100% cure rates with a single oral dose of 3-8 mg/kg [3]. Against Hookworm: Up to 75% cure rates with 2.5-5 mg/kg daily for 3 days [3]. | Clinical Studies |

Detailed Experimental Protocols

For researchers looking to replicate or understand the context of the key studies, here are the methodologies for the central neurotoxicity and mechanism-of-action experiments.

Protocol for Neurobehavioral Assessment in Mice

This protocol is adapted from the study that quantified the acute toxicity and neurobehavioral effects of tetramisole in mice [1].

  • Test System: Male albino Swiss mice (21-31 g body weight).
  • Test Article: dl-Tetramisole hydrochloride dissolved in physiological saline.
  • Dosing and Groups:
    • LD₅₀ Determination: Administered via oral, subcutaneous (s.c.), and intraperitoneal (i.p.) routes using the "up-and-down" method. Doses were adjusted based on the survival of the previous animal.
    • Neurobehavioral Testing: A separate group of mice was administered 40 mg/kg i.p. and assessed 30 minutes post-injection.
  • Key Behavioral Assay: Open-Field Test
    • Apparatus: A circular arena (40 cm diameter) with the floor divided into several blocks.
    • Procedure: Each mouse was placed individually in the center of the arena.
    • Measured Endpoints:
      • Locomotor Activity: The total number of floor squares entered with all four paws over a 3-minute period.
      • Rearing Frequency: The number of times the animal stood on its hind legs.
      • Stereotyped Behavior: Duration of repetitive, meaningless movements (e.g., continuous sniffing in one area).
  • Outcome: The study found a statistically significant reduction in both locomotor activity and rearing frequency in tetramisole-treated mice compared to the saline-treated control group [1].
Protocol for Nicotinic Acetylcholine Receptor (nAChR) Activation Assay in C. elegans

Tetramisole and its active isomer levamisole are well-established agonists of nematode nAChRs. This protocol uses the model organism C. elegans to study this mechanism [4].

  • Test System: Wild-type or mutant strains of Caenorhabditis elegans.
  • Test Articles: Levamisole (the active L-isomer of tetramisole) is typically used for this assay.
  • Procedure: Levamisole-Induced Paralysis Assay
    • Preparation: Synchronized populations of young adult worms are transferred to agar plates.
    • Exposure: The worms are exposed to a solution of levamisole (e.g., 0.1-1.0 mM concentration).
    • Observation & Scoring: Worms are observed under a microscope over time (e.g., every 15 minutes for up to 2 hours).
    • Endpoint: The number of paralyzed worms is recorded. Paralysis is defined as the absence of movement except for the head, or a complete lack of movement upon prodding.
  • Mechanistic Insight: This assay directly measures the activation of nAChRs on body wall muscles. Receptor activation causes prolonged muscle contraction, leading to the observed spastic paralysis [4]. The following diagram illustrates this pathway and the experimental workflow.

G cluster_pathway Mechanism of Action & Assay Workflow cluster_assay A Levamisole/Tetramisole B Binds to nAChR on Muscle Membrane A->B C Ion Channel Opens B->C D Massive Influx of Ca²⁺ C->D E Sustained Muscle Contraction D->E F Spastic Paralysis (Experimental Endpoint) E->F S1 1. Prepare C. elegans on agar plate S2 2. Apply Levamisole S1->S2 S3 3. Monitor Worms under Microscope S2->S3 S4 4. Score Paralysis as Absence of Movement S3->S4 Start Start Start->A

Key Comparative Insights for Researchers

  • Species Sensitivity is Critical: The significant difference in LD₅₀ between rats and mice, and the noted higher susceptibility of domestic animals compared to rodents, highlights the importance of model selection in toxicology studies [1].
  • Cholinergic Mechanism Drives Neurotoxicity: The neurobehavioral effects (tremors, decreased locomotion) observed in mice are consistent with the compound's known mechanism as a cholinergic agonist in the central nervous system, acting as a "nicotinic–cholinergic stimulant" [1].
  • Leverage Established Model Systems: The C. elegans levamisole assay provides a robust, inexpensive, and ethically favorable model for screening compounds that target nematode nAChRs and for investigating the neurotoxic potential of similar cholinergic agents [4].

References

tetramisole hydrochloride vs other imidazothiazole derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Mechanism of Action

The core imidazothiazole structure is a fusion of imidazole and thiazole rings, with the [2,1-b] configuration being the most pharmacologically significant [1]. Tetramisole and its derivatives primarily function as nicotinic acetylcholine receptor (nAChR) agonists, leading to spastic paralysis of parasitic nematodes [2] [3]. Recent research on newer derivatives has revealed interactions with diverse targets such as tubulin and RAF kinases.

The diagram below illustrates the established mechanism of action for tetramisole and the multi-target approach of newer derivatives.

Tetramisole Tetramisole Nicotinic Acetylcholine\nReceptor (nAChR) Nicotinic Acetylcholine Receptor (nAChR) Tetramisole->Nicotinic Acetylcholine\nReceptor (nAChR)  Agonist NewDerivatives NewDerivatives Tubulin Polymerization Tubulin Polymerization NewDerivatives->Tubulin Polymerization  Inhibitor RAF Kinases (e.g., BRAF) RAF Kinases (e.g., BRAF) NewDerivatives->RAF Kinases (e.g., BRAF)  Inhibitor Chemokine Receptor\n(CXCR4) Chemokine Receptor (CXCR4) NewDerivatives->Chemokine Receptor\n(CXCR4)  Antagonist Increased Cl- conductance Increased Cl- conductance Nicotinic Acetylcholine\nReceptor (nAChR)->Increased Cl- conductance Membrane Hyperpolarization Membrane Hyperpolarization Increased Cl- conductance->Membrane Hyperpolarization Spastic Paralysis\nof Nematodes Spastic Paralysis of Nematodes Membrane Hyperpolarization->Spastic Paralysis\nof Nematodes Mitotic Arrest Mitotic Arrest Tubulin Polymerization->Mitotic Arrest Inhibition of MAPK\nSignaling Pathway Inhibition of MAPK Signaling Pathway RAF Kinases (e.g., BRAF)->Inhibition of MAPK\nSignaling Pathway Blocked Viral Entry/\nCell Migration Blocked Viral Entry/ Cell Migration Chemokine Receptor\n(CXCR4)->Blocked Viral Entry/\nCell Migration

Comparative Pharmacological Profiles

The table below summarizes the key characteristics of tetramisole against other imidazothiazole derivatives.

Feature Tetramisole/Levamisole Other Imidazothiazole Derivatives
Primary Use Anthelmintic [2] Antitumor, Anti-infection, Anti-inflammatory, Antioxidant [1]
Mechanism of Action nAChR agonist [3] Tubulin polymerization inhibitor, RAF kinase inhibitor, CXCR4 antagonist [1]
Key Molecular Targets Parasitic nematode nicotinic receptors [2] Human α/β-tubulin, V600E-B-RAF, CXCR4 receptor [1]
Efficacy (Sample Data) ~82-100% efficacy vs. GI nematodes & lungworms in sheep, cattle at 10-15 mg/kg [2] Antitumor: IC₅₀ 0.19 µM vs. V600E-B-RAF; IC₅₀ 0.92 µM vs. A549 lung cancer cells [1]
Spectrum of Activity Narrow (Nematodes) [2] [3] Broad (Various cancer cell lines, bacteria, viruses) [1]

Experimental Data and Protocols

Supporting data for these compounds comes from standardized experimental models.

1. Anthelmintic Efficacy Protocol (Tetramisole)

  • Model: Naturally or experimentally infected animals (sheep, cattle, poultry) [2].
  • Treatment: Single oral or parenteral administration of tetramisole at 2.5-40 mg/kg body weight [2].
  • Endpoint: Worm count reduction (%) in gastrointestinal tract or lungs post-treatment compared to untreated controls [2].
  • Key Result: Tetramisole at 15 mg/kg was highly effective against most nematodes (except Trichuris) in sheep and goats, eliminating 82-94% of mature and immature lungworms (Dictyocaulus filaria) [2].

2. Cytotoxicity Assay Protocol (Novel Derivatives)

  • Model: Human cancer cell lines (e.g., A549 lung adenocarcinoma, UACC-62 melanoma) [1].
  • Assay: MTT or similar colorimetric assay to measure cell viability.
  • Procedure: Cells incubated with compound for 24-72 hours. Formazan dye formation measured spectrophotometrically [1].
  • Endpoint: IC₅₀ value (compound concentration that inhibits 50% of cell growth).
  • Key Result: A novel imidazothiazole-sulfonamide hybrid showed an IC₅₀ of 0.845 µM against NCI-H460 non-small cell lung cancer cells, compared to Sorafenib (IC₅₀ = 2.51 µM) [1].

3. Immunostimulant Trial in Aquaculture (Levamisole)

  • Model: Nile tilapia fish (Oreochromis niloticus) [4].
  • Design: Fish randomly distributed into groups and fed diets containing 0, 500, 750, or 1000 mg levamisole per kg of feed for 2 months [4].
  • Endpoint: Growth performance, immunity parameters, and survival rate after challenge with pathogenic Pseudomonas aeruginosa [4].
  • Key Result: Levamisole safely improved growth and immunity, enhancing the protective effect against bacterial infection [4].

Key Differentiating Factors

  • Therapeutic Scope: Tetramisole represents the first generation of imidazothiazoles with a specific, narrow focus on parasitology. Newer derivatives exemplify a shift towards human oncology and infectious diseases, targeting human proteins and pathways [1].
  • Selectivity and Toxicity: Tetramisole's selectivity is based on differences between parasite and host nAChRs. Modern development aims for selectivity within human biology, such as targeting mutant V600E-B-RAF over wild-type kinases in melanoma treatment [1].
  • Application in Adjuvant Therapy: Levamisole is used as an immunostimulant in aquaculture, demonstrating enhanced growth and disease resistance in fish, which is an application beyond its original anthelmintic purpose [4].

Conclusion

While tetramisole hydrochloride remains a classic, highly effective anthelmintic, contemporary research on imidazothiazole derivatives is focused on expanding into new therapeutic domains, particularly oncology. The evolution of this drug class demonstrates a strategic move from broad-spectrum anti-parasitic activity to targeted, high-potency human therapies.

References

Comprehensive Scientific Review: Tetramisole Hydrochloride Efficacy Across Parasite Species

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Historical Context

Tetramisole hydrochloride is a synthetic anthelmintic compound belonging to the chemical class of imidazothiazoles, initially developed for agricultural purposes before being adapted for medical use. This pharmaceutical agent has established itself as a broad-spectrum antiparasitic treatment with particular utility in veterinary medicine, though it also finds application in human medicine in certain regions. The drug's racemic mixture contains both levamisole and dexamisole isomers, with the L-isomer (levamisole) demonstrating the primary anthelmintic activity. This compound has been described as a versatile anthelmintic solution due to its efficacy against multiple parasitic nematode species across various host animals, making it a valuable tool in parasite control programs worldwide [1] [2].

The historical significance of this compound in parasitic disease control cannot be overstated. During the mid-to-late 20th century, it represented a major advancement in anthelmintic therapy, offering improved efficacy and broader spectrum of action compared to many previous treatments. Its development coincided with growing concerns about parasitic resistance to earlier anthelmintic classes, positioning it as an important alternative for veterinary practitioners and livestock producers. The drug's relatively low production cost and formulation versatility (available as tablets, injections, and suspensions) have contributed to its sustained commercial presence despite the subsequent introduction of newer agents [1] [3]. Today, this compound continues to play a role in integrated parasite control programs, though its use is increasingly balanced against emerging resistance patterns and the development of novel anthelmintic classes.

Comparative Efficacy Analysis Across Parasite Species

Efficacy Against Gastrointestinal and Pulmonary Nematodes

This compound demonstrates variable efficacy across different parasite species and hosts, with documented effectiveness against both gastrointestinal and pulmonary nematodes. The drug's activity stems from its neuromuscular targeting in nematodes, resulting in paralysis and subsequent elimination of susceptible species. Experimental data from veterinary applications reveals a consistent pattern of high efficacy against many economically significant parasites, particularly in livestock [2] [3].

Table 1: this compound Efficacy Across Parasite Species

Parasite Species Host Species Efficacy Response Experimental Context
Dictyocaulus viviparus (lungworm) Cattle High efficacy Natural and experimental infections; WAAVP guidelines [4]
Dictyocaulus filaria (lungworm) Sheep, goats High efficacy Natural and experimental infections; WAAVP guidelines [4]
Dictyocaulus arnfieldi (lungworm) Donkeys, horses High efficacy (patent infections in donkeys) Natural and experimental infections; WAAVP guidelines [4]
Oesophagostomum spp. (nodular worm) Swine High efficacy against immature and adult stages Experimentally infected pigs [3]
Metastrongylus apri (lungworm) Swine High efficacy Experimental evaluation [3]
Gastrointestinal worms Sheep, goats High efficacy Clinical treatment [3]
Gastrointestinal worms Pigs High efficacy Clinical treatment [3]

The spectrum of activity demonstrated in controlled studies highlights this compound's value particularly against pulmonary nematodes of the Dictyocaulus genus, which cause significant respiratory disease in various ruminants and equids. The drug's efficacy extends to both adult and larval stages in many cases, with research specifically noting its action against immature and adult Oesophagostomum spp. in experimentally infected pigs [3]. This broad activity profile against multiple parasite developmental stages enhances its clinical utility in field settings where animals often harbor mixed-stage infections.

Comparative Efficacy Against Alternative Anthelmintics

When evaluated alongside other anthelmintic classes, this compound demonstrates a distinct efficacy profile that positions it as a viable alternative or complementary option in parasite control programs. Recent research has focused on comparing established anthelmintics to identify optimal treatment strategies, particularly in the context of emerging resistance patterns and species-specific susceptibility differences [5] [6].

Table 2: Comparative Efficacy Against Major Parasite Types

Anthelmintic Agent Efficacy Against Ascaris spp. Efficacy Against Trichuris spp. Efficacy Against Hookworms Key Supporting Evidence
Tetramisole/Levamisole High efficacy (>96% cure rate) Moderate efficacy Moderate efficacy Class efficacy profile [6]
Pyrantel-oxantel High efficacy (>96% cure rate) Moderate efficacy (31.5% cure rate) Poor efficacy (67% egg reduction) Randomized controlled trial [5]
Mebendazole High efficacy (>96% cure rate) Moderate efficacy (23.3% cure rate) Poor efficacy (68% egg reduction) Randomized controlled trial [5]
Benzimidazoles High efficacy Variable efficacy Moderate to high efficacy Class efficacy profile [6]
Macrocyclic lactones High efficacy Moderate efficacy High efficacy Class efficacy profile [6]

The comparative assessment reveals this compound's particular strength against Ascaris species, with cure rates exceeding 96% in controlled studies, comparable to other major anthelmintic classes [5] [6]. However, its performance against Trichuris species and hookworms appears more moderate, similar to the limitations observed with pyrantel-oxantel and mebendazole combinations. This differential efficacy profile underscores the importance of parasite identification and targeted treatment selection rather than broad-spectrum application without diagnostic guidance. The drug's distinct mechanism of action through nicotinic acetylcholine receptor activation provides a valuable alternative mode of action where resistance to benzimidazoles or macrocyclic lactones is suspected or confirmed.

Experimental Assessment Methodologies

In Vivo Efficacy Evaluation Protocols

Standardized in vivo assessment of this compound efficacy follows established veterinary guidelines, particularly those developed by the World Association for the Advancement of Veterinary Parasitology (WAAVP). These protocols provide methodological rigor for evaluating anthelmintic efficacy in naturally or experimentally infected host animals. For ruminant studies with Dictyocaulus species, the WAAVP guidelines recommend controlled infection followed by randomized treatment allocation, with this compound administration at established therapeutic doses (typically 10-15 mg/kg body weight) [4]. The primary efficacy endpoints include reduction in larval output in feces, adult worm counts at necropsy, and clinical improvement in respiratory symptoms for pulmonary nematodes. These studies typically employ a controlled design with adequate sample sizes to ensure statistical power, often including placebo-treated controls to establish baseline infection persistence.

For equine efficacy studies targeting Dictyocaulus arnfieldi, similar WAAVP guidelines apply but with special consideration for the unique parasitology in equids, where donkeys typically develop patent infections while horses often show non-patent infections despite clinical signs. The assessment methodology in these cases may include both coprological examination and bronchoalveolar lavage to recover larval stages for accurate efficacy determination [4]. The prepatent period variations between species (2-4 months in donkeys compared to 3-4 weeks in ruminant Dictyocaulus species) necessitates adapted observation periods to fully evaluate treatment efficacy across the parasite lifecycle. These methodological considerations highlight the importance of species-specific protocols even when evaluating the same anthelmintic compound.

In Vitro Screening and Resistance Assessment

In vitro methodologies provide valuable tools for preliminary efficacy screening and resistance monitoring of this compound. These approaches enable controlled evaluation of drug effects on specific parasite stages without host metabolic variables. For Dictyocaulus species, established in vitro systems include cultivation of L3 larvae recovered from fecal cultures, which can be stored for extended periods under refrigeration (4°C-7°C for up to 3-6 months) while maintaining viability for subsequent testing [4]. The inhibition assays typically involve exposure of larvae to serial dilutions of this compound, with paralysis or mortality endpoints measured at defined timepoints. These systems allow for precise quantification of drug effects and facilitate comparison between different parasite isolates or species.

More sophisticated in vitro systems have been developed for advanced anthelmintic evaluation, including cultivation of exsheathed L3 larvae of D. viviparus in RPMI 1640 medium supplemented with serum and antibiotics, incubated at various CO2 concentrations (5%-20%) to optimize development to L4 stages [4]. The molecular resistance assessment has evolved significantly, with modern techniques focusing on specific receptor subunit genes in nematodes. While benzimidazole resistance has been clearly linked to specific beta-tubulin gene mutations (F167Y, E198A, F200Y, and more recently E198V, E198L) confirmed through CRISPR-Cas9 genome editing in C. elegans models [7], the mechanisms underlying tetramisole resistance are less definitively characterized but are believed to involve alterations in nicotinic acetylcholine receptor subunits. These advanced molecular methods provide increasingly sophisticated tools for resistance monitoring and management in field settings.

Mechanism of Action and Signaling Pathways

This compound, particularly its L-isomer levamisole, exerts its anthelmintic effect through specific interaction with nematode neuromuscular systems. The compound acts as a selective agonist for nicotinic acetylcholine receptors (nAChRs) at nematode neuromuscular junctions, triggering depolarization and persistent contraction of body wall muscles [6]. This neuromuscular hyperactivation produces a spastic paralysis in susceptible nematodes, disrupting their ability to maintain position within the host and leading to expulsion through normal gut motility. The specific receptor subtypes targeted include the L-type nAChRs, which differ pharmacologically from vertebrate nicotinic receptors, providing the basis for the drug's selective toxicity against parasites versus host species.

The molecular specificity of this interaction stems from tetramisole's action on nematode-specific receptor subunits, which exhibit different pharmacological properties than their mammalian counterparts. Following receptor binding and activation, the downstream effects include rapid influx of cations (particularly calcium) into muscle cells, initiating contractile activity that becomes sustained due to the compound's resistance to acetylcholinesterase degradation. This persistent activation prevents normal muscle relaxation and coordination, ultimately resulting in the paralyzed state that precedes parasite elimination. The species-specific variations in receptor subunit composition explain the differential susceptibility observed among various nematode species, with some parasites displaying natural tolerance due to structural differences in their receptor targets.

G cluster_species Species Variation Tetramisole Tetramisole nAChR Nematode nAChR Activation Tetramisole->nAChR Depolarization Membrane Depolarization nAChR->Depolarization Susceptible Susceptible Species nAChR->Susceptible Tolerant Naturally Tolerant Species nAChR->Tolerant Resistant Resistant Isolates nAChR->Resistant Calcium Calcium Influx Depolarization->Calcium Contraction Muscle Contraction Calcium->Contraction Paralysis Paralysis Contraction->Paralysis Expulsion Expulsion Paralysis->Expulsion M1 1. Receptor Binding M2 2. Ion Channel Activation M3 3. Signal Transduction M4 4. Physiological Effect M5 5. Clinical Outcome

Diagram: this compound Mechanism of Action - The pathway illustrates the drug's specific interaction with nematode nicotinic acetylcholine receptors (nAChRs), initiating a cascade of neuromuscular effects culminating in parasite paralysis and expulsion. Species-specific variations in receptor structure account for differential susceptibility patterns.

Research Context and Future Directions

The contemporary research landscape for this compound reflects both its established role in parasite control and emerging challenges that limit its utility. While the drug remains effective against many parasitic nematodes, the spread of resistance has been documented across multiple parasite species and geographical regions, mirroring broader patterns of anthelmintic resistance in livestock nematodes [6] [7]. This resistance development is particularly problematic given the limited pipeline of novel anthelmintic compounds, placing greater emphasis on optimal use and preservation of existing drugs like this compound. Research initiatives have consequently shifted toward understanding resistance mechanisms and developing strategies to mitigate its progression.

Future directions for this compound research include combination therapies with complementary anthelmintics to enhance efficacy and delay resistance selection. The successful development of pyrantel-oxantel combinations demonstrates this approach, with clinical trials showing improved efficacy against Trichuris trichiura compared to single-agent therapies (31.5% cure rate versus 23.3% for mebendazole) [5]. Similarly, novel benzimidazole derivatives such as BZ6 and BZ12 have shown promising activity against Trichuris muris and Heligmosomoides polygyrus in vitro, suggesting potential for future combination regimens [8]. The drug repositioning exploration of this compound's immunomodulatory properties represents another research avenue, potentially expanding its applications beyond parasitic diseases into areas such as cancer therapy and autoimmune conditions, though these applications remain investigational [1] [2].

The global market trends indicate sustained demand for this compound, particularly in developing regions with high parasitic disease burdens in livestock. Market analysis projects a compound annual growth rate of approximately 5.3% through 2030, with the global market valued at $268 million in 2022 [2]. This continued utilization underscores the need for ongoing efficacy monitoring and resistance management to preserve the drug's utility within integrated parasite control programs. Future research should prioritize diagnostic-linked treatment approaches that enable targeted application based on confirmed parasite speciation and resistance profiling, moving away from prophylactic mass administration that accelerates resistance development.

Conclusion

This compound maintains an important position within the anthelmintic arsenal despite being a well-established therapeutic agent. Its differential efficacy across parasite species—with particularly strong activity against pulmonary nematodes and Ascaris species but more variable performance against Trichuris and hookworms—underscores the necessity for parasite identification before treatment selection. The drug's distinct mechanism of action via nematode-specific nicotinic acetylcholine receptors provides a valuable alternative to benzimidazoles and macrocyclic lactones, particularly in resistance scenarios. However, the documented emergence of resistance across multiple parasite species highlights the urgent need for both continued efficacy monitoring and implementation of resistance management strategies.

References

Comparison of Analytical Methods for Tetramisole Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Method Type Principle / Basis Key Performance Data (Range, LOD, LOQ) Advantages Disadvantages

| Colorimetric Methods [1] [2] [3] | Formation of ion-pair complexes with Alizarin dyes (e.g., Alizarin Blue BB, Alizarin Red S) in thiel buffer, measured via spectrophotometry. | Linear Range: 0.8-42 μg/mL (depends on dye) [1] [2] LOD: 1.0-1.4 ng/mL [1] [2] LOQ: 3.8-4.8 ng/mL [1] [2] | Facile, rapid, sensitive; suitable for labs without expensive instrumentation [3]. | Requires specific dyes; may be less specific for complex matrices like residues. | | High-Performance Liquid Chromatography (HPLC) [4] | Separation on a reverse-phase column (e.g., μ-Bondapak C18) with UV detection. | Details limited in sources. One method uses methanol-water-acetic acid-trimethylamine mobile phase and detection at 254 nm [3]. | High selectivity; capable of separating tetramisole from its precursor and other components [4]. | Requires sophisticated and expensive equipment. | | Electrochemical Method [4] | Electrochemical determination using a carbon paste electrode modified with a Prussian blue analogue (PbA @CPE). | LOD: 1.39 nM (highly sensitive) [4] Successfully applied in beef cuts and infant formula [4]. | Extremely high sensitivity; suitable for detecting trace levels as a food contaminant [4]. | Specialized electrode required; method development can be complex. |

Detailed Experimental Protocols

For the colorimetric and electrochemical methods that form the core of the available data, here is a more detailed look at their experimental workflows.

Colorimetric Method with Alizarin Dyes

This method is based on forming a stable, colored ion-pair complex between tetramisole hydrochloride and Alizarin dyes [3]. The following diagram outlines the general workflow:

G A Prepare Tetramisole HCl Sample Solution B Add Thiel Buffer Solution A->B C Add Alizarin Dye Reagent (e.g., Alizarin Blue BB) B->C D Form Colored Ion-Pair Complex C->D E Measure Absorbance with Spectrophotometer D->E F Quantify Against Calibration Curve E->F

Key Reagents and Materials:

  • Tetramisole HCl Standard: Pure substance, supplied by pharmaceutical companies [3].
  • Alizarin Dye Solutions: For example, Alizarin Blue BB. Prepared by dissolving the dye in distilled water [3].
  • Buffer Solution: Thiel buffer is used to maintain the optimal pH for the reaction [3].
  • Distilled Water: Used for all dilutions [3].

Procedure:

  • Complex Formation: Transfer an aliquot of the sample or standard solution containing 0.8-42 μg/mL of tetramisole HCl to a series of volumetric flasks. Add a suitable volume of Thiel buffer and a measured volume of the chosen Alizarin dye solution. Dilute to the mark with distilled water and mix thoroughly [3].
  • Absorbance Measurement: Measure the absorbance of the resulting colored complex against a reagent blank at its specific absorption maximum (e.g., 605 nm for Alizarin Blue BB) using a spectrophotometer [1] [2].
  • Quantification: Construct a calibration curve by plotting the absorbance against the concentration of standard tetramisole HCl solutions. Use this curve to determine the concentration in unknown samples [1] [2].
Electrochemical Method using Modified Electrode

This method uses a specially fabricated sensor for highly sensitive detection [4].

Key Reagents and Materials:

  • Carbon Paste Electrode (CPE): The base transducer.
  • Prussian Blue Analogue (PbA): The modifying agent to enhance the electrode's sensitivity.
  • Electrochemical Cell: Includes the modified PbA@CPE as the working electrode, along with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire) [4].
  • Supporting Electrolyte: A buffer solution such as phosphate buffer saline (PBS) to facilitate the electrochemical reaction.

Procedure:

  • Electrode Modification: The carbon paste electrode is modified by incorporating the Prussian blue analogue (PbA) to create the PbA@CPE sensor [4].
  • Sample Preparation: The sample (e.g., homogenized beef or milk powder) is likely subjected to extraction and cleanup procedures to isolate the analyte before analysis.
  • Electrochemical Measurement: The PbA@CPE is immersed in the electrochemical cell containing the supporting electrolyte and the prepared sample. An electrochemical technique, such as cyclic voltammetry or amperometry, is applied. The current response generated by the oxidation or reduction of tetramisole HCl is measured [4].
  • Quantification: The measured current is correlated with the concentration of tetramisole HCl in the sample, typically by comparison with a standard calibration curve [4].

Interpretation and Selection Guide

To help interpret the findings and select an appropriate method, consider the following insights:

  • For Routine Quality Control in Formulations: The colorimetric method is a strong candidate due to its simplicity, cost-effectiveness, and adequate sensitivity and precision for determining tetramisole in pure and dosage forms [1] [3].
  • For Confirmation and High Specificity: HPLC is the preferred choice, especially for separating tetramisole from closely related compounds or complex mixtures, as demonstrated in monitoring its synthesis [4].
  • For Ultra-Trace Residue Analysis: The electrochemical method with the modified electrode is unparalleled in sensitivity. It is particularly suited for detecting trace contaminant levels in challenging matrices like foodstuffs (beef, infant formula) [4].
  • Addressing the Chiral Nature: Tetramisole is a racemic mixture, and its anthelmintic activity is primarily due to the L-isomer, levamisole [5]. None of the methods detailed above are chiral, meaning they measure the total drug content without distinguishing between the active and inactive enantiomers. For studies requiring this distinction, you would need to seek out enantioselective methods, such as chiral HPLC.

References

Comparative Analysis: Tetramisole/Levamisole vs. Key Alternatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below synthesizes available data on tetramisole/levamisole and common alternative anthelmintics. A direct, quantitative cost-per-dose comparison is not available in the public domain, but the following qualitative and quantitative efficacy data provides a strong basis for evaluation.

Compound Efficacy & Spectrum of Activity Reported Advantages & Cost-Effectiveness Reported Limitations & Safety

| Tetramisole/ Levamisole | • Broad-spectrum activity against 56 nematode species in 13 animals (immature & mature gastrointestinal nematodes, lungworms) [1]. • Effective dose: 2.5–40 mg/kg (oral/parenteral) in various species [1]. • Immunomodulatory effects demonstrated as a vaccine adjuvant, enhancing innate & adaptive immunity [2]. | • Low cost and proven efficacy make it a preferred choice, especially in resource-constrained settings [3]. • Versatility in human and veterinary medicine enhances its market value [4] [3]. | • No activity against tapeworms (e.g., Moniezia spp.) or flukes (e.g., Fasciola hepatica) [1]. • Potential for drug resistance due to overuse [4] [5]. • Associated with adverse effects like neutropenia in humans [6]. | | Ivermectin | • Broad-spectrum antiparasitic, effective against nematodes and arthropods. • Often used in combination therapies. | • High potency against a wide range of parasites. • Well-established safety profile for many applications. | • Widespread resistance reported in parasite populations globally. • Generally more expensive than levamisole [3]. | | Albendazole | • Broad-spectrum benzimidazole effective against nematodes, cestodes, and trematodes. | • Wide safety margin and efficacy against multiple parasite classes. | • Slower onset of action compared to levamisole [3]. • Potential for resistance and teratogenicity. |

Mechanism of Action and Experimental Insights

Understanding the distinct mechanisms is key to selecting the right drug and interpreting experimental data.

Primary Mechanism: Neuromuscular Paralysis

Tetramisole/Levamisole functions as a nicotinic acetylcholine receptor (nAChR) agonist on nematode body muscle [3]. This binding causes persistent depolarization and spastic paralysis of the parasites, leading to their expulsion from the host's gastrointestinal tract [3]. This mechanism is distinct from that of benzimidazoles (which disrupt microtubule polymerization) or macrocyclic lactones (which hyperpolarize neurons by activating glutamate-gated chloride channels).

Secondary Mechanism: Immunomodulation

Recent studies highlight levamisole's role as an immunostimulatory agent and vaccine adjuvant [2]. The proposed mechanism involves the activation of pattern-recognition receptors and downstream signaling to enhance immune responses.

The diagram below illustrates this immunostimulatory signaling pathway:

G Levamisole Levamisole PRR Pattern-Recognition Receptors (PRRs) Levamisole->PRR DownstreamSignaling Downstream Signaling Pathways PRR->DownstreamSignaling CytokineRelease Expression of Cytokines & Costimulatory Molecules DownstreamSignaling->CytokineRelease IFNγ IFNγ Secretion CytokineRelease->IFNγ DC Dendritic Cell (DC) Maturation CytokineRelease->DC AntibodyTiters High Antibody Titers & Virus-Neutralizing Antibodies IFNγ->AntibodyTiters DC->AntibodyTiters HostDefense Enhanced Host Defense Against Viral Infection AntibodyTiters->HostDefense

Diagram Title: Levamisole's Immunostimulatory Signaling Pathway

Key experimental findings supporting this mechanism include:

  • In vitro studies using murine and porcine immune cells showed that levamisole treatment promotes IFNγ secretion and stimulates the expression of multiple cytokines and costimulatory molecules [2].
  • In vivo studies in mice and pigs demonstrated that adding levamisole to a vaccine formulation elicited robust and long-lasting immune responses, characterized by high antibody titers and high virus-neutralizing antibody titers [2].

Analytical Methodologies for Comparative Studies

To objectively compare drug performance, sensitive and reliable analytical methods are essential. Advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standard for determining drug residues in biological matrices [7].

The workflow for analyzing levamisole in complex samples like fish fillets can be summarized as follows:

G SamplePrep Sample Preparation (LTPE or LTPE-DLLME) LC Liquid Chromatography (LC) Compound Separation SamplePrep->LC LTPE LTPE: Low-Temperature Partition Extraction SamplePrep->LTPE DLLME DLLME: Dispersive Liquid-Liquid Microextraction SamplePrep->DLLME MS Tandem Mass Spectrometry (MS/MS) Detection & Quantification LC->MS Data Sensitive & Selective Quantitative Data MS->Data

Diagram Title: LC-MS/MS Workflow for Drug Analysis

Key Protocols:

  • Sample Preparation: Methods like Low-Temperature Partition Extraction (LTPE) are noted for being simple, low-cost, and effective for complex biological samples. It can be combined with Dispersive Liquid-Liquid Microextraction (DLLME) for superior clean-up and pre-concentration, achieving very low limits of quantification (e.g., 0.2 μg/kg for levamisole in fish) [7].
  • LC-MS/MS Analysis: This platform provides the specificity, selectivity, and confirmatory data needed to reliably quantify drug levels and metabolites in tissues, plasma, or other matrices, which is crucial for pharmacokinetic and residue depletion studies [7].

Key Takeaways for Professionals

  • Established Cost-Effectiveness: Tetramisole hydrochloride (and levamisole) remains a highly cost-effective option for controlling nematode infections, particularly in livestock and settings with budget constraints [3]. Its affordability is a primary driver in emerging markets [8].
  • Beyond Anthelmintic Activity: The emerging role of levamisole as a vaccine adjuvant and immunomodulator represents a significant expansion of its application, potentially offering unique benefits that simpler anthelmintics do not [2].
  • Consider the Limitations: Its narrow spectrum (ineffective against flukes and tapeworms) and the growing issue of anthelmintic resistance mean that it is often used in rotation or combination with other drugs [1] [5].
  • Robust Analytics Exist: Sophisticated and environmentally friendly analytical methods like LTPE-DLLME LC-MS/MS are available to support rigorous comparative studies on drug efficacy, pharmacokinetics, and residue depletion [7].

References

tetramisole hydrochloride environmental impact assessment

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Ecotoxicological Profile

The table below summarizes the available environmental and toxicological data for Tetramisole hydrochloride and its active isomer, Levamisole.

Assessment Parameter This compound Levamisole (L-isomer) Data Source / Context
Environmental Fate
Primary Environmental Release Via feces of treated animals; spilled medicated feed [1] Similar pathway as the racemic mixture [1]
Soil Degradation (DT₅₀) No data available [1] No data available [1]
Aqueous Hydrolysis (DT₅₀) No data available [1] No data available [1]
Aquatic Ecotoxicology
Freshwater Fish (Acute LC₅₀) No data available [1] Significant biochemical & oxidative stress in Common Carp (Cyprinus carpio) at 50 mg/L bath [2] [1] [2]
Freshwater Aquatic Invertebrates (Acute EC₅₀) No data available [1] No data available [1]
Terrestrial Ecotoxicology
Earthworms (Acute LC₅₀) No data available [1] No data available [1]
Non-Target Plants (EC₅₀) No data available [1] No data available [1]
Honeybees (Acute LD₅₀) No data available [1] No data available [1]

Experimental Protocols for Assessment

For a comprehensive assessment, the following standardized experimental protocols can be employed. The first is derived directly from a study on levamisole, while the second represents a modern, alternative approach.

Protocol 1: Acute Fish Toxicity and Biochemical Response Test

This method is adapted from a study investigating the "off-label" use of levamisole in fish [2].

  • 1. Test Organism: Common carp (Cyprinus carpio) juveniles.
  • 2. Exposure System:
    • Concentration: 50 mg/L of levamisole hydrochloride.
    • Exposure Type: Static therapeutic bath for 2 hours.
    • Control Group: Fish held in tap water only.
    • Water Parameters: Temperature maintained at 21.5 ± 0.5 °C; oxygen saturation at 95–99%; pH 7.7–7.9.
  • 3. Endpoint Analysis [2]:
    • Haematological Profile: Analyse red and white blood cell counts, haemoglobin, and related indices from blood drawn from the vena caudalis.
    • Biochemical Blood Profile: Measure plasma glucose, lactate, ammonia, and key enzyme activities (Alanine aminotransferase, Aspartate transaminase, Alkaline phosphatase) using a clinical biochemical analyser.
    • Oxidative Stress Biomarkers: Post-exposure, analyse tissues (gill, liver, muscle) for:
      • Lipid Peroxidation: via Thiobarbituric Acid Reactive Substances (TBARS) assay.
      • Antioxidant Enzymes: Activities of superoxide dismutase (SOD), catalase (CAT), and glutathione reductase (GR) in tissue homogenates.
    • Histology: Fix gill samples in formalin, process via standard histology, stain with Haematoxylin and Eosin (H&E), and examine for pathologies under a light microscope.

The workflow for this traditional toxicological assessment is outlined below.

Start Experimental Setup A Therapeutic Bath Exposure (50 mg/L LHC for 2h) Start->A B Sample Collection A->B C Blood Analysis B->C D Tissue Analysis B->D E Gill Histology B->E Haematology Haematological Profile (RBC, Leuco, Hb) C->Haematology Biochemistry Biochemical Profile (Glucose, Enzymes, Metabolites) C->Biochemistry OxStress Oxidative Stress Markers (TBARS, SOD, CAT, GR) D->OxStress F Data Synthesis & Impact Assessment E->F Haematology->F Biochemistry->F OxStress->F

Protocol 2: Toxicogenomics for Mechanistic Insight

This approach uses the model eukaryote Saccharomyces cerevisiae (yeast) for a genome-wide screen to identify toxicity pathways and resistance mechanisms, which are often conserved across higher organisms [3].

  • 1. Test System: Yeast gene deletion collections (e.g., heterozygous or homozygous diploid strains).
  • 2. Exposure: Continuous exposure of the mutant library to a sub-lethal concentration of this compound in culture medium.
  • 3. Fitness-Based Screening:
    • Homozygous Profiling: Identifies non-essential genes that confer resistance or sensitivity when deleted, pointing to pathways that interact with the toxicant.
    • Haploinsufficiency Profiling: Identifies essential genes where a reduced dosage (in heterozygous strains) increases sensitivity, helping to pinpoint the compound's primary cellular target.
  • 4. Data Integration: Use bioinformatics tools to analyse the genes that confer sensitivity or resistance, mapping them to specific biological pathways (e.g., neuromuscular function, oxidative stress response, detoxification) to hypothesize a mechanism of action.

Key Implications for Researchers

  • Significant Data Gaps Exist: The lack of fundamental ecotoxicological data for this compound makes any definitive environmental risk assessment challenging. The available data on levamisole suggests potential for biochemical disruption in aquatic organisms.
  • Modern Approaches Can Fill Gaps: Where traditional test data is missing, Toxicogenomics offers a powerful alternative. The use of model organisms like yeast can provide rapid, cost-effective mechanistic insights that can be used for predictive risk assessment and to guide targeted testing in higher organisms [3].
  • Regulatory Context: this compound is not approved for veterinary use in the EU or Great Britain [1]. This regulatory status likely contributes to the scarcity of recent environmental fate and effects data.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

240.0487973 Da

Monoisotopic Mass

240.0487973 Da

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0NDK265MCV

GHS Hazard Statements

Aggregated GHS information provided by 239 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 239 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 238 of 239 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (98.32%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.32%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5086-74-8
16595-80-5
4641-34-3

Wikipedia

Tetramisole hydrochloride

Dates

Last modified: 08-15-2023
1: Belmessieri D, de la Houpliere A, Calder ED, Taylor JE, Smith AD. Stereodivergent organocatalytic intramolecular Michael addition/lactonization for the asymmetric synthesis of substituted dihydrobenzofurans and tetrahydrofurans. Chemistry. 2014 Jul 28;20(31):9762-9. doi: 10.1002/chem.201402684. Epub 2014 Jul 2. PubMed PMID: 24989672; PubMed Central PMCID: PMC4517160.
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